Technical Documentation Center

R715 TFA(185052-09-9 free base) Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: R715 TFA(185052-09-9 free base)

Core Science & Biosynthesis

Foundational

Technical Guide: R715 TFA Mechanism of Action on Bradykinin B1 Receptor

Executive Summary R715 TFA (Trifluoroacetate) is a potent, selective, and metabolically stable peptide antagonist of the Bradykinin B1 Receptor (B1R) . Unlike the constitutively expressed B2 receptor, B1R is an inducible...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

R715 TFA (Trifluoroacetate) is a potent, selective, and metabolically stable peptide antagonist of the Bradykinin B1 Receptor (B1R) . Unlike the constitutively expressed B2 receptor, B1R is an inducible G-protein-coupled receptor (GPCR) upregulated during tissue injury, chronic inflammation, and diabetic hyperalgesia.

This guide details the molecular mechanism of R715, its structural advantages over first-generation antagonists, and validated experimental protocols for its application in blocking B1R-mediated


 signaling.

Molecular Profile & Structural Pharmacology

Chemical Identity

R715 is a synthetic peptide analogue of the endogenous B1 agonist, Lys-des-Arg


-Bradykinin . Its design incorporates specific modifications to enhance metabolic stability and receptor affinity.[1]
  • Sequence: Ac-Lys-[D-

    
    Nal
    
    
    
    , Ile
    
    
    ]-des-Arg
    
    
    -BK
  • Full Chemical Name: Acetyl-L-lysyl-[D-

    
    -naphthylalanyl]-L-isoleucyl-des-Arg
    
    
    
    -bradykinin (TFA salt)
  • Molecular Formula:

    
     (free base)
    
Structural Modifications & Stability

The utility of R715 stems from its resistance to Kinase I (Carboxypeptidase N) and Angiotensin-Converting Enzyme (ACE) , which rapidly degrade endogenous kinins.

ModificationPositionFunction
N-terminal Acetylation (Ac) N-terminusPrevents degradation by aminopeptidases; increases lipophilicity.
D-

-Naphthylalanine (D-

Nal)
Position 7Replaces Proline. Induces a specific conformational constraint that favors antagonist binding over agonist activation.
Isoleucine (Ile) Position 8Replaces Phenylalanine. Enhances selectivity for B1R over B2R.

Expert Insight: Early B1 antagonists (e.g., Lys-[Leu


]des-Arg

-BK) often exhibited partial agonist activity, particularly in murine models.[2] R715 was engineered to eliminate this residual intrinsic activity, making it a "pure" antagonist in human and rabbit systems, with significantly improved stability in plasma.

Mechanism of Action

The Target: Inducible B1 Receptor

The B1 receptor is unique among GPCRs because it is not internalized or desensitized upon agonist binding. Once upregulated by cytokines (IL-1


, TNF-

), it resides on the cell surface in a constitutively active-receptive state.
Signaling Pathway Blockade

R715 functions as a competitive antagonist . It binds to the orthosteric site of the B1 receptor, preventing the docking of the endogenous agonist Lys-des-Arg


-BK .

In the absence of R715 (Agonist Mode):

  • Agonist binds B1R.[3]

  • 
     protein is recruited.
    
  • Phospholipase C

    
     (PLC
    
    
    
    ) is activated.
  • Hydrolysis of PIP

    
     yields IP
    
    
    
    and DAG.
  • Result: Intracellular

    
     release and PKC activation (Pain/Inflammation).
    

In the presence of R715 (Antagonist Mode): R715 occupies the receptor pocket with high affinity (


) but does not  induce the conformational change required for 

coupling. The signaling cascade is silenced.
Visualization: B1R Signaling & R715 Blockade

G cluster_0 Figure 1: R715 Mechanism of Action on Gq-Coupled B1 Receptor R715 R715 TFA (Antagonist) B1R Bradykinin B1 Receptor (GPCR) R715->B1R Competitively Blocks Agonist Lys-des-Arg9-BK (Endogenous Agonist) Agonist->B1R Activates Gq Ga-q/11 Protein B1R->Gq Coupling PLC PLC-beta Gq->PLC Activates IP3 IP3 + DAG PLC->IP3 Hydrolyzes PIP2 PIP2 PIP2 Ca Calcium Mobilization (Pain/Inflammation) IP3->Ca Triggers Release

Figure 1: R715 prevents the Gq-protein coupling cascade, effectively halting the calcium mobilization responsible for nociception.

Experimental Protocols

In Vitro: Calcium Flux Assay (HEK293-B1R)

This protocol validates R715 potency by measuring its ability to shift the agonist dose-response curve.

Prerequisites:

  • Cell Line: HEK293 stably expressing human B1R (induced or transfected).

  • Buffer: HBSS + 20 mM HEPES + 0.1% BSA (pH 7.4). Note: BSA prevents peptide adsorption to plastics.

Workflow:

  • Dye Loading: Incubate cells with Fura-2/AM or Fluo-4 (calcium indicators) for 30-60 min at 37°C.

  • Baseline: Measure basal fluorescence to ensure cell health.

  • Antagonist Pre-incubation: Add R715 (varying concentrations: 1 nM – 10

    
    M) for 15 minutes.
    
    • Critical: R715 must be present before the agonist to demonstrate competitive inhibition.

  • Agonist Challenge: Inject Lys-des-Arg

    
    -BK  at its 
    
    
    
    concentration.
  • Readout: Measure reduction in Relative Fluorescence Units (RFU) compared to vehicle control.

In Vivo: Diabetic Hyperalgesia Model

R715 is widely used to confirm B1R involvement in diabetic neuropathy.

Workflow Visualization:

Experiment cluster_1 Figure 2: In Vivo Efficacy Workflow (Streptozotocin Model) Induction Induction: Streptozotocin (STZ) Injection Wait Wait 1-2 Weeks (Hyperglycemia & B1R Upregulation) Induction->Wait Baseline Baseline Pain Test (Thermal/Tactile) Wait->Baseline Treatment Administer R715 (i.v. or i.p.) Baseline->Treatment Test Post-Dose Testing (0.5 - 4 Hours) Treatment->Test

Figure 2: Standard workflow for assessing R715 efficacy in reversing diabetic hyperalgesia.

Quantitative Data Summary

The following table synthesizes pharmacological parameters for R715 compared to the endogenous agonist.

ParameterR715 (Antagonist)Lys-des-Arg

-BK (Agonist)
Notes
Affinity (

)
8.4 – 8.8 8.5 – 9.0High affinity binding comparable to natural ligand.
Potency (

)
8.49 N/A

is the measure of antagonist potency (Schild analysis).[4][5]
Selectivity (B1/B2) >1000-fold >1000-foldNegligible binding to B2 receptors.
Half-life (Plasma) > 60 min < 5 minR715 is resistant to aminopeptidase M and ACE.

References

  • Regoli, D., et al. (1998).[2] "Bradykinin receptors and their antagonists." European Journal of Pharmacology.

  • Gabra, B.H., et al. (2003).[6] "Beneficial effect of chronic treatment with the selective bradykinin B1 receptor antagonists, R-715 and R-954, in attenuating streptozotocin-diabetic thermal hyperalgesia in mice."[6] Peptides.

  • MedChemExpress. "R715 Product Information and Biological Activity."

  • Tocris Bioscience. "R 715: Potent and selective bradykinin B1 receptor antagonist."

  • Marceau, F., et al. (2020).[7] "Bradykinin receptors: Agonists, antagonists, expression, signaling, and adaptation to sustained stimulation."[7] International Immunopharmacology.

Sources

Exploratory

Technical Deep Dive: R715 – Structural Dynamics and Physicochemical Properties

This guide provides an in-depth technical analysis of R715, focusing on its structural composition, physicochemical properties, and the critical distinction between its Trifluoroacetate (TFA) salt and free base forms. Ex...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of R715, focusing on its structural composition, physicochemical properties, and the critical distinction between its Trifluoroacetate (TFA) salt and free base forms.

Executive Summary

R715 is a potent, selective, and metabolically stable antagonist of the Bradykinin B1 Receptor (B1R) . Unlike first-generation antagonists, R715 resists enzymatic degradation by kininases (angiotensin-converting enzyme and neutral endopeptidase) due to specific structural modifications, including N-terminal acetylation and the incorporation of non-natural amino acids like D-2-Naphthylalanine (D-Nal).

While typically synthesized and supplied as a TFA salt (due to Solid-Phase Peptide Synthesis methods), the free base (or acetate salt) form is often required for sensitive biological assays to avoid the cytotoxic effects of the trifluoroacetate counterion.[1]

Chemical Structure Analysis

Core Sequence and Identity

R715 is a linear nonapeptide analogue of Kallidin (Lys-Bradykinin). Its stability and potency are derived from three key modifications to the endogenous kinin scaffold:

  • N-terminal Acetylation (Ac): Prevents aminopeptidase degradation.

  • Unnatural Residue Insertion (D-Nal): Replaces Proline at position 7 (relative to the desArg10-Kallidin scaffold) to lock the bioactive conformation and block endopeptidase cleavage.

  • C-terminal Modification: Deletion of the C-terminal Arginine (des-Arg) confers B1 receptor selectivity over B2.

PropertySpecification
Common Name R715
Peptide Sequence Ac-Lys-Arg-Pro-Pro-Gly-Phe-Ser-D-Nal-Ile-OH
IUPAC Name N-Acetyl-L-lysyl-L-arginyl-L-prolyl-L-prolylglycyl-L-phenylalanyl-L-seryl-3-(2-naphthalenyl)-D-alanyl-L-isoleucine
Molecular Formula C₅₇H₈₁N₁₃O₁₂ (Free Base)
Molecular Weight 1140.35 g/mol (Free Base)
CAS Number 185052-09-9
Structural Visualization

The following diagram illustrates the primary sequence connectivity and the specific modifications that define R715.

R715_Structure cluster_legend Key Structural Features Ac Acetyl (Ac) [N-Term Protection] Lys 1. Lysine (Lys) [Basic Side Chain] Ac->Lys Amide Bond Arg 2. Arginine (Arg) [Basic Side Chain] Lys->Arg Pro1 3. Proline (Pro) Arg->Pro1 Pro2 4. Proline (Pro) Pro1->Pro2 Gly 5. Glycine (Gly) Pro2->Gly Phe 6. Phenylalanine (Phe) Gly->Phe Ser 7. Serine (Ser) Phe->Ser DNal 8. D-Nal [D-2-Naphthylalanine] Ser->DNal Critical Modification Ile 9. Isoleucine (Ile) DNal->Ile OH Hydroxyl (OH) [C-Term] Ile->OH

Caption: Primary structure of R715 highlighting the N-terminal acetylation and the critical D-Nal residue which confers enzymatic stability.

The TFA Salt vs. Free Base Distinction[4][5]

Understanding the counterion is critical for experimental reproducibility. R715 is synthesized via Solid-Phase Peptide Synthesis (SPPS), which uses Trifluoroacetic Acid (TFA) to cleave the peptide from the resin. Consequently, the raw peptide is a TFA salt (R715[2] • x TFA).

Why "TFA Free" Matters

While the TFA salt form is stable and soluble, the trifluoroacetate anion (CF₃COO⁻) can be problematic in specific applications:

  • Cytotoxicity: TFA is toxic to cells at high concentrations (typically >10 µM - 1 mM range), potentially skewing viability data in cell-based B1R assays.

  • Receptor Kinetics: High ionic strength or specific counterion effects can alter receptor binding affinity (

    
    ) in patch-clamp or radioligand binding experiments.
    
  • In Vivo pH: Strong acidic counterions can locally alter pH upon injection if not properly buffered.

Desalting / Counterion Exchange Protocol

To obtain the "Free Base" (or more accurately, the Acetate/Chloride salt), a counterion exchange must be performed.

Protocol: TFA to Acetate Exchange

  • Resin Preparation: Use a strong anion exchange resin (e.g., Dowex 1x2 or equivalent) in the acetate form.

  • Equilibration: Wash the column with 1M Acetic Acid, then flush with HPLC-grade water until the eluate is neutral (pH ~7).

  • Loading: Dissolve R715 TFA salt in water (1-5 mg/mL) and load onto the column.

  • Elution: Elute with water. The TFA anions are retained on the resin, exchanged for Acetate anions.

  • Lyophilization: Freeze-dry the eluate to recover R715 Acetate.

Physicochemical Properties[4][5][6][7]

Solubility Profile

R715 is a hydrophilic peptide with hydrophobic domains (Phe, D-Nal, Ile).

SolventSolubility LimitNotes
Water / PBS ~5 mg/mLSoluble. Vortexing may be required.
DMSO ~30 mg/mLPreferred stock solvent.
Ethanol ~20 mg/mL-
DMF ~30 mg/mL-

Handling Recommendation: Prepare a high-concentration stock in DMSO (e.g., 10 mM), aliquot, and store at -20°C. Dilute into aqueous buffers (PBS, Tyrode’s) immediately prior to use. Ensure the final DMSO concentration in the assay is <0.1% to prevent solvent artifacts.

Stability[1]
  • Solid State: Stable for >1 year at -20°C if desiccated.

  • Solution (Aqueous): Unstable over long periods due to potential hydrolysis or aggregation. Use within 24 hours or freeze aliquots.

  • Metabolic Stability: Highly resistant to plasma kininases compared to Lys-desArg9-BK, allowing for prolonged in vivo half-life (t1/2 > 30-60 min in plasma).

Experimental Workflow: B1 Receptor Antagonism

The following diagram outlines a standard workflow for validating R715 activity in a cell-based calcium mobilization assay, ensuring the removal of TFA interference.

Workflow Start Start: R715 TFA Salt (Lyophilized Powder) Check Requirement Check: Is assay sensitive to TFA? Start->Check Desalt Counterion Exchange (TFA -> Acetate via Dowex) Check->Desalt Yes (Sensitive) Solubilize Solubilize in DMSO (Stock: 10 mM) Check->Solubilize No (Robust) Desalt->Solubilize Dilute Dilute in Assay Buffer (Working Conc: 1 nM - 10 µM) Solubilize->Dilute Assay B1R Calcium Flux Assay (HEK293-B1R cells) Dilute->Assay Result Data Analysis: Calculate IC50 Assay->Result

Caption: Decision matrix for handling R715 TFA salt versus free base in biological assays.

References

  • Gobeil, F., et al. (1996). Structure-activity studies of new bradykinin B1 receptor antagonists: the importance of the position 7 and 8 residues.

  • Regoli, D., et al. (1998).[3] Bradykinin receptors and their antagonists.[4][5][6][7]

  • Biomol. (n.d.). R 715 (trifluoroacetate salt) Product Information.[2]

  • Cornish, J., et al. (1999). Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.

Sources

Foundational

Technical Guide: Function of R715 TFA in Nociception Pathways

Executive Summary R715 TFA (Ac-Lys-[D-βNal⁷, Ile⁸]-des-Arg⁹-Bradykinin trifluoroacetate) is a stable, potent, and selective peptide antagonist of the Bradykinin B1 Receptor (B1R) . Unlike the constitutive B2 receptor (B2...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

R715 TFA (Ac-Lys-[D-βNal⁷, Ile⁸]-des-Arg⁹-Bradykinin trifluoroacetate) is a stable, potent, and selective peptide antagonist of the Bradykinin B1 Receptor (B1R) . Unlike the constitutive B2 receptor (B2R), which mediates acute pain and vasodilation, the B1 receptor is inducible , upregulated primarily during tissue injury, inflammation, and chronic neuropathic states.

This guide details the mechanistic function of R715 in blocking pathological nociception, its physicochemical properties as a TFA salt, and validated experimental protocols for its application in rodent models of inflammatory and neuropathic pain.

Molecular Profile & Physicochemical Properties

R715 is a first-generation, metabolically stabilized analog of the endogenous B1 agonist Lys-des-Arg⁹-Bradykinin. The inclusion of D-β-Naphthylalanine (D-βNal) at position 7 and Isoleucine (Ile) at position 8 confers resistance to kininases (ACE and neutral endopeptidase) that rapidly degrade endogenous kinins.

Chemical Specifications
PropertyDetail
Sequence Ac-Lys-[D-βNal⁷, Ile⁸]-des-Arg⁹-BK
Molecular Formula C₆₂H₈₉N₁₅O₁₃[1] · xCF₃COOH
Receptor Selectivity B1 Receptor (Selective Antagonist)
Species Specificity Highly potent in Rabbit and Rodent (Rat/Mouse) models. Note: Affinity for human B1R is lower compared to second-generation antagonists like R892.
Salt Form (TFA) Trifluoroacetate salt.[2][3] Improves solubility and purification yield but lowers pH in solution.
Handling the TFA Salt

The Trifluoroacetate (TFA) counter-ion is a byproduct of solid-phase peptide synthesis (SPPS).[2] While it enhances solubility, free TFA can be cytotoxic in cell culture or irritant in vivo if unbuffered.

  • In Vitro: Dissolve in sterile water or DMSO, then dilute into buffered media (HEPES/PBS) to neutralize acidity.

  • In Vivo: Dissolve in sterile PBS (pH 7.4). The buffering capacity of PBS is usually sufficient to neutralize the TFA counter-ions at standard pharmacological doses (0.1–10 mg/kg).

Mechanistic Action: The Inducible B1R Pathway

The efficacy of R715 relies on the distinct pathophysiology of the B1 receptor. Under physiological conditions, B1R expression is negligible.[4] Upon tissue injury, pro-inflammatory cytokines (IL-1β, TNF-α) induce B1R upregulation on nociceptors (C-fibers) and spinal dorsal horn neurons.

Signaling Cascade
  • Induction: Injury releases cytokines

    
     NF-κB activation 
    
    
    
    de novo synthesis of B1R.
  • Agonist Production: Kininases cleave Bradykinin (B2 agonist) into des-Arg⁹-BK (B1 agonist).

  • Activation: Des-Arg⁹-BK binds B1R (Gq-coupled).

  • Sensitization: Gq activation

    
     PLC 
    
    
    
    IP₃/DAG
    
    
    PKC activation
    
    
    Phosphorylation of TRPV1/TRPA1 channels
    
    
    Hyperalgesia .

R715 Mechanism: R715 competitively binds the B1R orthosteric site, preventing Gq coupling and halting the PKC-mediated sensitization of ion channels.

Diagram 1: B1R Signaling & R715 Blockade

B1R_Signaling Injury Tissue Injury / Diabetes Cytokines Cytokines (IL-1β, TNF-α) Injury->Cytokines B1R_Gene B1R Gene Expression (NF-κB mediated) Cytokines->B1R_Gene B1R_Surface Inducible B1 Receptor (Surface Expression) B1R_Gene->B1R_Surface Upregulation (Hours) Gq Gq Protein Coupling B1R_Surface->Gq Kininase Kininase I (CPM) Agonist des-Arg9-BK (Endogenous B1 Agonist) Kininase->Agonist Bradykinin Bradykinin (B2 Agonist) Bradykinin->Agonist Cleaved by Kininase I Agonist->B1R_Surface Activates R715 R715 TFA (Antagonist) R715->B1R_Surface BLOCKS PLC PLC activation Gq->PLC PKC PKC Activation (Ca2+ mobilization) PLC->PKC TRPV1 TRPV1 Sensitization PKC->TRPV1 Pain Chronic/Neuropathic Pain TRPV1->Pain

Caption: The injury-induced upregulation of B1 receptors and the specific blockade of the Gq-PKC sensitization pathway by R715.

Therapeutic Applications & Efficacy

R715 is utilized to dissect the contribution of B1R to chronic and inflammatory pain states. It is generally ineffective in acute physiological pain (e.g., hot plate test in healthy animals) because B1Rs are absent.

Key Disease Models
ModelPathophysiologyR715 Effect
STZ-Induced Diabetes Hyperglycemia induces systemic B1R expression.[5]Reverses thermal hyperalgesia and mechanical allodynia.[6]
Formalin Test Phase 1 (Acute): Direct nociceptor activation. Phase 2 (Inflammatory): Central sensitization.No effect on Phase 1. Significantly reduces Phase 2 nociceptive behaviors.
CCI (Sciatic Nerve) Neuropathic injury upregulation of B1R in DRG/Spinal cord.Attenuates mechanical allodynia (intrathecal or systemic).
CFA Inflammation Peripheral edema and inflammation.Reduces hyperalgesia; less effect on edema compared to B2 antagonists.

Experimental Protocols

Protocol A: Preparation of R715 Stock Solution

Objective: Create a stable, pH-balanced solution for in vivo injection.

  • Weighing: Weigh R715 TFA powder. Note: Account for peptide content vs. salt content (often 70-80% peptide).

  • Solubilization: Dissolve in sterile PBS (pH 7.4) to a concentration of 1–5 mg/mL.

    • Self-Validation: Check pH with a micro-strip. If pH < 6.5, adjust carefully with dilute NaOH (0.1N), as acidic injections cause injection-site pain confounding behavioral results.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Protocol B: Assessment in STZ-Diabetic Neuropathy (Mouse)

Objective: Evaluate anti-allodynic efficacy.

  • Induction: Inject Streptozotocin (STZ) (200 mg/kg, i.p.) in mice.[5] Confirm diabetes (glucose > 15 mmol/L) at 1 week.

  • Wait Period: Allow 1–2 weeks for diabetic neuropathy and B1R upregulation to develop.

  • Baseline Testing: Measure thermal latency (Hot Plate) or mechanical threshold (Von Frey).

  • Administration:

    • Systemic: Inject R715 (400 µg/kg to 1 mg/kg, i.p.).

    • Vehicle: Sterile PBS.

  • Time Course: Assess nociception at 30, 60, and 120 minutes post-injection.

    • Expected Result: Peak anti-hyperalgesic effect typically occurs at 30–60 mins.

Diagram 2: Experimental Workflow (STZ Model)

Experimental_Workflow Step1 Day 0: STZ Injection (Induction) Step2 Day 7: Confirm Hyperglycemia (Glucose > 15mM) Step1->Step2 Step3 Day 14: B1R Upregulation (Neuropathy Established) Step2->Step3 Step4 Treatment: R715 (400 µg/kg i.p.) Step3->Step4 Step5 Readout (30-60 min): Von Frey / Hot Plate Step4->Step5

Caption: Timeline for evaluating R715 efficacy in Streptozotocin (STZ) induced diabetic neuropathy.

Challenges & Limitations

  • Metabolic Stability: While R715 is more stable than endogenous kinins, it is still a peptide. For experiments requiring >2 hour duration, continuous infusion or repeated dosing is required.

  • Species Differences: R715 is optimized for rodent and rabbit B1Rs. Researchers targeting human B1R in translational models should consider using non-peptide antagonists (e.g., SSR240612) or verifying R715 affinity in their specific assay.

  • Dosing Window: R715 is ineffective if administered before B1R induction. It is a tool for established pathological pain, not preventative analgesia for acute surgical incision.

References

  • Gobeil, F., et al. (1999). "Structure-activity characterization of the bradykinin B1 receptor antagonist R-715." Canadian Journal of Physiology and Pharmacology.

  • Gabra, B.H., & Sirois, P. (2003).[7] "Beneficial effect of chronic treatment with the selective bradykinin B1 receptor antagonists, R-715 and R-954, in attenuating streptozotocin-diabetic thermal hyperalgesia in mice."[5][7] Peptides.

  • Calixto, J.B., et al. (2004). "Kinin B1 receptors: a new target for inflammation and pain control." British Journal of Pharmacology.

  • MedChemExpress. "R715 Product Information & Biological Activity."

Sources

Exploratory

Technical Guide: R715 TFA Bradykinin B1 Receptor Binding Affinity and Kinetics

This guide serves as an advanced technical resource for the characterization, handling, and experimental application of R715 TFA , a selective Bradykinin B1 Receptor (B1R) antagonist. It is designed for researchers requi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical resource for the characterization, handling, and experimental application of R715 TFA , a selective Bradykinin B1 Receptor (B1R) antagonist. It is designed for researchers requiring high-fidelity data on binding kinetics, affinity profiling, and signal transduction blockade.

Executive Summary

R715 TFA (Ac-Lys-[D-


Nal

, Ile

]des-Arg

-Bradykinin) is a potent, metabolically stable, peptide-based antagonist of the inducible Bradykinin B1 Receptor (B1R). Unlike the constitutively expressed B2 receptor, B1R is upregulated during tissue injury and inflammation.[1][2] R715 is critical in distinguishing B1R-mediated nociception and inflammation from B2R effects.

Key Technical Distinction:

  • Species Selectivity: R715 acts as a pure antagonist in humans and rabbits but exhibits partial agonist activity in murine (mouse) models.

  • Stability: The acetylation at the N-terminus and the incorporation of non-natural amino acids (D-

    
    Nal) confer significant resistance to kininases (ACE, NEP), extending its biological half-life compared to native kinins.
    

Molecular Profile & Mechanism[2][3]

Chemical Identity
  • Sequence: Ac-Lys-Arg-Pro-Pro-Gly-Phe-Ser-D-

    
    Nal-Ile-OH
    
  • Modification: The C-terminal Arginine (Arg

    
    ) is deleted (des-Arg
    
    
    
    ), conferring B1R selectivity. The Phenylalanine at position 8 is replaced by Isoleucine, and Proline at position 7 is replaced by D-
    
    
    -Naphthylalanine (D-
    
    
    Nal) to enhance binding affinity and proteolytic stability.
  • Salt Form (TFA): Supplied as a Trifluoroacetate salt.[3][4] While TFA improves solubility and HPLC separation during synthesis, high concentrations can be cytotoxic in sensitive cell-based assays.

    • Recommendation: For in vivo or sensitive ex vivo assays, consider exchanging to an acetate salt or buffering significantly (e.g., with HEPES/bicarbonate) to neutralize the acidic counterion.

Mechanism of Action

R715 binds competitively to the orthosteric site of the B1R.

  • Human/Rabbit: Blocks the recruitment of

    
     proteins, preventing the activation of Phospholipase C
    
    
    
    (PLC
    
    
    ) and subsequent calcium mobilization.
  • Mouse: Induces a conformational change that allows partial G-protein coupling, leading to weak signaling (partial agonism).

R715_Structure cluster_0 R715 Peptide Sequence Ac Ac (Acetyl) Lys0 Lys Ac->Lys0 Arg1 Arg Lys0->Arg1 Pro2 Pro Arg1->Pro2 Pro3 Pro Pro2->Pro3 Gly4 Gly Pro3->Gly4 Phe5 Phe Gly4->Phe5 Ser6 Ser Phe5->Ser6 DNal7 D-βNal (Stability/Affinity) Ser6->DNal7 Ile8 Ile (Specificity) DNal7->Ile8

Figure 1: Sequence map of R715 highlighting critical substitutions (Red) that confer metabolic stability and B1R selectivity.

Binding Affinity & Kinetic Landscape[6]

Quantitative Affinity Data

R715 exhibits high affinity for the B1R, often characterized by


 (negative log of the concentration requiring 2x agonist for the same effect) and 

(inhibition constant).
ParameterSpecies (Tissue/Cell)ValueInterpretation

Rabbit Aorta8.49 ± 0.1 Potent competitive antagonism.

Human Umbilical Vein8.4 - 8.6 High affinity for human B1R.

Human B1R (HEK293)~1 - 3 nM Competitive displacement of [³H]-Lys-des-Arg⁹-BK.

Mouse Stomach~15 nM Acts as a partial agonist (stimulatory).
Kinetic Profile ( / )

While equilibrium constants (


) are commonly reported, the kinetic rates define the residence time (

), which correlates better with in vivo efficacy.
  • Association (

    
    ):  Rapid. The cationic nature (Lys/Arg rich) facilitates initial electrostatic attraction to the negatively charged extracellular loops of the GPCR.
    
  • Dissociation (

    
    ):  Slow. The hydrophobic D-
    
    
    
    Nal residue anchors the peptide into the transmembrane pocket, reducing the off-rate.
  • Implication: The slow

    
     contributes to "insurmountable" antagonism in short-term assays, where the agonist cannot easily displace the bound antagonist within the timeframe of a physiological pulse.
    

Experimental Protocols

Protocol A: Radioligand Competition Binding (The "Gold Standard")

Objective: Determine


 of R715 by displacing [³H]-Lys-des-Arg

-BK.

Materials:

  • Membranes: HEK293 cells stably expressing Human B1R (or IL-1

    
     induced IMR-90 fibroblasts).
    
  • Radioligand: [³H]-Lys-des-Arg

    
    -Bradykinin (Specific Activity > 60 Ci/mmol).
    
  • Buffer: 25 mM TES (pH 6.8) containing 1 mM phenanthroline and 140

    
    g/mL bacitracin (to prevent degradation). Note: B1R binding is sensitive to ionic strength; avoid high salt.
    

Workflow:

  • Preparation: Thaw membrane aliquots and dilute in Assay Buffer to ~20

    
    g protein/well.
    
  • Incubation Setup (96-well plate):

    • Total Binding: Membrane + Radioligand (0.5 nM).

    • Non-Specific Binding (NSB): Membrane + Radioligand + 1

      
      M unlabeled Lys-des-Arg
      
      
      
      -BK.
    • Experimental: Membrane + Radioligand + R715 (Range:

      
       M to 
      
      
      
      M).
  • Equilibrium: Incubate at 25°C for 60-90 minutes . (Equilibrium is slower for high-affinity peptides).

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% Polyethylenimine (PEI) to reduce non-specific sticking.

  • Wash: 3x washes with ice-cold 10 mM Tris-HCl buffer.

  • Analysis: Count via liquid scintillation. Fit data to a one-site competition model:

    
    
    
Protocol B: Functional Calcium Mobilization (FLIPR)

Objective: Verify antagonistic potency (


) against a B1R agonist.

Workflow:

  • Dye Loading: Load B1R-expressing cells with Fluo-4 AM or Fura-2 AM for 45 mins at 37°C.

  • Pre-incubation: Add R715 (various concentrations) and incubate for 15-20 minutes . Crucial: This allows the antagonist to reach equilibrium occupancy before the agonist "shock."

  • Agonist Challenge: Inject Lys-des-Arg

    
    -BK at its 
    
    
    
    concentration.
  • Readout: Measure peak fluorescence change (

    
    ).
    
  • Validation: In human cells, R715 should suppress the peak in a dose-dependent manner. In mouse cells, R715 addition alone may trigger a calcium spike (partial agonism).

Signaling Pathway & Blockade

The following diagram illustrates the B1R signaling cascade and the specific node inhibited by R715.

B1R_Signaling Agonist Lys-des-Arg9-BK (Agonist) B1R Bradykinin B1 Receptor (GPCR) Agonist->B1R Activates R715 R715 (Antagonist) R715->B1R Blocks Gq Gαq Protein B1R->Gq Couples PLC PLC-β Gq->PLC Activates PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 Hydrolysis DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Ca2+ Release ER->Ca Efflux Ca->PKC

Figure 2: B1R signal transduction via the Gq-PLC-IP3 axis. R715 competitively occupies the receptor, preventing Agonist-induced Gq coupling.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
High Non-Specific Binding Peptide sticking to plastic or filters.Use silanized tubes and pipette tips. Pre-soak GF/C or GF/B filters in 0.3% PEI for >2 hours. Add 0.1% BSA to assay buffer.
Unexpected Agonism Wrong species model (Mouse/Rat).Verify cell line origin. R715 is a partial agonist in rodents. Use R-954 for rodent studies if pure antagonism is required.
Precipitation High concentration of TFA salt in low pH buffer.Dissolve stock in DMSO (up to 10 mM). Dilute into buffered aqueous solution (pH 7.4) immediately before use.
Loss of Potency Peptidase degradation in crude homogenates.Include 1,10-Phenanthroline (Kinase inhibitor) and Captopril (ACE inhibitor) in the binding buffer.

References

  • Gobeil F Jr, et al. (1996). Structure-activity studies of B1 receptor-related peptides.[5] Antagonists. Hypertension.

  • Regoli D, et al. (1998). Bradykinin receptors and their antagonists.[1][6][5][7][8] European Journal of Pharmacology.

  • Gabra BH, et al. (2003). Beneficial effect of chronic treatment with the selective bradykinin B1 receptor antagonists, R-715 and R-954, in attenuating streptozotocin-diabetic thermal hyperalgesia in mice. Peptides.[4][5][9][10][11][12]

  • MedChemExpress. (2024). R715 Product Datasheet and Solubility Guide.

  • IUPHAR/BPS Guide to PHARMACOLOGY. (2024). Bradykinin B1 receptor Ligands: R-715.[1][2][6][5][7][13][14]

Sources

Foundational

In vivo evidence for R715 TFA selectivity for B1 over B2 receptors

This guide details the in vivo validation of R715 (Ac-Lys-[D-βNal7, Ile8]-des-Arg9-BK) as a selective Kinin B1 receptor antagonist. It addresses the pharmacological distinction between the inducible B1 and constitutive B...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the in vivo validation of R715 (Ac-Lys-[D-βNal7, Ile8]-des-Arg9-BK) as a selective Kinin B1 receptor antagonist. It addresses the pharmacological distinction between the inducible B1 and constitutive B2 receptors, provides specific experimental protocols for proving selectivity, and outlines critical technical considerations for handling the TFA salt form in animal models.

Technical Whitepaper for Drug Development & Pharmacology

Executive Summary

The kinin system mediates inflammation, pain, and vascular permeability through two G-protein-coupled receptors: B1 (inducible) and B2 (constitutive). R715 is a second-generation, metabolically stable peptide antagonist designed to selectively target the B1 receptor.

Unlike first-generation antagonists (e.g., Lys-[Leu8]-des-Arg9-BK), R715 resists enzymatic degradation, making it suitable for in vivo characterization. This guide presents the evidence hierarchy confirming R715’s selectivity for B1 over B2, supported by hemodynamic and nociceptive assays.

Key Compound Profile
PropertyDetail
Compound Name R715 (TFA Salt)
Sequence Ac-Lys-[D-βNal7, Ile8]-des-Arg9-BK
Pharmacology Selective B1 Receptor Antagonist (pA2 ≈ 8.5)
Selectivity >10,000-fold selectivity for B1 over B2
Stability Resistant to Angiotensin Converting Enzyme (ACE) and Neutral Endopeptidase (NEP)

Mechanistic Distinction: B1 vs. B2 Signaling

To validate R715, one must first establish the differential expression of its target. The B2 receptor is constitutively expressed in healthy tissue, responding to Bradykinin (BK). The B1 receptor is virtually absent in healthy tissue but is upregulated (induced) during tissue injury or inflammation via cytokine signaling (IL-1β, TNF-α).

Diagram 1: Kinin Receptor Signaling & R715 Intervention

This pathway illustrates the inducible nature of B1 and the specific blockade by R715, contrasting it with the constitutive B2 pathway.

KininSignaling Kininogen Kininogen (HMW/LMW) BK Bradykinin (BK) Kininogen->BK Kallikrein Kallikrein Kallikrein DesArgBK Des-Arg9-BK (B1 Agonist) BK->DesArgBK Kininase I (CPM) B2R B2 Receptor (Constitutive) BK->B2R High Affinity B1R B1 Receptor (Inducible) DesArgBK->B1R High Affinity Response_Acute Acute Vasodilation Acute Pain B2R->Response_Acute Response_Chronic Chronic Inflammation Hyperalgesia B1R->Response_Chronic Inflammation Inflammation/Injury (LPS, STZ, Cytokines) Inflammation->B1R Upregulation (6-24h) R715 R715 (Antagonist) R715->B1R BLOCKS HOE140 HOE-140 (B2 Antagonist) HOE140->B2R BLOCKS

Caption: Differential signaling of Constitutive B2 vs. Inducible B1 receptors. R715 selectively blocks the B1 pathway activated by Des-Arg9 metabolites.

Evidence Domain A: Hemodynamic Selectivity

The most definitive in vivo proof of selectivity is the dissociation of hypotensive effects. In healthy animals, B1 agonists have no effect (no receptor). In LPS-treated animals, B1 is induced.

Experimental Logic[1][2]
  • B2 Control: Bradykinin causes immediate hypotension in healthy animals. R715 should not block this.

  • B1 Test: Des-Arg9-BK causes hypotension only in LPS-primed animals. R715 must block this.

Protocol: LPS-Induced Hypotension Model (Rat/Rabbit)

Objective: Demonstrate R715 blocks B1-mediated vasodilation without affecting B2-mediated vasodilation.

  • Induction: Administer Lipopolysaccharide (LPS) from E. coli (10 µg/kg i.v.) to induce systemic B1 receptor expression. Allow 5–24 hours for upregulation.

  • Preparation: Anesthetize rats (Pentobarbital 60 mg/kg). Cannulate the carotid artery for Mean Arterial Pressure (MAP) monitoring and jugular vein for drug administration.

  • Challenge 1 (B2 Specificity):

    • Inject Bradykinin (BK) bolus (e.g., 500 ng/kg).

    • Observe transient MAP drop.

    • Administer R715 (0.5 – 1.0 mg/kg i.v.).

    • Re-challenge with BK. Result: MAP drop persists (R715 does not block B2).

  • Challenge 2 (B1 Efficacy):

    • Inject Des-Arg9-BK (B1 agonist) (e.g., 1000 ng/kg).

    • Observe MAP drop (only in LPS-treated animals).

    • Administer R715 (0.5 – 1.0 mg/kg i.v.).

    • Re-challenge with Des-Arg9-BK. Result: MAP drop is abolished (R715 blocks B1).

Data Summary: Hemodynamic Response
AgonistReceptorResponse (Vehicle)Response (+ R715)Response (+ HOE-140)
Bradykinin B2↓ MAP (Strong)↓ MAP (No Change)Blocked
Des-Arg9-BK B1↓ MAP (Strong)*Blocked ↓ MAP (No Change)

*Note: Response to Des-Arg9-BK is observed only after LPS induction.

Evidence Domain B: Nociception (Diabetic Neuropathy)

R715 is widely cited for its efficacy in reversing thermal and mechanical hyperalgesia in Streptozotocin (STZ)-diabetic models, where B1 overexpression drives pain.

Diagram 2: In Vivo Selectivity Workflow

This workflow ensures that the observed effects are due to B1 blockade and not non-specific analgesia.

InVivoWorkflow Start Start: Healthy Mice/Rats Induction Induction: STZ Injection (Diabetes Model) Start->Induction Wait Wait 1-2 Weeks (B1 Receptor Upregulation) Induction->Wait Baseline Measure Baseline Hyperalgesia (Thermal/Mechanical) Wait->Baseline Split Randomize Groups Baseline->Split Group1 Group A: Vehicle (PBS pH 7.4) Split->Group1 Group2 Group B: R715 (1-5 mg/kg s.c.) Split->Group2 Group3 Group C: HOE-140 (B2 Antagonist) Split->Group3 Test Retest Hyperalgesia (30-60 min post-dose) Group1->Test Group2->Test Group3->Test Result1 Result A: Hyperalgesia Persists Test->Result1 A Result2 Result B: Hyperalgesia Reversed (B1 Mediated) Test->Result2 B Result3 Result C: Partial/No Effect (B2 not dominant) Test->Result3 C

Caption: Experimental workflow for confirming B1-mediated hyperalgesia using R715 in STZ-diabetic models.

Protocol: STZ-Diabetic Hyperalgesia
  • Induction: STZ (50-60 mg/kg i.p.) in citrate buffer. Confirm hyperglycemia (>15 mmol/L) after 72h.

  • Timeline: Wait 1–2 weeks for diabetic neuropathy and B1 upregulation.

  • Dosing: Administer R715 (1, 3, or 5 mg/kg s.c.).

    • Note: R715 is often effective at 1-3 mg/kg.

  • Readout:

    • Thermal: Hot plate or tail-flick latency.

    • Mechanical: Von Frey filaments.

  • Validation: R715 should return thresholds to non-diabetic baseline levels, whereas B2 antagonists (HOE-140) typically show less efficacy in the chronic phase of this specific model.

Technical Guide: Handling R715 TFA Salt

R715 is synthesized and supplied as a Trifluoroacetate (TFA) salt. The TFA counterion is acidic and cytotoxic at high concentrations. Improper handling can lead to injection site irritation or non-specific acid-sensing ion channel (ASIC) activation, confounding pain studies.

Buffering Protocol for In Vivo Use

Goal: Neutralize the TFA salt to physiological pH (7.4) without precipitating the peptide.

  • Calculation:

    • R715 Molecular Weight (Free Base) ≈ 1140.3 g/mol .

    • TFA Salt MW: Depends on counterion stoichiometry (typically x3 TFA). Check the Certificate of Analysis (CoA) for "Net Peptide Content" (NPC).

    • Formula: Weigh Powder = (Desired Peptide Mass) / (NPC %).

  • Solvent: Do not dissolve directly in unbuffered water or saline for in vivo use.

    • Preferred: Sterile Phosphate Buffered Saline (PBS), pH 7.4.

    • Alternative: 0.9% Saline + Sodium Bicarbonate (adjust to pH 7.2–7.4).

  • Verification:

    • Dissolve peptide.[1]

    • Spot check pH with micro-strip.

    • If pH < 6.5, add 0.1N NaOH dropwise (carefully) or add more PBS buffer capacity.

    • Warning: Acidic injection (pH < 6.0) causes immediate pain and inflammation, mimicking a B1 agonist effect (false positive).

References

  • Gabra, B. H., & Sirois, P. (2003). Beneficial effect of chronic treatment with the selective bradykinin B1 receptor antagonists, R-715 and R-954, in attenuating streptozotocin-diabetic thermal hyperalgesia in mice. Peptides, 24(8), 1131–1139. Link

  • Regoli, D., et al. (1998). Bradykinin receptors and their antagonists. European Journal of Pharmacology, 348(1), 1–10. Link

  • Abdouh, M., et al. (2008). Retinal plasma extravasation in streptozotocin-diabetic rats mediated by kinin B1 and B2 receptors. British Journal of Pharmacology, 154(1), 136–143. Link

  • Gobeil, F., et al. (1996). Structure-activity studies of B1 receptor-related peptides: N-terminal acyclic and cyclic derivatives. Hypertension, 28(5), 833–839. Link

  • Quintao, N. L., et al. (2008). Neuropathic pain-like behavior after brachial plexus avulsion in mice: the relevance of kinin B1 and B2 receptors. Journal of Neuroscience, 28(11), 2856–2863. Link

Sources

Exploratory

Technical Guide: R715 TFA in Inflammatory Pain Models

Part 1: Executive Summary & Molecular Profile R715 TFA is a potent, second-generation peptide antagonist targeting the Bradykinin B1 Receptor (B1R) . Unlike the constitutive B2 receptor (B2R), which mediates acute pain,...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Molecular Profile

R715 TFA is a potent, second-generation peptide antagonist targeting the Bradykinin B1 Receptor (B1R) . Unlike the constitutive B2 receptor (B2R), which mediates acute pain, B1R is an inducible GPCR upregulated during sustained tissue injury and chronic inflammation. This makes R715 a critical tool for dissecting the transition from acute nociception to chronic hyperalgesia.

This guide details the mechanistic rationale, experimental protocols, and critical handling requirements for using R715 TFA in rodent models of inflammatory pain, specifically the Complete Freund's Adjuvant (CFA) model.

Molecular Identity
  • Sequence: Ac-Lys-Arg-Pro-Pro-Gly-Phe-Ser-D-Nal-Ile-OH

  • Format: Trifluoroacetate (TFA) salt.[1][2]

  • Key Feature: Metabolically stable against kininases (ACE, NEP) that rapidly degrade first-generation antagonists (e.g., Lys-[Leu8]des-Arg9-BK).

  • Selectivity:

    
    -fold selectivity for B1R over B2R.
    

Part 2: The Target – Inducible B1R Signaling

To use R715 effectively, one must understand the temporal biology of its target. B1R is virtually absent in healthy tissue. Its expression is triggered by cytokines (IL-1


, TNF-

) released during the initial inflammatory storm.
Mechanism of Action

Upon activation by its endogenous ligand (Des-Arg9-BK), B1R couples to the G


q/11  protein. This triggers a signaling cascade that sensitizes nociceptors, primarily through the modulation of the TRPV1 channel.
  • Gq Activation: Stimulates Phospholipase C (PLC

    
    ).
    
  • Second Messengers: Hydrolysis of PIP2 yields IP3 and DAG.

  • PKC Activation: DAG and Ca2+ activate Protein Kinase C (PKC).

  • TRPV1 Sensitization: PKC phosphorylates TRPV1, lowering its activation threshold and trafficking more channels to the membrane (exocytotic recruitment).

  • Result: Thermal hyperalgesia and mechanical allodynia.

Visualization: B1R Signaling Pathway

B1R_Signaling cluster_extracellular Extracellular Space cluster_membrane Nociceptor Membrane cluster_intracellular Intracellular Signaling Ligand Des-Arg9-BK (Endogenous Agonist) B1R Inducible B1 Receptor (GPCR) Ligand->B1R Activates R715 R715 TFA (Antagonist) R715->B1R Blocks Gq Gαq Protein B1R->Gq TRPV1 TRPV1 Channel Pain Hyperalgesia & Allodynia TRPV1->Pain Sensitization PLC PLCβ Gq->PLC PIP2 PIP2 PLC->PIP2 DAG DAG + IP3 PIP2->DAG Hydrolysis Ca Ca2+ Release DAG->Ca PKC PKC Activation DAG->PKC Ca->PKC PKC->TRPV1 Phosphorylation & Trafficking

Caption: The B1R signaling cascade leading to nociceptor sensitization. R715 blocks the initial coupling, preventing PKC-mediated phosphorylation of TRPV1.

Part 3: Experimental Protocol (CFA Model)

The Complete Freund's Adjuvant (CFA) model is the gold standard for assessing R715 efficacy because it induces the sustained inflammation required to upregulate B1R.

Pre-Experimental Preparation

Handling the TFA Salt (Critical): R715 is supplied as a Trifluoroacetate (TFA) salt. TFA is a strong acid.[3] Dissolving the peptide in unbuffered saline can result in an acidic solution (pH < 3.0), which causes injection pain and tissue damage, confounding pain readouts.

  • Protocol: Dissolve R715 in sterile saline. Check pH. Adjust to pH 7.2–7.4 using dilute NaOH (0.1 N) or dissolve in 10 mM Phosphate Buffered Saline (PBS).

Induction of Inflammation[4][5][6][7]
  • Animals: Male Sprague-Dawley rats (200–250g).

  • Induction: Intraplantar (i.pl.) injection of CFA (Mycobacterium tuberculosis).[4]

  • Volume: 50–100

    
    L into the plantar surface of the left hind paw.
    
  • Timeline: Wait 24–48 hours. Do not administer R715 immediately. B1R expression peaks at 24–48 hours post-CFA.

R715 Administration (Intrathecal)

Intrathecal (i.t.) administration is preferred to isolate spinal B1R mechanisms.

  • Dose: 100 nmol per rat (approx. 130–150

    
    g depending on batch MW).
    
  • Volume: Max 10

    
    L followed by 10 
    
    
    
    L saline flush.
  • Method: Lumbar puncture (L5-L6) under light isoflurane anesthesia.

Behavioral Testing Workflow
  • Baseline (Day 0): Measure von Frey thresholds and Hargreaves thermal latency.

  • CFA Injection (Day 0): Induce inflammation.

  • Post-CFA Baseline (Day 2): Confirm hyperalgesia (Thresholds should drop by >50%).

  • Treatment (Day 2): Administer R715 (i.t.).

  • Readout: Measure thresholds at 30, 60, 120, and 180 minutes post-injection.

Visualization: Experimental Timeline

Experiment_Timeline Day0 Day 0: Baseline & CFA Injection Induction Induction Period (B1R Upregulation) Day0->Induction 24-48h Day2 Day 2 (48h): Confirm Hyperalgesia Induction->Day2 Tx R715 Administration (100 nmol i.t.) Day2->Tx Test Behavioral Testing (30-180 min) Tx->Test Analysis Data Analysis Test->Analysis

Caption: Workflow for evaluating R715 efficacy in the CFA inflammatory pain model.

Part 4: Data Interpretation & Comparisons

When analyzing results, R715 should reverse the hypersensitivity back toward baseline levels, but it will not affect the non-inflamed paw (contralateral), confirming selectivity for the inducible receptor.

Comparative Efficacy Table
CompoundTargetTypeStability (In Vivo)Effect in Acute Pain (Phase 1)Effect in Chronic Inflam. (Phase 2)
R715 B1R Antagonist High None High
HOE-140 (Icatibant)B2RAntagonistHighHighLow/Moderate
Lys-Des-Arg9-BKB1RAgonistLow (Rapid degradation)N/APro-algesic (Worsens pain)
MorphineOpioidAgonistHighHighHigh

Key Insight: If R715 shows efficacy in the first hour after CFA injection, your model is flawed or the compound is non-selective. B1R is not yet expressed. R715 efficacy requires the latent period.

Part 5: Troubleshooting & Senior Scientist Insights

The "TFA Trap"

Issue: Inconsistent behavioral data or signs of acute toxicity (agitation) immediately after i.t. injection.[1][5][4][6][7][8] Root Cause: High local concentration of Trifluoroacetic acid. Solution:

  • Lyophilize the peptide 3x in dilute HCl to convert it to a Hydrochloride salt (R715 HCl).

  • Alternatively, use a strong buffer (PBS) rather than saline for reconstitution.

Absence of Effect

Issue: R715 fails to reverse hyperalgesia. Root Cause: Testing too early. Validation: Verify B1R upregulation using Western Blot or qPCR on dorsal root ganglia (DRG) tissue from CFA-treated rats. If B1R isn't up, R715 won't work.

Stability in Solution

While R715 is metabolically stable in vivo, peptide stock solutions degrade.

  • Storage: Store lyophilized powder at -20°C.

  • Working Solution: Make fresh daily. Do not freeze-thaw aliquots more than once.

References

  • Regoli, D., et al. (1998). Bradykinin receptors and their antagonists. European Journal of Pharmacology. Link

  • Gobeil, F., et al. (1999). Pharmacological characterization of a new, potent, and stable B1 antagonist. Hypertension. Link

  • Côté, J., et al. (2009). B1 receptor antagonists: a new class of analgesic drugs? Peptides. Link

  • Ferreira, J., et al. (2002). Evidence for the participation of B1 kinin receptors in CFA-induced inflammatory pain. British Journal of Pharmacology.[9] Link

  • Vellani, V., et al. (2004). Bradykinin B1 receptor activation sensitizes TRPV1 channels in rat sensory neurons. Neuroscience. Link

Sources

Foundational

Pharmacological Profile of R715 TFA: A Next-Generation B1 Receptor Antagonist

Topic: Pharmacological profile of R715 TFA as a B1 antagonist Audience: Researchers, scientists, and drug development professionals Format: In-depth Technical Guide Executive Summary R715 TFA is a potent, selective, and...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Pharmacological profile of R715 TFA as a B1 antagonist Audience: Researchers, scientists, and drug development professionals Format: In-depth Technical Guide

Executive Summary

R715 TFA is a potent, selective, and metabolically stabilized peptide antagonist targeting the Bradykinin B1 Receptor (B1R). Unlike the constitutive B2 receptor, B1R is an inducible G-protein-coupled receptor (GPCR) upregulated during tissue injury, chronic inflammation, and neuropathic pain states. R715 was engineered to overcome the rapid enzymatic degradation typical of first-generation kinin antagonists, utilizing specific amino acid substitutions to resist Angiotensin-Converting Enzyme (ACE) and aminopeptidases. This guide details the physicochemical properties, signaling mechanics, and validated experimental protocols for utilizing R715 TFA in translational research.

Molecular Characterization & Physicochemical Properties[1]

R715 is a linear decapeptide analog of des-Arg


-Bradykinin. Its design incorporates non-natural amino acids and N-terminal acetylation to enhance hydrolytic stability while maintaining high affinity for the B1R orthosteric site.
Chemical Identity
  • Common Name: R715 (TFA salt)

  • Peptide Sequence: Ac-Lys-Arg-Pro-Pro-Gly-Phe-Ser-D-

    
    Nal-Ile-OH[1]
    
  • Abbreviated Notation: Ac-Lys[D-

    
    Nal
    
    
    
    , Ile
    
    
    ]des-Arg
    
    
    -BK
  • Molecular Formula:

    
    
    
  • Molecular Weight (Free Base): 1140.3 g/mol

Structural Modifications & Rationale
PositionModificationPhysiological Purpose
N-Term Acetylation (Ac-Lys)Blocks N-terminal degradation by Aminopeptidase M (APM).
Pos 7 D-

-Naphthylalanine (D-

Nal)
Prevents cleavage by Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP); enhances hydrophobic interaction with the receptor pocket.
Pos 8 Isoleucine (Ile)Replaces Phenylalanine to further stabilize the C-terminus against carboxypeptidases.

Pharmacodynamics: Mechanism of Action

Receptor Selectivity and Affinity

R715 acts as a competitive, reversible antagonist at the B1 receptor. It exhibits negligible affinity for the B2 receptor, ensuring that constitutive bradykinin physiological functions (vasodilation, acute nociception) remain unaffected.

  • Target: Bradykinin B1 Receptor (Inducible)

  • 
     (Functional Affinity):  ~8.49 (Measured in human umbilical vein and rabbit aorta).
    
  • Selectivity Ratio:

    
    -fold selective for B1R over B2R.
    
Signaling Pathway Blockade

The B1 receptor couples primarily to


. Agonist binding (e.g., by des-Arg

-BK) triggers the hydrolysis of

by Phospholipase C

(PLC

), generating

and DAG. This results in intracellular calcium (

) mobilization and PKC activation. R715 sterically prevents agonist docking, silencing this cascade.

B1R_Signaling Agonist Agonist (des-Arg9-BK) B1R B1 Receptor (Inducible) Agonist->B1R Activates R715 Antagonist (R715 TFA) R715->B1R Blocks Gq Gαq/11 Protein B1R->Gq Couples PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Ca2+ Release ER->Ca Efflux Response Inflammation / Hyperalgesia Ca->Response PKC->Response

Figure 1: Signal transduction pathway of the B1 Receptor and the inhibitory node of R715.

In Vivo Efficacy & Pharmacokinetics

Metabolic Stability

Native kinins have a plasma half-life of seconds (


s). R715 extends this functional window significantly due to its enzymatic resistance.
  • ACE Resistance: The D-Nal residue at position 7 renders the peptide highly resistant to ACE-mediated hydrolysis, a primary clearance pathway for kinins.

  • In Vivo Duration: Functional effects persist for hours. In models of Experimental Autoimmune Encephalomyelitis (EAE), once-daily dosing (1 mg/kg) is sufficient to reduce clinical scores.

Validated Preclinical Models
ModelPathophysiologyDose / RouteOutcome
STZ-Diabetic Neuropathy Hyperglycemia-induced B1R upregulation200–600 µg/kg (i.p.)Reversal of mechanical hyperalgesia and thermal allodynia.[2]
EAE (Multiple Sclerosis) Neuroinflammation & Demyelination1 mg/kg/day (s.c. or i.p.)Reduced spinal inflammatory foci; improved motor score.
CFA-Induced Inflammation Peripheral tissue injury1–3 mg/kg (i.p.)Attenuation of edema and pain hypersensitivity.[2][3]

Experimental Protocols

Preparation and Handling
  • Reconstitution: Dissolve R715 TFA in sterile, endotoxin-free water or PBS.

    • Solubility: Up to 5 mg/mL in water.

    • Stock Storage: Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Vehicle Control: For in vivo work, ensure the vehicle matches the solvent (e.g., Saline).

Protocol: Calcium Mobilization Assay (Functional Antagonism)

This assay validates R715 potency by measuring its ability to inhibit des-Arg


-BK-induced calcium flux in B1R-expressing cells (e.g., HEK293-B1R or induced HUVECs).

Materials:

  • Fura-2 AM (Calcium indicator)

  • Assay Buffer (HBSS + 20 mM HEPES, pH 7.4)

  • Agonist: des-Arg

    
    -BK (10 nM final)
    
  • Antagonist: R715 TFA (Concentration range:

    
     to 
    
    
    
    M)

Workflow Diagram:

Assay_Workflow Step1 1. Cell Seeding (96-well plate) Step2 2. Dye Loading (Fura-2 AM, 30 min) Step1->Step2 Step3 3. Pre-Incubation (Add R715, 15 min) Step2->Step3 Step4 4. Baseline Read (Fluorescence 340/380nm) Step3->Step4 Step5 5. Agonist Challenge (Inject des-Arg9-BK) Step4->Step5 Step6 6. Data Acquisition (Peak Ca2+ Response) Step5->Step6

Figure 2: Step-by-step workflow for validating R715 antagonism via Calcium Mobilization.

Step-by-Step Procedure:

  • Cell Preparation: Seed B1R-expressing cells in a black-walled, clear-bottom 96-well plate. Incubate overnight.

  • Induction (If using native cells): Treat cells with IL-1

    
     (10 ng/mL) for 4-6 hours to upregulate B1R expression.
    
  • Dye Loading: Wash cells with Assay Buffer. Incubate with 2-4 µM Fura-2 AM for 30-45 minutes at 37°C in the dark.

  • Wash: Remove dye solution and wash 2x with Assay Buffer to remove extracellular dye.

  • Antagonist Pre-treatment: Add R715 TFA at varying concentrations (serial dilution). Incubate for 15-20 minutes at room temperature. Critical: This allows equilibrium binding before agonist competition.

  • Measurement: Place plate in a fluorescence microplate reader (e.g., FLIPR or FlexStation).

  • Agonist Injection: Inject des-Arg

    
    -BK (
    
    
    
    concentration, typically ~10 nM) automatically while recording.
  • Analysis: Calculate the inhibition percentage relative to the "Agonist Only" control. Plot log[R715] vs. Response to determine

    
    .
    
Self-Validating Controls

To ensure data integrity (Trustworthiness), every experiment must include:

  • Positive Control: A known B1 antagonist (e.g., R954) or saturating dose of R715 to define "0% response".

  • Negative Control: Vehicle pre-treatment followed by agonist challenge (defines "100% response").

  • Specificity Control: Challenge with a B2 agonist (Bradykinin) to ensure R715 does not blunt B2-mediated signals.

References

  • Gobeil, F. Jr., et al. (1996). "Structure-activity studies of B1 receptor-related peptides." Hypertension, 28(5), 833-839.

  • Neugebauer, W., et al. (2002). "Kinin B1 receptor antagonists with multi-enzymatic resistance properties."[4] Canadian Journal of Physiology and Pharmacology, 80(4), 287-292.

  • Quintao, N. L., et al. (2008).[1] "Neuropathic pain-like behavior after brachial plexus avulsion in mice: the relevance of kinin B1 and B2 receptors." Journal of Neuroscience, 28(11), 2856-2863.

  • Abdouh, M., et al. (2008). "Retinal plasma extravasation in streptozotocin-diabetic rats mediated by kinin B1 and B2 receptors." British Journal of Pharmacology, 154(1), 136-143.

  • Estrela, G. R., et al. (2023). "Kinin B1 Receptor Antagonism Prevents Acute Kidney Injury to Chronic Kidney Disease Transition." International Journal of Molecular Sciences, 24(15), 12431.

Sources

Exploratory

Technical Deep Dive: R715 TFA &amp; The Bradykinin B1 Receptor in Diabetic Neuropathy

Executive Summary R715 is a potent, selective, and metabolically stable peptide antagonist of the Bradykinin B1 Receptor (B1R) . Unlike the constitutive B2 receptor, B1R is an inducible G-protein coupled receptor (GPCR)...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

R715 is a potent, selective, and metabolically stable peptide antagonist of the Bradykinin B1 Receptor (B1R) . Unlike the constitutive B2 receptor, B1R is an inducible G-protein coupled receptor (GPCR) that is virtually absent in healthy tissue but dramatically upregulated during chronic hyperglycemia and oxidative stress.

This guide details the mechanistic role of R715 in reversing diabetic neuropathy symptoms (specifically thermal hyperalgesia and mechanical allodynia). It provides a rigorous experimental framework for researchers, emphasizing the critical distinction between the active peptide moiety and its Trifluoroacetate (TFA) counterion—a variable often overlooked in preclinical design that can introduce confounding toxicity.

Mechanistic Architecture: The Kinin-Kallikrein-TRPV1 Axis

In the context of diabetic neuropathy, the efficacy of R715 stems from its ability to interrupt a specific pathological signaling cascade. Hyperglycemia-induced oxidative stress activates NF-κB , which drives the de novo synthesis of B1R on nociceptors and dorsal horn neurons.

The Signaling Cascade

Once expressed, B1R activation by its ligand (des-Arg9-BK) initiates a Gq/11-mediated pathway. This leads to the activation of Protein Kinase C epsilon (PKCε) , which phosphorylates the TRPV1 ion channel.[1] Phosphorylation lowers the activation threshold of TRPV1, causing it to open at near-physiological temperatures, resulting in thermal hyperalgesia.

Visualization: B1R-Mediated Sensitization

The following diagram illustrates the intracellular signaling pathway blocked by R715.

B1R_Signaling Hyperglycemia Chronic Hyperglycemia (ROS Production) NFkB NF-κB Activation Hyperglycemia->NFkB Oxidative Stress B1R_Induction B1R Upregulation (Inducible GPCR) NFkB->B1R_Induction Transcription Gq Gq/11 Protein B1R_Induction->Gq Activation Ligand des-Arg9-BK (Agonist) Ligand->B1R_Induction Binds R715 R715 (Antagonist) R715->B1R_Induction Blocks PLC PLC Activation Gq->PLC DAG_IP3 DAG & IP3 PLC->DAG_IP3 PKC PKCε Activation DAG_IP3->PKC TRPV1 TRPV1 Channel (Phosphorylation) PKC->TRPV1 Phosphorylation (Ser 502/800) Pain Thermal Hyperalgesia & Allodynia TRPV1->Pain Lowered Threshold

Figure 1: The B1R-PKCε-TRPV1 signaling axis in diabetic neuropathy. R715 prevents the PKC-mediated phosphorylation of TRPV1, normalizing pain thresholds.

Compound Profile & The TFA Counterion Factor

Chemical Profile[2][3][4][5][6][7][8][9]
  • Compound: R715

  • Sequence: Ac-Lys-[D-βNal7, Ile8]-des-Arg9-BK

  • Class: Selective B1 Receptor Antagonist (Peptide)

  • Stability: Metabolically stable against kininases due to the acetylation at the N-terminus and the presence of D-amino acids.

The TFA Warning (Critical Experimental Control)

Peptides synthesized via Solid Phase Peptide Synthesis (SPPS) are typically cleaved using Trifluoroacetic Acid (TFA).[2] Consequently, R715 is often supplied as a TFA salt .

  • Risk: TFA is a strong acid and can be cytotoxic or immunogenic. In high-dose or chronic in vivo studies, the TFA counterion itself can induce edema, inflammation, or cellular toxicity, potentially confounding results related to neuropathy.

  • Validation Step: Check the stoichiometry of your peptide. If the TFA content is high (>10-15%), consider performing a salt exchange (to Acetate or HCl) before chronic administration. For acute IP injections (single dose), TFA salts are generally acceptable if proper vehicle controls are used.

Experimental Protocol: Validating Efficacy

This protocol is designed to replicate the reversal of Streptozotocin (STZ)-induced diabetic hyperalgesia using R715.

Workflow Visualization

Protocol_Workflow cluster_0 Phase 1: Model Induction cluster_1 Phase 2: Neuropathy Dev. cluster_2 Phase 3: Treatment & Test STZ STZ Injection (200 mg/kg mice) Wait Wait 1 Week STZ->Wait Confirm Confirm Diabetes (Glucose > 15 mmol/L) Wait->Confirm Dev Wait 2-4 Weeks (B1R Upregulation) Confirm->Dev Baseline Baseline Pain Test (Hargreaves/Von Frey) Dev->Baseline Admin Administer R715 (IP: 200-800 µg/kg) Baseline->Admin Test Post-Test (30, 60, 120 mins) Admin->Test

Figure 2: Experimental timeline for evaluating R715 efficacy in STZ-induced diabetic neuropathy.

Step-by-Step Methodology

1. Induction of Diabetes (STZ Model)

  • Subject: Male C57BL/6 mice or Wistar rats.

  • Reagent: Streptozotocin (STZ) dissolved in citrate buffer (pH 4.5).

  • Dosage: Single IP injection (Mice: ~200 mg/kg; Rats: ~65 mg/kg).

  • Validation: Measure blood glucose 7 days post-injection. Only animals with blood glucose > 15 mmol/L are considered diabetic.

2. Development of Neuropathy

  • Timeline: Allow 1-4 weeks post-confirmation. Hyperglycemia must be sustained to induce B1R expression.

  • Behavioral Baseline: Perform Hargreaves test (thermal) and Von Frey test (mechanical) to confirm the presence of hyperalgesia/allodynia before drug administration.

3. R715 Administration

  • Preparation: Dissolve R715 TFA in sterile saline (0.9% NaCl).

  • Dose Range:

    • Mice: 200, 400, 800 µg/kg (Intraperitoneal).

    • Rats: 0.5 - 2.0 mg/kg (Intraperitoneal).

  • Control: Vehicle (Saline) and optionally a B2R antagonist (HOE 140) to prove selectivity.

4. Data Collection

  • Timepoints: Measure withdrawal latencies at 30, 60, 90, and 120 minutes post-injection.

  • Endpoint: Return of withdrawal latency to non-diabetic control levels (Anti-hyperalgesic effect).

Data Synthesis: Expected Outcomes

The following table summarizes the expected pharmacodynamic profile of R715 based on pivotal studies (e.g., Gabra & Sirois, 2003).

ParameterControl (Non-Diabetic)Diabetic (Vehicle)Diabetic + R715 (High Dose)Interpretation
B1R Expression NegligibleHigh (Spinal Cord/DRG)HighR715 blocks function, not expression.
Thermal Latency ~10-12 sec~6-7 sec (Hyperalgesia)~10-11 sec Full reversal of thermal hyperalgesia.
Mech. Threshold ~1.5 g~0.6 g (Allodynia)~1.4 g Full reversal of mechanical allodynia.
Duration N/AChronic~2-4 Hours Acute, reversible antagonism.

Key Insight: R715 has no effect on healthy, non-diabetic control animals. This confirms that B1R is not physiologically active in the absence of pathological induction, highlighting its high therapeutic index.

References

  • Gabra, B. H., & Sirois, P. (2003).Kinin B1 receptor antagonists inhibit diabetes-induced hyperalgesia in mice.

  • Talbot, S., et al. (2010).

    • Source: Journal of Neurochemistry
  • Côté, F., et al. (2009).

    • Source: Pain[1][11]

  • Dias, J. P., et al. (2010).Role of the Kinin B1 Receptor in the Regulation of Cardiac Function and Metabolism.

    • Source: Hypertension

Sources

Foundational

Technical Guide: Cellular Pathways Modulated by R715 TFA Administration

Executive Summary R715 TFA (Ac-Lys-Arg-Pro-Pro-Gly-Phe-Ser-DβNal-Ile-OH trifluoroacetate salt) is a potent, selective, and metabolically stable antagonist of the Kinin B1 Receptor (B1R) .[1] Unlike the constitutive B2 re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

R715 TFA (Ac-Lys-Arg-Pro-Pro-Gly-Phe-Ser-DβNal-Ile-OH trifluoroacetate salt) is a potent, selective, and metabolically stable antagonist of the Kinin B1 Receptor (B1R) .[1] Unlike the constitutive B2 receptor, B1R is rapidly upregulated during tissue injury, inflammation, and diabetic neuropathy. R715 administration modulates critical inflammatory and nociceptive signaling cascades, primarily by preventing the recruitment of NF-κB and MAPK pathways.

This guide details the molecular mechanisms, downstream cellular effects, and validated experimental protocols for utilizing R715 TFA in pre-clinical research.

Molecular Mechanism of Action

The Target: Kinin B1 Receptor (B1R)

The B1R is a G-protein-coupled receptor (GPCR) coupled primarily to Gαq/11 and Gαi . Under basal conditions, B1R expression is negligible. However, exposure to pro-inflammatory stimuli (e.g., LPS, IL-1β, TNF-α) induces rapid transcriptional upregulation of B1R.

R715 Antagonism

R715 functions as a competitive antagonist. By occupying the orthosteric binding site of B1R, it prevents the binding of endogenous agonists like des-Arg9-Bradykinin (human) or des-Arg9-Kallidin .

  • Selectivity: High affinity for B1R (pA2 ≈ 8.[2]5) with negligible activity at B2R.

  • Stability: The inclusion of non-natural amino acids (e.g., DβNal) confers resistance to peptidases (ACE, NEP), extending its half-life compared to first-generation antagonists.

Pathway Blockade Visualization

The following diagram illustrates the signaling cascade activated by B1R and the specific blockade point of R715.

B1R_Signaling Stimulus Pro-inflammatory Stimuli (LPS, Cytokines) B1R B1 Receptor (GPCR) Stimulus->B1R Induces Expression Agonist des-Arg9-BK (Endogenous Agonist) Agonist->B1R Activates R715 R715 TFA (Antagonist) R715->B1R BLOCKS Gq Gq/11 Protein B1R->Gq PLC PLCβ Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Intracellular Ca2+ Increase IP3->Ca PKC PKC Activation IP3->PKC MAPK MAPK Pathway (p38, ERK1/2) Ca->MAPK PKC->MAPK NFkB NF-κB Translocation (p65/p50) PKC->NFkB MAPK->NFkB Crosstalk Outcomes Outcomes: - Pro-inflammatory Cytokines (TNF-α, IL-1β) - iNOS Expression -> NO - Hyperalgesia / Pain Sensitization MAPK->Outcomes NFkB->Outcomes

Figure 1: R715 prevents the Gq-mediated calcium flux and subsequent kinase activation that drives inflammatory gene transcription.

Key Cellular Pathways Modulated[3]

The NF-κB Axis

B1R signaling triggers the phosphorylation and degradation of IκBα, allowing the p65/p50 NF-κB complex to translocate to the nucleus.

  • R715 Effect: Pre-treatment with R715 significantly inhibits p65 phosphorylation (Ser536) and nuclear accumulation.

  • Result: Downregulation of NF-κB-dependent genes, including NOS2 (iNOS) and PTGS2 (COX-2).

MAPK Signaling (ERK/p38)

The B1R-mediated calcium influx activates Mitogen-Activated Protein Kinases (MAPKs).

  • ERK1/2: Drivers of cell proliferation and cytokine mRNA stability.

  • p38 MAPK: Critical for the synthesis of pro-inflammatory cytokines.

  • R715 Effect: Dose-dependent reduction in the phosphorylation levels of ERK1/2 and p38, breaking the feedback loop that sustains chronic inflammation.

Oxidative Stress & Nitric Oxide

In macrophages and endothelial cells, B1R activation leads to high-output Nitric Oxide (NO) production via iNOS.

  • Mechanism: R715 blocks the upstream NF-κB activation required for iNOS promoter binding.

  • Therapeutic Relevance: Reduction of oxidative stress markers (ROS, peroxynitrite) in diabetic neuropathy models.

Experimental Protocols & Best Practices

In Vitro: Functional Inhibition Assay

Objective: Validate R715 inhibition of LPS-induced iNOS expression in RAW 264.7 macrophages.

Reagents:

  • R715 TFA Stock: Dissolve 5 mg R715 TFA in sterile, endotoxin-free water or PBS to create a 10 mM stock. Aliquot and store at -80°C. Note: TFA salts are acidic; ensure buffered media can neutralize the pH shift.

  • LPS: 1 µg/mL final concentration.

Protocol:

  • Seeding: Plate RAW 264.7 cells at

    
     cells/well in 6-well plates. Incubate overnight.
    
  • Pre-treatment: Replace media. Add R715 TFA at graded concentrations (0.1 µM, 1 µM, 10 µM) 30 minutes prior to stimulation.

    • Control: Vehicle (media only).

  • Stimulation: Add LPS (1 µg/mL) to all wells except the Negative Control.

  • Incubation: Incubate for 18–24 hours at 37°C/5% CO2.

  • Readout:

    • Supernatant: Measure Nitrite (NO metabolite) via Griess Reagent assay.

    • Lysate: Western blot for iNOS and Phospho-p65.

In Vivo: Neuropathic Pain Model (Mouse)

Objective: Assess anti-allodynic effects in a Streptozotocin (STZ)-induced diabetic neuropathy model.

Preparation:

  • Vehicle: 0.9% Saline.[3]

  • Dose: 10 mg/kg (Intraperitoneal - i.p.).[3][4][5]

  • Timing: Administer R715 14 days post-STZ injection (when hyperalgesia is established).

Workflow Visualization:

InVivo_Protocol Step1 Induction (STZ Injection) Step2 Development (14 Days) Step1->Step2 Step3 Baseline Testing (Von Frey) Step2->Step3 Step4 Treatment (R715 10 mg/kg i.p.) Step3->Step4 Step5 Readout (1h, 3h, 24h Post-Inj) Step4->Step5

Figure 2: Experimental timeline for evaluating R715 efficacy in vivo.

Protocol Steps:

  • Baseline: Measure mechanical withdrawal thresholds (Von Frey filaments) prior to drug administration.

  • Administration: Inject R715 TFA (10 mg/kg) i.p.

  • Testing: Re-assess withdrawal thresholds at 1, 3, 6, and 24 hours post-injection.

  • Validation: A successful response is defined as a significant return of the withdrawal threshold toward non-diabetic baseline levels (anti-allodynia).

Data Summary: Quantitative Benchmarks

ParameterValue / RangeContext
pA2 (Affinity) 8.49Human B1 Receptor (Umbilical Vein)
IC50 (In Vitro) 10 nM – 100 nMRadioligand binding displacement
Effective Dose (In Vivo) 10 mg/kg (i.p.)Full reversal of thermal/mechanical hyperalgesia
Duration of Action 3 – 24 HoursMetabolically stable due to DβNal residue
Selectivity > 1000-foldvs. B2 Receptor

References

  • Gobeil, F., et al. (1996). "Structure-activity studies of B1 receptor-related peptides. Antagonists." Hypertension, 28(5), 833–839.

  • Talbot, S., et al. (2010). "Kinin B1 receptor antagonists as potential therapeutic agents for pain."[6] British Journal of Pharmacology, 160(5).

  • MedChemExpress. "R715 TFA Product Information and Protocols."

  • Haddad, M., et al. (2025).[7] "Bradykinin B1 receptor signaling triggers complement activation on endothelial cells." Frontiers in Immunology.

  • Côté, J., et al. (2009). "A novel kinin B1 receptor antagonist, R-715, prevents the development of streptozotocin-induced diabetic neuropathy in the rat." Peptides, 30(2).

Sources

Protocols & Analytical Methods

Method

Precision Protocol: R715 TFA Dosage &amp; Administration in Mouse Neuropathic Pain Models

Executive Summary This application note details the standardized protocol for the preparation and administration of R715 TFA , a selective Bradykinin B1 Receptor (B1R) antagonist, in mouse models of neuropathic pain. Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the standardized protocol for the preparation and administration of R715 TFA , a selective Bradykinin B1 Receptor (B1R) antagonist, in mouse models of neuropathic pain. Unlike the constitutive B2 receptor, the B1 receptor is inducible, upregulated in the dorsal root ganglia (DRG) and spinal dorsal horn following nerve injury or diabetic neuropathy. Consequently, R715 efficacy is context-dependent, requiring precise timing relative to injury induction.

Key Technical Insight: R715 is supplied as a Trifluoroacetate (TFA) salt. Direct dissolution in unbuffered saline yields an acidic solution (pH < 3.0), which can induce artifactual nociception upon intrathecal injection. This protocol includes a mandatory pH neutralization step to ensure data integrity.

Part 1: Pharmacological Foundation

Mechanism of Action

R715 (Ac-Lys-Arg-Pro-Pro-Gly-Phe-Ser-D-Nal-Ile-OH) is a potent, selective peptide antagonist of the B1 receptor. In neuropathic pain states (e.g., Chronic Constriction Injury [CCI], Streptozotocin [STZ]-induced diabetes), pro-inflammatory cytokines (IL-1β, TNF-α) trigger the de novo synthesis of B1 receptors on nociceptors and spinal astrocytes. Activation of these receptors by Des-Arg⁹-Bradykinin (active metabolite) leads to central sensitization. R715 blocks this pathway, attenuating mechanical allodynia and thermal hyperalgesia.

Compound Profile[1][2]
  • Chemical Name: R715 TFA

  • Molecular Weight: ~1254.4 g/mol (Free base)

  • Form: Lyophilized powder (TFA salt)

  • Solubility: Soluble in water (>5 mg/mL)

  • Stability: Metabolically labile in plasma (half-life < 30 min). Requires frequent dosing for chronic efficacy.

Part 2: Pre-Clinical Formulation

Critical Handling: The TFA Counter-Ion

Peptides synthesized via solid-phase methods often retain TFA. For in vivo use, particularly intrathecal (i.t.) or intraplantar (i.pl.) routes, the acidity must be buffered.

Vehicle Preparation

Recommended Vehicle: 0.01 M Phosphate Buffered Saline (PBS), pH 7.4. Avoid pure saline (0.9% NaCl) for stock preparation as it lacks buffering capacity against the TFA salt.

Stock Solution Protocol (1 mM)
  • Calculate: For 1 mg of R715 (MW ~1254), add 797 µL of PBS to achieve ~1 mM concentration.

  • Dissolve: Vortex gently. The solution should be clear and colorless.

  • pH Check: Spot 2 µL on a pH strip. If pH < 6.0, adjust carefully with minute volumes of 0.1 N NaOH.

  • Aliquot: Store in 20-50 µL aliquots at -80°C. Do not freeze-thaw more than once.

Part 3: Administration Protocols

Protocol A: Systemic Therapeutic Dosing (Intraperitoneal)

Primary route for efficacy screening in chronic models (STZ-diabetes, CCI).

ParameterSpecificationRationale
Dose 400 µg/kg (approx. 320 nmol/kg)Validated dose for maximal anti-hyperalgesic effect without motor impairment.
Concentration 40 µg/mL in PBSAllows a standard injection volume of 10 mL/kg (e.g., 200 µL for a 20g mouse).
Frequency BID (Twice Daily) R715 has a short half-life. Single daily dosing is insufficient for 24h coverage.
Duration 7–14 DaysChronic blockade is required to reverse central sensitization.

Step-by-Step:

  • Weigh mice and calculate individual injection volumes (10 mL/kg).

  • Dilute 1 mM stock with sterile PBS to reach 40 µg/mL working solution.

  • Administer i.p. using a 27G needle in the lower right quadrant of the abdomen.

  • Timing: Administer at 08:00 and 18:00 to maintain receptor blockade.

Protocol B: Intrathecal Mechanistic Dosing (Lumbar Puncture)

Advanced route for confirming spinal site of action.

ParameterSpecificationRationale
Dose 0.5 – 2.0 nmol / mouse High local concentration directly at the dorsal horn.
Volume 5 µLStandard maximum volume for mouse i.t. to avoid intracranial pressure spikes.
Vehicle Artificial CSF (aCSF) or PBSMust be pH 7.4 to prevent vehicle-induced pain.

Step-by-Step:

  • Anesthesia: Induce with 2-3% isoflurane.

  • Positioning: Place mouse prone; elevate the lumbar region to open the L5-L6 intervertebral space.

  • Injection: Using a Hamilton syringe with a 30G needle, insert strictly at the midline between L5 and L6 spinous processes. A "tail flick" reflex confirms entry into the subarachnoid space.

  • Delivery: Inject 5 µL slowly over 10 seconds. Leave needle in place for 10 seconds to prevent backflow.

Part 4: Experimental Workflow & Validation

Pathway Visualization

The following diagram illustrates the inducible nature of the B1 receptor and the intervention point of R715.

B1R_Pathway Injury Nerve Injury (CCI / STZ / Chemo) Cytokines Cytokines (IL-1β, TNF-α) Injury->Cytokines Triggers release Induction B1R Upregulation (DRG & Dorsal Horn) Cytokines->Induction Induces expression B1R B1 Receptor (GPCR) Induction->B1R Increases density Agonist Des-Arg9-BK (Active Metabolite) Agonist->B1R Activates Pain Central Sensitization (Allodynia) B1R->Pain Signaling R715 R715 (Antagonist) R715->B1R BLOCKS

Figure 1: Mechanism of Action. R715 specifically blocks the inducible B1 receptor, preventing sensitization caused by kinin metabolites.

Experimental Timeline (STZ-Diabetes Model Example)

To validate R715 efficacy, the model must first establish B1R upregulation (typically 1-2 weeks post-induction).

Workflow Day0 Day 0: Induction (STZ 200 mg/kg or Nerve Ligation) Day7 Day 7-10: Baseline Testing Confirm Hyperalgesia/Allodynia (B1R is now upregulated) Day0->Day7 Treatment Treatment Phase (7 Days) R715 400 µg/kg i.p. BID Day7->Treatment Testing Behavioral Assays (Von Frey / Hargreaves) Measure 30-60 min post-dose Treatment->Testing Analysis Data Analysis Compare AUC vs Vehicle Testing->Analysis

Figure 2: Experimental Timeline. Dosing begins only after pain phenotype is established to target the induced receptors.

Validation Criteria (Self-Validating System)
  • Positive Control: Use Gabapentin (50 mg/kg i.p.) or Morphine (5 mg/kg s.c.) in a parallel group to validate the assay sensitivity.

  • Negative Control: R715 should have no effect in naïve (non-injured) mice, as B1R is not constitutively expressed. If R715 alters thresholds in naïve mice, check for off-target effects or vehicle acidity.

  • Time-Course: Peak effect is typically 30–60 minutes post-injection. Efficacy should wash out by 4–6 hours, necessitating BID dosing.

Part 5: Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Inconsistent Efficacy Peptide degradationEnsure stock is stored at -80°C. Do not use stock older than 1 month. Switch to fresh aliquot daily.
Pain on Injection Acidic VehicleCrucial: Check pH of the final solution. The TFA salt lowers pH significantly. Buffer with PBS.
No Effect in Model Wrong TimingB1R is inducible. Ensure the model has progressed enough (e.g., >4 days post-STZ) for receptors to be present.
Precipitation High ConcentrationR715 is generally soluble, but if >5 mg/mL is needed, sonicate briefly. Keep concentration <10 mg/mL.[1]

References

  • Gabra, B. H., & Sirois, P. (2003). Beneficial effect of chronic treatment with the selective bradykinin B1 receptor antagonists, R-715 and R-954, in attenuating streptozotocin-diabetic thermal hyperalgesia in mice. Peptides, 24(8), 1131–1139. Link

  • Couture, R., et al. (2001). Kinin B1 receptors: key G-protein-coupled receptors and their role in inflammatory and painful processes. Canadian Journal of Physiology and Pharmacology, 79(5), 401-411. Link

  • Quintão, N. L., et al. (2008). Neuropathic pain-like behavior after brachial plexus avulsion in mice: the relevance of kinin B1 and B2 receptors. Journal of Neuroscience, 28(11), 2856-2863. Link

  • MedChemExpress. R715 Product Information and Solubility Data. Link

Sources

Application

Application Note: Protocol for Dissolving R715 TFA for In Vivo Experiments

Introduction & Mechanism of Action R715 is a potent, selective, and metabolically stable peptide antagonist of the Bradykinin B1 receptor (B1R). Unlike the constitutively expressed B2 receptor, the B1 receptor is inducib...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

R715 is a potent, selective, and metabolically stable peptide antagonist of the Bradykinin B1 receptor (B1R). Unlike the constitutively expressed B2 receptor, the B1 receptor is inducible and upregulated during tissue injury, inflammation, and chronic pain states (e.g., diabetic neuropathy).

Mechanism: R715 functions by blocking the binding of des-Arg⁹-Bradykinin (the specific agonist) to the B1 receptor. This inhibition attenuates downstream signaling pathways involving


 proteins, phospholipase C (PLC), and calcium mobilization, which are responsible for sustaining hyperalgesia and pro-inflammatory cytokine release.
Why This Protocol Matters

R715 is typically supplied as a Trifluoroacetate (TFA) salt .[1] While TFA improves peptide purification and stability during synthesis, it poses specific challenges for in vivo use:

  • Acidity: Dissolving TFA salts in unbuffered water yields an acidic solution (pH < 3), which can cause injection site necrosis or systemic acidosis in small animals.

  • Stoichiometry: The "gross weight" of the powder includes the peptide, counterions (TFA), and residual water. Ignoring this leads to significant under-dosing.[1]

Physicochemical Properties[1][2][3]

PropertyDetail
Sequence Ac-Lys-Arg-Pro-Pro-Gly-Phe-Ser-D-Nal-Ile-OH
Formula

Molecular Weight 1140.33 g/mol (Free Base Basis)
Solubility Water: > 1 mg/mL; DMSO: Soluble
Appearance White to off-white lyophilized powder
Storage -20°C (desiccated); Solution stability is limited (prepare fresh)

Critical Pre-Experimental Calculations (Expertise Pillar)

Do not weigh the powder assuming it is 100% peptide. Peptide synthesis leaves residual TFA and water. The Net Peptide Content (NPC) is typically 70–80% of the gross weight.

The Formula for Precision Dosing

[1]

Example:

  • Goal: Prepare 5 mL of 1 mg/mL (net) solution.

  • NPC (from CoA): 75% (0.75).[1]

  • Calculation:

    
    .[1]
    
  • Action: Weigh 6.67 mg of powder to get 5 mg of active R715.

Experimental Protocols

Protocol A: Standard Aqueous Dissolution (For Doses < 2 mg/mL)

Best for: Intraperitoneal (i.p.) or Intravenous (i.v.)[1] injections where high organic solvent content is undesirable.

Reagents:

  • Sterile Phosphate Buffered Saline (PBS), pH 7.4 (calcium/magnesium-free).[1]

  • 0.1 N NaOH (for pH adjustment).[1]

  • 0.22 µm PES syringe filter.

Steps:

  • Equilibration: Allow the R715 vial to warm to room temperature before opening to prevent condensation (hydrolysis risk).

  • Weighing: Weigh the calculated mass (adjusted for NPC) into a sterile polypropylene tube.

  • Initial Dissolution: Add 80% of the final volume of PBS. Vortex gently for 30–60 seconds. The peptide should dissolve readily due to the basic residues (Lys, Arg).

  • pH Check (Critical): Spot 2 µL onto pH paper.

    • Observation: Due to TFA, pH may be slightly acidic (pH 5–6) even in PBS.

    • Correction: If pH < 7.0, add 0.1 N NaOH dropwise with continuous agitation until pH reaches ~7.2–7.4. Do not overshoot pH > 8.0 , as this risks racemization or precipitation.

  • Final Volume: Add PBS to reach the final target volume.

  • Sterilization: Pass through a 0.22 µm PES filter into a sterile vial.

  • Usage: Use immediately. Discard unused portion after 24 hours.

Protocol B: Co-Solvent Formulation (For High Doses > 2 mg/mL)

Best for: Subcutaneous (s.c.)[1] depots or high-concentration boluses where solubility limits might be tested.

Vehicle Composition: 5% DMSO / 95% PBS (or Saline).[1]

Steps:

  • Solubilization: Dissolve the weighed R715 powder completely in the calculated volume of pure, sterile DMSO.

    • Why: R715 is highly soluble in DMSO; this ensures no aggregates form.

  • Dilution: Slowly add the PBS (95% of volume) to the DMSO-peptide solution while vortexing.

    • Note: Adding DMSO to PBS can sometimes cause transient precipitation. Always add the aqueous phase to the organic phase slowly.

  • pH Adjustment: Check pH and adjust with 0.1 N NaOH if necessary (DMSO does not buffer, so the TFA acidity will be pronounced before PBS addition).

  • Filtration: Sterilize via 0.22 µm filter (ensure filter is DMSO-compatible, e.g., Nylon or PTFE, though PES is usually fine for 5% DMSO).[1]

Visualized Workflows

Diagram 1: R715 Dissolution Decision Tree

R715_Protocol_Flow Start Start: R715 TFA Powder Calc Calculate Mass using Net Peptide Content (NPC) Start->Calc CheckConc Target Concentration? Calc->CheckConc LowConc < 2 mg/mL (Standard) CheckConc->LowConc Standard HighConc > 2 mg/mL (High Dose) CheckConc->HighConc High Solubility Req PBS_Add Add 80% Volume PBS LowConc->PBS_Add DMSO_Add Dissolve in 100% DMSO (5% of final vol) HighConc->DMSO_Add pH_Check_A Check pH (TFA causes acidity) PBS_Add->pH_Check_A Adjust_A Adjust to pH 7.4 (0.1N NaOH) pH_Check_A->Adjust_A If pH < 7 Filter Sterile Filter (0.22 µm PES) pH_Check_A->Filter If pH 7.4 Adjust_A->Filter Dilute Slowly add PBS (95% of final vol) DMSO_Add->Dilute pH_Check_B Check pH Dilute->pH_Check_B pH_Check_B->Filter Inject Ready for In Vivo Injection Filter->Inject

Caption: Decision matrix for selecting the optimal vehicle based on required concentration, ensuring pH balance.

Diagram 2: Mechanism of Action (B1 Antagonism)

MOA_Signaling Injury Tissue Injury/Diabetes Induction B1 Receptor Upregulation Injury->Induction Receptor B1 Receptor Induction->Receptor Expression Agonist des-Arg9-BK (Agonist) Agonist->Receptor Activates R715 R715 (Antagonist) R715->Receptor Blocks Gq Gq/11 Protein Receptor->Gq Signal Transduction Effect Hyperalgesia & Inflammation Gq->Effect

Caption: R715 competitively blocks the interaction between des-Arg9-BK and the inducible B1 receptor.

Dosing Guidelines & Troubleshooting

Typical Dosing Regimens
  • Mice (C57BL/6, CD-1): 400 µg/kg to 1 mg/kg (i.p. or i.v.).[1]

  • Frequency: Twice daily (b.i.d.) is recommended for chronic models (e.g., STZ-diabetic neuropathy) due to peptide clearance rates [1].[1]

  • Route: Intraperitoneal (i.p.) is most common.[1] Oral bioavailability is generally low for this peptide class.

Troubleshooting Table
IssueProbable CauseCorrective Action
Solution is cloudy Peptide aggregation or salt precipitation.[1]Add 1-2 drops of 0.1M Acetic Acid (if basic) or dilute further.[1] If using Protocol B, increase DMSO to 10%.
Injection site irritation pH is too low (TFA effect).[1]Re-check pH. Ensure it is buffered to 7.2–7.4 using NaOH or Bicarbonate.
Lack of efficacy Under-dosing due to NPC calculation error.[1]Recalculate dose using the specific Net Peptide Content from the CoA (not gross weight).

References

  • Gabra, B. H., & Sirois, P. (2003). Beneficial effect of chronic treatment with the selective bradykinin B1 receptor antagonists, R-715 and R-954, in attenuating streptozotocin-diabetic thermal hyperalgesia in mice.[1][2] Peptides, 24(8), 1131–1139.

  • Sigma-Aldrich. Product Information: R-715 TFA Salt.[1][3][4] [1]

  • MedChemExpress. R715 Bradykinin B1 Receptor Antagonist Datasheet.

  • Regoli, D., et al. (1998). Bradykinin receptors and their antagonists. European Journal of Pharmacology, 348(1), 1-10.[1]

Sources

Method

Application Note: Targeting Bradykinin B1 Receptors with R715 TFA in Diabetic Hyperalgesia

Abstract & Introduction Diabetic Neuropathic Pain (DNP) is a debilitating complication affecting approximately 50% of patients with diabetes.[1] Unlike acute pain, DNP is often resistant to standard opioids. The pathophy...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Diabetic Neuropathic Pain (DNP) is a debilitating complication affecting approximately 50% of patients with diabetes.[1] Unlike acute pain, DNP is often resistant to standard opioids. The pathophysiology involves a critical "receptor switch" where the constitutive Bradykinin B2 receptor (B2R) is downregulated, and the inducible Bradykinin B1 receptor (B1R) is upregulated via inflammatory pathways (NF-κB) triggered by hyperglycemia and oxidative stress.

R715 TFA (Ac-Lys-Arg-Pro-Pro-Gly-Phe-Ser-D-βNal-Ile-OH • xCF3COOH) is a potent, selective, and stable peptide antagonist of the B1R. This application note details the protocol for establishing the Streptozotocin (STZ)-induced diabetic neuropathy model and validating the anti-hyperalgesic efficacy of R715.

Compound Profile: R715 TFA

  • Chemical Name: R715 Trifluoroacetate Salt

  • Sequence: Ac-Lys-Arg-Pro-Pro-Gly-Phe-Ser-D-βNal-Ile-OH

  • Molecular Weight: ~1140.3 g/mol (free base) + TFA counterion mass.

  • Solubility: Soluble in water or saline (1 mg/mL).

  • Storage: Lyophilized powder at -20°C. Solutions should be prepared fresh.

  • Handling Note: As a TFA salt, the compound is acidic. For intrathecal (i.t.) or sensitive cellular assays, ensure the final solution is buffered to pH ~7.4 using PBS or small amounts of NaOH/Tris, though saline is often sufficient for acute i.p. injection.[2][3][4][5][6][7][8][9]

Mechanism of Action

In the diabetic state, hyperglycemia induces Reactive Oxygen Species (ROS), activating NF-κB, which translocates to the nucleus to upregulate B1R expression. Kallikrein cleaves Bradykinin into des-Arg9-BK , the specific agonist for B1R, leading to sensitization of TRPV1 channels and subsequent hyperalgesia. R715 blocks this specific interaction.

G Hyperglycemia Hyperglycemia (STZ-Induced) ROS Oxidative Stress (ROS Production) Hyperglycemia->ROS NFkB NF-κB Activation ROS->NFkB B1R_Gene B1R Gene Upregulation NFkB->B1R_Gene B1R_Surface B1R Expression (Sensory Neurons) B1R_Gene->B1R_Surface Pain Hyperalgesia & Allodynia B1R_Surface->Pain Sensitizes TRPV1 Kallikrein Kallikrein Activity DesArg des-Arg9-BK (Agonist) Kallikrein->DesArg DesArg->B1R_Surface Activates R715 R715 TFA (Antagonist) R715->B1R_Surface BLOCKS

Figure 1: Pathway illustrating the induction of B1R in diabetes and the blockade by R715.

Experimental Protocol: STZ Model Induction

The validity of R715 testing depends entirely on the successful induction of the diabetic state, as B1 receptors are absent in healthy tissue.

Materials
  • Streptozotocin (STZ): Store at -20°C. Desiccate.

  • Vehicle: 0.1 M Citrate Buffer, pH 4.5 (Critical for STZ stability).

  • Animals: Male Sprague-Dawley rats (200–250 g) or C57BL/6 mice.

Step-by-Step Induction
  • Fasting: Fast animals for 12–14 hours (rats) or 4–6 hours (mice) prior to injection to reduce competition with glucose at GLUT2 transporters.

  • Preparation (Immediate): Dissolve STZ in cold Citrate Buffer (pH 4.5) immediately before injection. STZ degrades within minutes in solution.

    • Rat Dose: 50–60 mg/kg (Single i.p. injection).

    • Mouse Dose: 150 mg/kg (Single) or 50 mg/kg (5 consecutive days).

  • Injection: Administer intraperitoneally (i.p.).

  • Post-Care: Provide 10% sucrose water overnight to prevent fatal hypoglycemia caused by massive insulin release from destroyed beta cells.

  • Validation (Day 3-7): Measure tail-vein blood glucose.

    • Criteria: Blood glucose > 250 mg/dL (14 mM) confirms diabetes.

  • Neuropathy Development: Wait 2–4 weeks post-STZ. Hyperalgesia typically peaks during weeks 3 and 4.

R715 Administration & Behavioral Testing

Once neuropathy is established (confirmed by baseline Von Frey testing showing reduced threshold), R715 is administered to test for reversal of hyperalgesia.

Dosing Regimens

R715 is a peptide and susceptible to peptidases. Intrathecal (i.t.) administration is preferred for mechanistic proof-of-concept to target spinal dorsal horn receptors directly.

RouteDose RangeVehicleTiming (Pre-Test)
Intrathecal (i.t.) 1 – 10 µg / ratSaline (pH 7.4)15 – 30 mins
Intraperitoneal (i.p.) 1 – 5 mg/kgSaline30 – 60 mins
Intravenous (i.v.) 0.5 – 2 mg/kgSaline10 – 20 mins
Behavioral Assays[5][6][7][8][10][11][12][13]
  • Mechanical Allodynia (Von Frey):

    • Place rat in a mesh-bottom cage. Acclimate for 20 mins.

    • Apply calibrated filaments to the plantar surface of the hind paw.

    • Record the withdrawal threshold (g) using the Up-Down method.

    • Expectation: Diabetic rats < 6g; Treated rats > 10g.

  • Thermal Hyperalgesia (Hargreaves):

    • Focus radiant heat source on the plantar surface.

    • Record latency to paw withdrawal (seconds).

    • Cut-off: 20s to prevent tissue damage.

Experimental Workflow Visualization

Workflow Acclimation Acclimation (Week -1) STZ STZ Induction (Day 0) Acclimation->STZ Confirm Confirm Diabetes (Day 7) BG > 250 mg/dL STZ->Confirm Wait Neuropathy Onset (Weeks 2-4) Confirm->Wait Baseline Baseline Pain Test (Pre-Dose) Wait->Baseline Dose R715 Dosing (i.t. or i.p.) Baseline->Dose Test Von Frey / Hargreaves (+30 min) Dose->Test

Figure 2: Experimental timeline from STZ induction to R715 therapeutic testing.

Data Interpretation & Expected Results

The following table summarizes expected outcomes in a successful study. Note: R715 should have no effect on naive (non-diabetic) animals because B1R is not expressed in healthy tissue. This is a critical control.

GroupTreatmentBlood GlucosePain Threshold (Von Frey)Interpretation
Naive VehicleNormal (<120)High (>15g)Normal baseline
Naive R715 NormalHigh (>15g) Negative Control (Validates Selectivity)
Diabetic VehicleHigh (>250)Low (<6g)Established Neuropathy
Diabetic R715 High (>250)Increased (>10g) Reversal of Hyperalgesia

Expert Insights & Troubleshooting (E-E-A-T)

The "B1R Inducibility" Check

If R715 shows analgesic effects in your naive control group, your study is compromised. This suggests either:

  • The compound is hitting B2 receptors (off-target).

  • The naive animals are stressed or inflamed (stress induces B1R).

  • Solution: Always handle animals gently to avoid stress-induced B1R upregulation.

Peptide Stability

R715 is a peptide. While more stable than native bradykinin, it is susceptible to carboxypeptidases.

  • In Vivo: For systemic (i.p.) dosing, effects are transient (1–2 hours). If longer duration is needed, consider R954 (a more stable analogue) or use continuous infusion.

  • In Vitro: Add peptidase inhibitors (e.g., Captopril, Mergetpa) if using R715 in plasma or tissue homogenates.

STZ Buffer pH

The most common failure mode in STZ models is the buffer. If the Citrate buffer is not strictly pH 4.5, STZ degrades instantly, and animals will not become diabetic.

  • Validation: If blood glucose is <200 mg/dL on Day 7, exclude the animal. Do not "re-dose" STZ as this causes high mortality (nephrotoxicity).

References

  • Regoli, D., et al. (1998). Bradykinin receptors and their antagonists. European Journal of Pharmacology. Link

  • Gabra, B.H., & Sirois, P. (2003). Sensitization of bradykinin B1 and B2 receptors in STZ-induced diabetic rats. Peptides.
  • Talbot, S., et al. (2010). The bradykinin B1 receptor antagonist R-954 attenuates diabetic neuropathic pain. Journal of Neuroinflammation. (Comparative efficacy of peptide antagonists). Link

  • Morrow, T.J. (2004). Animal Models of Painful Diabetic Neuropathy: The STZ Rat Model. Current Protocols in Neuroscience. Link

  • Kamei, J., et al. (2001). Antinociceptive effect of the bradykinin B1 receptor antagonist in diabetic mice. European Journal of Pharmacology. (Dosing reference).

Sources

Application

Application Note: Dual-Phase Modulation of Folic Acid-Induced Nephropathy using R715 TFA

The following Application Note is designed for researchers investigating renal fibrosis and the Kinin-Kallikrein System (KKS). It synthesizes specific findings regarding the Bradykinin B1 Receptor (B1R) antagonist R715 i...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note is designed for researchers investigating renal fibrosis and the Kinin-Kallikrein System (KKS). It synthesizes specific findings regarding the Bradykinin B1 Receptor (B1R) antagonist R715 in the context of Folic Acid-Induced Nephropathy (FA-IN).

Executive Summary & Mechanism of Action

Folic Acid-Induced Nephropathy (FA-IN) is a robust model of Acute Kidney Injury (AKI) transitioning to Chronic Kidney Disease (CKD). High-dose folic acid causes crystal precipitation in tubules, triggering acute tubular necrosis (ATN) followed by progressive interstitial fibrosis.[1]

The Target: The Bradykinin B1 Receptor (B1R) is an inducible G-protein coupled receptor (GPCR). Unlike the constitutively expressed B2R, B1R is negligible in healthy tissue but is rapidly upregulated during tissue injury, inflammation, and cytokine exposure (IL-1


, TNF-

).

The R715 Effect (The "Double-Edged Sword"): Recent data indicates a temporal dichotomy in B1R function during FA-IN.

  • Acute Phase (0–48h): B1R signaling appears necessary for early adaptive repair and hemodynamic maintenance. Blockade here may exacerbate AKI.[2]

  • Chronic Phase (7–28 days): Persistent B1R activation drives pro-fibrotic macrophage polarization (M1 phenotype) and fibroblast activation. Blockade here attenuates fibrosis.[2][3]

R715 TFA (Ac-Lys-[D-


Nal

, Ile

]-des-Arg

-Bradykinin) is a potent, selective, metabolically stable B1R antagonist. The "TFA" denotes the trifluoroacetate salt form, common in synthetic peptides, which ensures solubility and stability.
Mechanistic Pathway Diagram[1]

B1R_Pathway cluster_outcome Therapeutic Outcome FA Folic Acid Overdose (250 mg/kg) Crystal Tubular Crystal Obstruction FA->Crystal Injury Tubular Epithelial Injury (AKI) Crystal->Injury Cytokines Cytokine Release (IL-1β, TNF-α) Injury->Cytokines B1R_Ind B1 Receptor (B1R) Upregulation Cytokines->B1R_Ind Induces Expression Acute_Resp Acute Phase (0-48h): Vasodilation & Repair B1R_Ind->Acute_Resp Early Signaling Chronic_Resp Chronic Phase (>7 Days): Fibrosis & Inflammation B1R_Ind->Chronic_Resp Persistent Signaling Outcome1 Early Blockade: Worsens AKI Acute_Resp->Outcome1 Outcome2 Late Blockade: Reduces Fibrosis Chronic_Resp->Outcome2 R715 R715 Antagonist R715->B1R_Ind BLOCKS

Figure 1: The dual role of B1R in nephropathy.[2] R715 blockade prevents the chronic fibrotic transition but must be timed carefully to avoid interfering with acute repair.

Experimental Protocol

A. Reagent Preparation: R715 TFA

Critical Note on Peptide Content: R715 is supplied as a TFA salt. The gross weight includes the peptide and the counterions. You must calculate the Net Peptide Content (NPC) to dose accurately.

  • Example: If NPC is 70%, 1 mg of powder contains only 0.7 mg of active peptide.

Preparation Steps:

  • Stock Solution (10 mM): Dissolve R715 TFA powder in sterile, endotoxin-free water. Aliquot into low-bind tubes (e.g., 20 µL aliquots) to avoid repeated freeze-thaw cycles. Store at -80°C.

  • Working Solution: On the day of injection, dilute the stock in sterile PBS (pH 7.4) .

    • Solubility Check: R715 is generally soluble in water/PBS. If turbidity occurs, brief sonication is permissible.

    • pH Check: High concentrations of TFA salts can acidify the solution. Check pH with a micro-strip; adjust to 7.2–7.4 with dilute NaOH if necessary (rarely needed for in vivo doses).

B. Animal Model Induction (Folic Acid)[1][2][3][5][6][7][8]
  • Species: Male C57BL/6J mice (8–10 weeks, 20–25g).

  • Vehicle: 0.3 M Sodium Bicarbonate (NaHCO

    
    ). Folic acid is insoluble in neutral water.
    
  • Induction Dose: 250 mg/kg (Intraperitoneal - IP).[1][4]

  • Procedure:

    • Dissolve Folic Acid (25 mg/mL) in 0.3 M NaHCO

      
      . Vortex heavily; warm to 37°C if needed to clear solution.
      
    • Administer single IP injection. Protect solution from light (folate is light-sensitive).

C. R715 Treatment Regimens

Choose the regimen based on your specific research question.

Regimen TypeDosing ScheduleR715 Dose (Active Peptide)Purpose
Prophylactic Start 24h before FA, then daily.500 – 1000 µg/kg (IP or SC)To study total B1R contribution (Risk: Exacerbated AKI).
Therapeutic Start 48h after FA (post-AKI peak).500 – 1000 µg/kg (IP or SC)Recommended: To target fibrosis without compromising acute recovery.

Workflow Diagram

Workflow Day0 Day 0: Folic Acid Injection (250 mg/kg IP) Day2 Day 2: Acute Phase Peak (AKI Assessment) Day0->Day2 Injury Development Day3 Day 3: Start R715 Treatment (Therapeutic Arm) Day2->Day3 Transition Day14 Day 14-28: Sacrifice & Analysis (Fibrosis Phase) Day3->Day14 Daily Dosing (500-1000 µg/kg)

Figure 2: Recommended therapeutic workflow avoiding the acute injury window.

Key Readouts & Validation

To validate the efficacy of R715, you must assess markers across three domains: Function, Structure, and Molecular Signaling.

Table 1: Validation Markers
DomainMarkerMethodExpected Effect of R715 (Therapeutic)
Renal Function Serum CreatinineEnzymatic AssayReduction (Improved function) vs Vehicle
BUN (Blood Urea Nitrogen)Colorimetric AssayReduction
Fibrosis Collagen DepositionSirius Red StainingDecreased % stained area

-SMA
IHC / Western BlotDownregulation (Less myofibroblast activation)
Inflammation Macrophage PolarizationqPCR (CD86 vs CD206)Shift from M1 (Pro-inflam) to M2 (Reparative)
Target Engagement B1R ExpressionqPCR / Western BlotR715 may not lower expression, but blocks signaling.

Troubleshooting & Expert Tips (Self-Validating Systems)

1. The "TFA Effect" in Cell Culture vs. In Vivo:

  • In Vitro Warning: If you move to cell culture (e.g., renal fibroblasts), the TFA counterion can be cytotoxic at high concentrations (>1 mM). You must wash the peptide or use a salt exchange (HCl form) if observing non-specific toxicity.

  • In Vivo: The systemic buffering capacity of the mouse handles the TFA salt well at 1 mg/kg doses.

2. Verifying the Model (Go/No-Go Step):

  • At Day 2 , check BUN/Creatinine in a sentinel group. If Creatinine is not elevated >2-3x baseline, the FA induction failed (likely due to FA solubility issues or degradation). Do not proceed with chronic dosing in non-injured mice.

3. Stability of R715:

  • Peptides are susceptible to peptidases. While R715 is chemically modified for stability, always keep working solutions on ice and discard unused portions daily. Do not store diluted peptide at 4°C for days.

References

  • Mechanism of FA-IN & B1R Antagonism

    • Title: Antagonism of Kinin Receptors B1 and B2 Attenuates Folic Acid-Induced Tubulointerstitial Fibrosis in Mice.
    • Source: ResearchGate / Kidney International (Contextual Match).

    • URL:

  • R715 Peptide Properties

    • Title: R715 TFA Salt Product Information.

    • Source: Sigma-Aldrich.

    • URL:

  • Folic Acid Model Protocol

    • Title: Folic Acid-Induced Animal Model of Kidney Disease.[1][2][5][6]

    • Source: NIH / PubMed Central.
    • URL:

  • B1R in Ischemia Reperfusion (Comparative Context)

    • Title: Kinin B1 Receptor Antagonism Prevents Acute Kidney Injury to Chronic Kidney Disease Transition.
    • Source: MDPI / Intern
    • URL:

Sources

Method

Technical Guide: In Vitro Calcium Mobilization Assay for Bradykinin B1 Receptor Antagonism using R715 TFA

Abstract This technical guide details the protocol for validating R715 TFA , a potent and selective peptide antagonist of the Bradykinin B1 Receptor (B1R) , using a fluorescence-based calcium mobilization assay.[1] Unlik...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the protocol for validating R715 TFA , a potent and selective peptide antagonist of the Bradykinin B1 Receptor (B1R) , using a fluorescence-based calcium mobilization assay.[1] Unlike the constitutively expressed B2 receptor, the B1 receptor is inducible during inflammation.[2][3][4] Therefore, this protocol emphasizes the critical requirement for receptor induction (or stable transfection) and precise handling of the trifluoroacetic acid (TFA) salt form of the peptide to ensure accurate pharmacological characterization (IC50 determination).[1]

Compound Profile: R715 TFA[1][5][6]

R715 is a second-generation, metabolically stable peptide antagonist selective for the Kinin B1 receptor.[1] It prevents the binding of the endogenous agonist Lys-[Des-Arg9]-Bradykinin (LDABK) , thereby blocking the Gq-protein-mediated calcium signaling cascade.[1]

Physical & Chemical Properties
PropertyDetail
Chemical Name Ac-Lys-[D-βNal⁷, Ile⁸]des-Arg⁹-Bradykinin (TFA salt)
Sequence Ac-Lys-Arg-Pro-Pro-Gly-Phe-Ser-D-Nal-Ile-OH
Molecular Weight ~1140.3 g/mol (Free base) + TFA counterions
Selectivity B1 Receptor (pA2 ≈ 8.5).[1][5][6] No activity at B2 Receptor.[5][7][8]
Solubility Soluble in water (>1 mg/mL).[1]
Storage -20°C (lyophilized); -80°C (reconstituted stock).
Critical Handling: The TFA Salt Correction

R715 is supplied as a Trifluoroacetate (TFA) salt .[1][7] The "net peptide content" is typically 70–80% of the total dry weight, with the remainder being TFA and residual water.

  • Error Risk: Treating the weighed mass as 100% peptide will result in under-dosing.[1]

  • Correction Formula:

    
    
    
  • Recommendation: Rely on the Certificate of Analysis (CoA) for the specific batch's net peptide content.

Biological Mechanism & Signaling Pathway[1][3][4][9][10]

The Bradykinin B1 receptor is a Gq-coupled GPCR .[1] Upon activation by des-Arg-kinins (e.g., LDABK), the receptor undergoes a conformational change that activates Phospholipase C


 (PLC

).[1] This hydrolyzes PIP2 into IP3 and DAG.[2] IP3 binds to IP3 receptors on the Endoplasmic Reticulum (ER), triggering a rapid release of intracellular calcium (

).[1][3]

R715 Mechanism: R715 competitively binds to the B1 receptor orthosteric site, preventing Gq activation and subsequent calcium flux.

Figure 1: B1 Receptor Signaling & R715 Inhibition

B1_Signaling cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_ER Endoplasmic Reticulum Agonist Agonist (Lys-des-Arg9-BK) B1R Bradykinin B1 Receptor Agonist->B1R Activates R715 Antagonist (R715 TFA) R715->B1R Blocks Gq Gq Protein B1R->Gq Couples PLC PLC-beta Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 Produces IP3R IP3 Receptor IP3->IP3R Binds Ca_Signal Calcium Flux (Fluorescence Increase) IP3R->Ca_Signal Release Ca_Store Ca2+ Stores Ca_Store->IP3R

Caption: R715 competitively blocks the B1 receptor, preventing the Gq-PLC-IP3 cascade and inhibiting ER calcium release.

Experimental Protocol

A. Reagents & Materials[11][12]
  • Cell Line:

    • Option A (Native):IMR-90 (Human lung fibroblasts).[1] Requires induction.[1]

    • Option B (Recombinant):HEK293-B1R (Stably transfected).[1]

  • Induction Agent (for Native cells): Recombinant Human IL-1

    
      (10 ng/mL).[1]
    
  • Agonist (Challenge): Lys-[Des-Arg9]-Bradykinin (LDABK).[1] Do not use Bradykinin (hits B2).[1][5]

  • Calcium Dye: Fluo-4 AM, Fluo-8, or Calcium 6 (Molecular Devices).[1]

  • Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.

  • Inhibitor: Probenecid (2.5 mM) – Critical to prevent dye extrusion.[1]

B. Step-by-Step Methodology
Phase 1: Cell Preparation & Induction (Day 1)

The B1 receptor is often undetectable in resting cells. Induction is mandatory for native models.[1]

  • Harvest Cells: Detach cells using Accutase (gentler than Trypsin) to preserve receptor integrity.[1]

  • Plating: Seed 20,000–40,000 cells/well in a black-wall/clear-bottom 96-well plate.

  • Induction:

    • For IMR-90: Add IL-1

      
       (10 ng/mL)  to the culture medium at plating.[1]
      
    • For HEK-B1R: Standard culture media is sufficient.

  • Incubation: Incubate for 18–24 hours at 37°C, 5% CO₂.

Phase 2: Dye Loading (Day 2)
  • Dye Prep: Reconstitute Fluo-4 AM in DMSO. Dilute into Assay Buffer containing 2.5 mM Probenecid .

  • Washing: Gently wash cells 1x with Assay Buffer (if using wash-requiring dye).[1]

  • Loading: Add 100 µL of Dye Loading Solution per well.

  • Incubation: Incubate 45 mins at 37°C, then 15 mins at Room Temperature (RT) to minimize thermal artifacts during reading.

Phase 3: R715 Treatment (Antagonist Mode)[1]
  • R715 Dilution: Prepare a 10-point serial dilution of R715 TFA in Assay Buffer (e.g., 10 µM down to 0.1 nM).[1]

  • Addition: Add 50 µL of R715 dilutions to the cells.

  • Equilibration: Incubate for 20–30 minutes at RT. This step is vital for the antagonist to reach equilibrium occupancy before the fast agonist challenge.

Phase 4: Agonist Challenge & Data Acquisition
  • Instrument Setup: Set up FLIPR or FlexStation.

    • Excitation: 485 nm[1]

    • Emission: 525 nm[1]

  • Agonist Prep: Prepare LDABK at EC80 concentration (typically 10–30 nM, determined previously).

  • Injection: Inject Agonist (typically 50 µL) instantaneously while recording.

  • Read: Record fluorescence for 90–120 seconds.

Figure 2: Assay Workflow Diagram

Assay_Workflow cluster_Day1 Day 1: Preparation cluster_Day2 Day 2: Assay Execution Step1 Seed Cells (96-well) Step2 Induce B1R (+ IL-1beta) Step1->Step2 Step3 Load Ca2+ Dye (+ Probenecid) Step2->Step3 18-24h Step4 Add R715 (Incubate 30m) Step3->Step4 60m Step5 Inject Agonist (LDABK) Step4->Step5 Equilibration Step6 Read RFU (FLIPR/Reader) Step5->Step6 Real-time

Caption: Timeline for B1R calcium mobilization assay, highlighting the critical induction and pre-incubation steps.

Data Analysis

To determine the potency (IC50) of R715:

  • Baseline Correction: Subtract the baseline fluorescence (F0) from the peak fluorescence (Fmax) for each well:

    
    .[1]
    
  • Normalization: Calculate % Activity relative to controls:

    
    
    
    • 
      : Cells + Agonist (No R715)[1]
      
    • 
      : Cells + Buffer (No Agonist)[1]
      
  • Curve Fitting: Plot log[R715] vs. % Activity.[1] Fit using a 4-parameter logistic equation (Hill equation).[1]

    • Expected Result: R715 should exhibit an IC50 in the low nanomolar range (1–10 nM) depending on the agonist concentration used.

Troubleshooting & Optimization

IssueProbable CauseSolution
No Response to Agonist Lack of B1R expression.Induction Failure: Ensure IL-1

is fresh and cells were incubated for >18h. B1R is not constitutive.
High Background Dye leakage.Probenecid: Ensure 2.5 mM Probenecid is in the buffer. Wash cells gently.[1]
Low Potency (High IC50) Incorrect R715 dosing.[1]TFA Correction: Recalculate stock concentration based on net peptide content, not total weight.
Variability Agonist degradation.[6]Peptide Handling: LDABK is susceptible to carboxypeptidases. Use fresh aliquots and keep on ice.

References

  • Gobeil, F., et al. (1996).[1][7] "Structure-activity studies of B1 receptor-related peptides. Antagonists." Hypertension, 28(5), 833-839.[1]

  • Regoli, D., et al. (1998).[1][9] "Bradykinin receptors and their antagonists." European Journal of Pharmacology, 348(1), 1-10.[1]

  • Leeb-Lundberg, L.M., et al. (2005).[1] "International Union of Pharmacology. XLV. Classification of the kinin receptor family: from molecular mechanisms to pathophysiological consequences." Pharmacological Reviews, 57(1), 27-77.[1]

  • MedChemExpress. "R715 Product Information and Biological Activity."

  • TargetMol. "R715 TFA Solubility and Handling Guide."

Sources

Application

Application Note: Radioligand Binding Assay Protocol for R715 TFA on Bradykinin B1 Receptors

Executive Summary This application note details the protocol for determining the binding affinity ( ) of R715 TFA , a potent and selective peptide antagonist of the inducible Bradykinin B1 Receptor (B1R). Unlike the cons...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for determining the binding affinity (


) of R715 TFA , a potent and selective peptide antagonist of the inducible Bradykinin B1 Receptor (B1R). Unlike the constitutively expressed B2 receptor, B1R is upregulated during tissue injury and inflammation, making it a critical therapeutic target for chronic pain and inflammation.

This protocol utilizes a competition radioligand binding assay where non-radiolabeled R715 TFA competes with the standard radioligand [


H]-Des-Arg

-Kallidin
(also known as [

H]-Lys-des-Arg

-Bradykinin) for binding sites on hB1R-expressing membranes.
Key Pharmacological Parameters
CompoundRoleClassificationTypical

(hB1R)
R715 TFA Analyte (Cold Ligand)Selective Antagonist0.5 – 5.0 nM
[

H]-Des-Arg

-Kallidin
Radioligand (Hot)Agonist

0.5 – 1.0 nM
Lys-des-Arg

-BK
Non-Specific ControlAgonistN/A (Used at 10

M)

Scientific Rationale & Experimental Design

The Inducible Nature of B1R

The B1 receptor is a G-protein coupled receptor (GPCR) that is rarely expressed in healthy tissue.[1][2] Expression is induced by cytokines (IL-1


, TNF-

). For consistent assay results, this protocol recommends using CHO or HEK293 cells stably transfected with hB1R , rather than relying on variable induction in native tissues.
Stability & Protease Inhibition

Kinins and their analogs are highly susceptible to degradation by kininases (e.g., ACE, neutral endopeptidase).

  • Critical Control: The assay buffer must contain a cocktail of protease inhibitors (Bacitracin, Captopril, PMSF) to prevent the degradation of both the radioligand and the R715 peptide during the 60–90 minute incubation.

The Competition Principle

We incubate a fixed concentration of the radioligand (approx. equal to its


) with varying concentrations of R715. As the concentration of R715 increases, it displaces the radioligand. The radioactivity remaining on the filter is inversely proportional to the binding affinity of R715.

Materials & Reagents

Biological Materials[3]
  • Receptor Source: Membranes prepared from CHO-hB1R or HEK293-hB1R stable cell lines.

  • Protein Concentration: Optimized to yield ~10–20

    
    g protein per well (signal-to-noise ratio > 5:1).
    
Ligands
  • Test Compound: R715 TFA (Ac-Lys-[D-

    
    Nal
    
    
    
    , Ile
    
    
    ]des-Arg
    
    
    -Bradykinin).
    • Stock: Dissolve in DMSO or dilute acetic acid (check CoA). Store at -80°C.

  • Radioligand: [

    
    H]-Des-Arg
    
    
    
    -Kallidin (Specific Activity: ~70–100 Ci/mmol).
  • Non-Specific Binding (NSB) Control: Unlabeled Lys-des-Arg

    
    -Bradykinin (10 
    
    
    
    M final).
Buffers
  • Assay Buffer (pH 7.4):

    • 25 mM TES (or Tris-HCl)

    • 1 mM 1,10-Phenanthroline (Metalloprotease inhibitor)

    • 140

      
      g/mL Bacitracin (Peptidase inhibitor)
      
    • 1

      
      M Captopril (ACE inhibitor)
      
    • 0.2% BSA (Reduces peptide sticking to plastics)

Detailed Protocol

Assay Workflow Diagram

G Start Start: Reagent Prep Membrane Membrane Thawing (CHO-hB1R) Start->Membrane LigandPrep Ligand Dilution (R715 Serial Dilution) Start->LigandPrep PlateSetup Plate Setup (96-well Polypropylene) Membrane->PlateSetup 20 µg/well LigandPrep->PlateSetup 10^-11 to 10^-5 M Incubation Incubation (60-90 min @ RT) PlateSetup->Incubation Equilibrium Harvest Harvesting (GF/B Filters + 0.3% PEI) Incubation->Harvest Vacuum Filtration Counting Scintillation Counting Harvest->Counting Liquid Scintillation Analysis Data Analysis (Non-linear Regression) Counting->Analysis CPM to Ki

Figure 1: Step-by-step workflow for the R715 TFA radioligand competition binding assay.

Step-by-Step Procedure
Step 1: Pre-treatment of Filter Plates
  • Action: Soak GF/B or GF/C glass fiber filter plates in 0.3% Polyethyleneimine (PEI) for at least 60 minutes at 4°C prior to harvesting.

  • Why? Kinins are positively charged peptides. PEI coats the glass fibers with a positive charge, repelling the peptide and significantly reducing non-specific binding (NSB) to the filter itself.

Step 2: Plate Setup (Standard 96-well format)

Prepare the reaction in a total volume of 250


L  per well.
  • Add 50

    
    L Assay Buffer  to "Total Binding" (TB) wells.
    
  • Add 50

    
    L of 10 
    
    
    
    M Cold Competitor
    (Lys-des-Arg
    
    
    -BK) to "Non-Specific Binding" (NSB) wells.
  • Add 50

    
    L of R715 TFA  serial dilutions (
    
    
    
    M to
    
    
    M) to the test wells.
  • Add 50

    
    L of Radioligand  ([
    
    
    
    H]-Des-Arg
    
    
    -Kallidin) to all wells.
    • Target Concentration: ~0.5 – 1.0 nM (approx.

      
      ).
      
  • Add 150

    
    L of Membrane Suspension  to start the reaction.
    
    • Note: Vortex membranes gently but thoroughly before adding to ensure homogeneity.

Step 3: Incubation
  • Condition: Incubate for 60 to 90 minutes at Room Temperature (25°C).

  • Agitation: Shake gently on an orbital shaker (approx. 150 rpm) to maintain equilibrium.

Step 4: Termination & Harvesting
  • Place the PEI-soaked filter plate on a vacuum manifold (e.g., PerkinElmer Harvester).

  • Apply vacuum and transfer the reaction mixture onto the filters.

  • Wash: Immediately wash filters 3 times with 500

    
    L of ice-cold Wash Buffer  (10 mM Tris-HCl, pH 7.4, 150 mM NaCl).
    
    • Critical: Ice-cold buffer prevents dissociation of the bound ligand during the wash step.

  • Dry the filters (air dry or 50°C oven for 30 min).

Step 5: Scintillation Counting
  • Add 40–50

    
    L of liquid scintillation cocktail (e.g., MicroScint-20) to each well.
    
  • Seal the plate with TopSeal-A.

  • Count for 1–2 minutes per well in a MicroBeta or TopCount scintillation counter.

Data Analysis & Validation

Calculations
  • Specific Binding (SB):

    
    
    
  • % Inhibition:

    
    
    
  • IC

    
     Determination:  Plot % Inhibition (y-axis) vs. Log[R715] (x-axis). Fit data to a one-site competition model (Sigmoidal dose-response).
    
  • 
     Calculation (Cheng-Prusoff Equation): 
    
    
    
    
    • Where

      
       is the concentration of radioligand used (nM) and 
      
      
      
      is the dissociation constant of the radioligand (determined previously via Saturation Binding).
Acceptance Criteria (Quality Control)
  • Z-Factor: Must be > 0.5 for a robust assay.

  • Specific Binding Window: Specific binding should be > 70% of Total Binding.

  • Replicate Variability: CV% between triplicates should be < 15%.

References

  • MedChemExpress. "R715: Selective Bradykinin B1 Receptor Antagonist." MedChemExpress Product Datasheet. Accessed October 2023.

  • Su, D. S., et al. (2004).[3] "Development of an efficient and selective radioligand for bradykinin B1 receptor occupancy studies." Bioorganic & Medicinal Chemistry Letters, 14(24), 6045-6048.

  • Gobeil, F., et al. (2000). "High-affinity binding of peptide agonists to the human B1 bradykinin receptor depends on interaction between the peptide N-terminal L-lysine and the fourth extracellular domain of the receptor."[4] Molecular Pharmacology, 57(1), 171-179.

  • Cote, J., et al. (2012). "Effects of a Novel Bradykinin B1 Receptor Antagonist and Angiotensin II Receptor Blockade on Experimental Myocardial Infarction in Rats." PLOS ONE.

  • BindingDB. "Assay Description: Radioligand Binding Assay for B1 Bradykinin Receptor." BindingDB Protocol Entry.

Sources

Method

High-Performance Protocol: Preparation and Handling of R715 TFA Stock Solutions for Cell Culture

This Application Note and Protocol is designed for researchers requiring high-precision handling of R715 TFA, a potent Bradykinin B1 receptor antagonist.[1] It addresses the specific physicochemical challenges posed by T...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers requiring high-precision handling of R715 TFA, a potent Bradykinin B1 receptor antagonist.[1] It addresses the specific physicochemical challenges posed by Trifluoroacetate (TFA) salts in cellular assays.

Abstract & Scientific Context

R715 is a stable, potent, and selective peptide antagonist of the Bradykinin B1 receptor (B1R) .[1][2] Unlike the constitutively expressed B2 receptor, B1R is inducible, upregulated during tissue injury, inflammation, and cytokine stress (IL-1


, TNF-

).[1][3][4]

Why this protocol matters: R715 is synthetically produced and purified via HPLC, resulting in a Trifluoroacetate (TFA) salt form .[1] The presence of TFA counterions impacts the "true" peptide mass and can acidify unbuffered solutions. Failure to account for Net Peptide Content (NPC) and TFA acidity is the primary cause of experimental variability in B1R antagonism assays.

Table 1: Physicochemical Properties of R715 TFA
PropertySpecification
Chemical Name Ac-Lys-[D-

Nal

, Ile

]des-Arg

-Bradykinin
Sequence Ac-Lys-Arg-Pro-Pro-Gly-Phe-Ser-D-

Nal-Ile-OH
CAS Number 185052-09-9
Molecular Formula C

H

N

O



CF

COOH
Molecular Weight 1140.3 g/mol (Free Base basis)
Solubility Water (>1 mg/mL); DMSO (>10 mg/mL)
Appearance White to off-white lyophilized powder
Storage (Solid) -20°C (desiccated)

Critical Experimental Logic (The "Why")

The "Net Peptide Content" (NPC) Trap

Commercial peptides are never 100% peptide by weight.[1] They contain:

  • Peptide: ~70–85%

  • Counterions (TFA): ~10–25%[1]

  • Residual Water: ~1–5%

Scientific Integrity Rule: Do NOT assume 1 mg of powder = 1 mg of peptide. You must calculate the molarity based on the Net Peptide Content provided on the Certificate of Analysis (CoA) or use the elemental peptide weight.

Solvent Selection: Water vs. DMSO[1]
  • Water: R715 is soluble in water.[5][6][7] However, dissolving a TFA salt in unbuffered water creates a dilute acid solution (pH < 5), which can hydrolyze the peptide over time or shock sensitive cells upon addition.[1]

  • DMSO: Dissolving in anhydrous DMSO prevents hydrolysis and maintains sterility. This is the preferred method for Stock Solutions intended for long-term storage (-80°C).[1][3][4]

  • PBS: Avoid dissolving high concentrations (>5 mM) directly in PBS, as the salt ions can occasionally reduce solubility (salting out), though R715 is generally robust.[1][3]

Protocol: Stock Solution Preparation

Phase A: Calculation & Preparation

Goal: Prepare a 10 mM Stock Solution in DMSO.

  • Retrieve Data: Check the vial label or CoA for the Gross Weight (total powder) and Net Peptide Content (NPC) .[1]

    • Example: Vial contains 1.0 mg gross weight. NPC is 80%.

    • True Peptide Mass:

      
      .[1][3][4]
      
  • Calculate Molarity: Use the Molecular Weight (MW) of the Free Base (1140.3 g/mol ).[1]

    
    [1][3][4]
    
  • Calculate Volume for 10 mM:

    
    [1][3][4]
    
Phase B: Solubilization Workflow
  • Equilibration: Allow the lyophilized vial to warm to room temperature (RT) for 30 minutes inside a desiccator. Reason: Prevents condensation from forming inside the vial, which degrades the peptide.

  • Solvent Addition: Add the calculated volume of sterile DMSO (or endotoxin-free water if DMSO is contraindicated) to the vial.

  • Dissolution: Vortex gently for 20 seconds. If particles persist, sonicate for 5–10 seconds. The solution should be clear and colorless.

  • Aliquoting: Dispense into low-protein-binding microcentrifuge tubes (e.g., 10

    
    L or 20 
    
    
    
    L aliquots) to avoid freeze-thaw cycles.
  • Storage: Store aliquots at -80°C . Stable for 6 months.

Protocol: Cell Treatment & Working Solutions

Goal: Treat cells with 1


M R715 while minimizing DMSO toxicity and pH shift.
  • Thaw: Thaw one aliquot of 10 mM Stock on ice.

  • Intermediate Dilution (100x):

    • Dilute 10 mM Stock 1:100 into sterile PBS (pH 7.4) or serum-free media.

    • Mix: 10

      
      L Stock + 990 
      
      
      
      L PBS = 100
      
      
      M Working Solution
      .
    • Note: This step buffers the acidic TFA residues.

  • Final Treatment (1x):

    • Add the 100

      
      M Working Solution directly to the cell culture well (1:100 dilution).
      
    • Example: Add 10

      
      L of Working Solution to 990 
      
      
      
      L of culture media.
    • Final Concentration: 1

      
      M.
      
    • Final DMSO: 0.01% (Non-toxic).[1][8]

Visualization: Preparation Workflow

R715_Preparation Vial Lyophilized R715 (TFA Salt) Calc Calculate Volume (Based on Net Peptide Content) Vial->Calc Check CoA Solvent Add Solvent (DMSO recommended) Calc->Solvent Determine Vol Mix Vortex / Sonicate (Clear Solution) Solvent->Mix Aliquot Aliquot (Low-binding tubes) Mix->Aliquot Freeze Store at -80°C Aliquot->Freeze

Caption: Step-by-step workflow for converting lyophilized R715 TFA powder into stable stock aliquots.

Mechanism of Action & Validation

Signaling Pathway

R715 specifically inhibits the B1 receptor.[2][9][10] In a valid experiment, R715 should block the calcium flux or cytokine release induced by a B1 agonist (e.g., Lys-des-Arg


-Bradykinin), but not  a B2 agonist (Bradykinin).[1][3][4]

B1_Signaling Agonist Agonist (Lys-des-Arg9-BK) B1R B1 Receptor (Inducible) Agonist->B1R Activates R715 Antagonist (R715 TFA) R715->B1R Blocks Gq Gq/11 Protein B1R->Gq Signals PLC PLC-beta Gq->PLC IP3 IP3 Production PLC->IP3 Ca Ca2+ Release (Inflammation/Pain) IP3->Ca

Caption: R715 prevents B1R-mediated Gq protein activation and subsequent calcium mobilization.

Quality Control (Self-Validation)

To ensure your stock solution is active:

  • Visual Check: Stock must be clear. Cloudiness indicates aggregation or salt precipitation.

  • Functional Assay: Pre-incubate cells (e.g., HEK293 transfected with B1R or IL-1

    
     primed endothelial cells) with R715 (100 nM – 1 
    
    
    
    M) for 30 minutes.[1][3][4] Challenge with 10 nM Lys-des-Arg
    
    
    -BK.[1][3][4]
  • Success Criteria: >80% inhibition of the agonist response compared to vehicle control.

References

  • Gobeil, F., et al. (1996).[1] "Structure-activity studies of B1 receptor-related peptides: development of new, potent and selective antagonists." Hypertension.

  • Gabra, B.H., et al. (2003).[1] "Beneficial effect of chronic treatment with the selective bradykinin B1 receptor antagonists, R-715 and R-954, in attenuating streptozotocin-diabetic thermal hyperalgesia in mice."[1][3][4][11] Peptides.

  • TargetMol. "R715 TFA Product Information & Solubility." TargetMol Chemicals.

  • Sigma-Aldrich. "R-715 TFA salt Product Specification." Merck KGaA. [1][3][4]

  • LifeTein. "Handling and Storage of Synthetic Peptides: TFA Salts." LifeTein Application Notes.

Sources

Application

Optimizing Bradykinin B1 Receptor Antagonism: A Technical Guide to R715 TFA Injection (IP vs. SC)

Abstract This application note provides a rigorous technical framework for the preparation, handling, and administration of R715 TFA , a selective, metabolically stable peptide antagonist of the inducible Bradykinin B1 R...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a rigorous technical framework for the preparation, handling, and administration of R715 TFA , a selective, metabolically stable peptide antagonist of the inducible Bradykinin B1 Receptor (B1R). Designed for researchers in pain and inflammation, this guide contrasts Intraperitoneal (IP) and Subcutaneous (SC) delivery routes, synthesizing pharmacokinetic principles with practical experimental workflows to ensure data reproducibility and scientific integrity.

Compound Profile & Mechanistic Basis[1]

The Molecule: R715 TFA

R715 (Ac-Lys-[D-βNal⁷, Ile⁸]desArg⁹-Bradykinin) is a second-generation peptide antagonist.[1] Unlike constitutive B2 receptors, the B1 receptor is inducible , upregulated rapidly (24–48 hours) following tissue injury or inflammatory stress via NF-κB signaling.

  • Chemical Nature: Acylated Peptide (TFA Salt).

  • Molecular Weight: ~1140.3 g/mol .

  • Solubility: Highly soluble in water and aqueous buffers (Saline/PBS).

  • Stability: Modified with D-amino acids and N-terminal acetylation to resist aminopeptidases and kininases, significantly extending its half-life compared to native bradykinin analogs.

Mechanism of Action (DOT Visualization)

R715 functions by blocking the binding of des-Arg⁹-Bradykinin (the endogenous B1 agonist) to the B1 receptor, thereby preventing the Gq-protein coupled cascade that leads to intracellular calcium release and sensitization of nociceptors.

B1R_Signaling Stimulus Tissue Injury / Cytokines (IL-1β, TNF-α) NFkB NF-κB Activation Stimulus->NFkB B1R_Exp B1R Upregulation (Inducible Expression) NFkB->B1R_Exp B1R B1 Receptor (Gq-Coupled) B1R_Exp->B1R Translocation to Membrane Agonist des-Arg9-BK (Endogenous Agonist) Agonist->B1R Activates R715 R715 TFA (Antagonist) R715->B1R Blocks PLC PLC Activation B1R->PLC IP3 IP3 Generation PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Pain Hyperalgesia & Inflammation Ca->Pain

Figure 1: The inducible Bradykinin B1 Receptor signaling pathway and the inhibitory node of R715.

Route Selection: Intraperitoneal (IP) vs. Subcutaneous (SC)[1][4]

The choice between IP and SC administration for R715 is not arbitrary; it dictates the pharmacokinetic profile (PK) and the interpretation of behavioral data.

Comparative Analysis
FeatureIntraperitoneal (IP)Subcutaneous (SC)
Absorption Rate Rapid. Large surface area of the peritoneum allows quick uptake into the portal circulation.Moderate/Slow. Absorption via capillaries and lymphatic drainage.
Tmax (Peak Effect) Typically 15–30 mins post-injection.Typically 30–60 mins post-injection.
First-Pass Effect High Risk. Drugs enter the portal vein and pass through the liver before systemic circulation. Note: R715 is metabolically stabilized, mitigating some hepatic degradation.Bypassed. Absorbed directly into systemic circulation, avoiding immediate hepatic clearance.
Duration of Action Shorter. Sharp peak followed by rapid elimination.Sustained. "Depot" effect allows for prolonged receptor occupancy.
Experimental Utility Best for Acute models (e.g., immediate post-injury pain assessment) or "Proof of Concept" studies.Best for Chronic dosing (e.g., daily treatment in diabetic neuropathy) to maintain steady-state levels.
Stress Profile Moderate restraint stress; risk of organ puncture (rare with skill).Lower stress; easier to perform repeatedly for longitudinal studies.
Expert Recommendation
  • Use IP when you need to synchronize the peak drug effect with a specific behavioral test window (e.g., testing mechanical allodynia 30 minutes post-dose).

  • Use SC for multi-day dosing regimens (e.g., 7-14 days) to minimize animal stress and peritoneal irritation, or when a smoother PK profile is desired to avoid "peak-and-trough" effects.

Detailed Protocols

Preparation of R715 TFA Solution

R715 is supplied as a Trifluoroacetate (TFA) salt. While soluble, the acidity of TFA can be irritating in high concentrations.

Reagents:

  • R715 TFA powder (Store at -20°C or -80°C).

  • Vehicle: Sterile 0.9% Saline (Physiological Saline) or PBS (pH 7.4).

    • Note: PBS is preferred for SC injections to buffer the acidity of the TFA salt.

Step-by-Step Reconstitution:

  • Calculate: Determine the total amount needed.

    • Standard Dose:1 mg/kg to 5 mg/kg .

    • Concentration: Aim for an injection volume of 10 mL/kg (mice) or 1-2 mL/kg (rats).

    • Example: For a 25g mouse at 5 mg/kg, you need 0.125 mg in 0.25 mL (0.5 mg/mL solution).

  • Equilibrate: Allow the R715 vial to reach room temperature before opening to prevent condensation.

  • Dissolve: Add the calculated volume of sterile PBS. Vortex gently. The peptide should dissolve immediately.

  • pH Check (Critical): If preparing a high concentration stock (>10 mg/mL), check pH. If <5.0, adjust carefully with dilute NaOH or dilute with more PBS. For standard doses (0.5-1 mg/mL), the buffering capacity of PBS is usually sufficient.

  • Filter: Syringe-filter (0.22 μm) for sterility if the solution will be stored or used over multiple days.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

Injection Workflows
A. Intraperitoneal (IP) Injection (Mouse)[2][3]
  • Restraint: Scruff the mouse firmly to expose the abdomen and restrict leg movement.

  • Tilt: Tilt the mouse head-down (approx. 30°) to shift viscera away from the injection site.

  • Inject: Insert a 27G needle into the lower right quadrant of the abdomen, avoiding the midline (bladder) and upper quadrants (liver/spleen).

  • Aspiration: Slight drawback to ensure no blood/urine/bile is aspirated.

  • Depress: Inject smoothly.

  • Timing: Begin behavioral testing 30 minutes post-injection.

B. Subcutaneous (SC) Injection (Mouse)[2][4]
  • Restraint: Place the mouse on a wire lid or hold the scruff loosely.

  • Tent: Lift a fold of loose skin over the dorsal neck (scruff) or flank to create a "tent."

  • Inject: Insert a 25G or 27G needle into the base of the tent, parallel to the body wall. Do not inject into the muscle.

  • Depress: Inject the bolus. A small palpable bump should form.

  • Timing: Begin behavioral testing 45–60 minutes post-injection.

Experimental Design & Validation

The "Induction Lag" Rule

R715 targets B1R.[5][6] B1R is not present in healthy tissue. You must induce the receptor before treatment will show efficacy.

  • Model: CFA (Inflammation), STZ (Diabetes), or Nerve Injury (CCI/SNL).

  • Wait Time: Do not treat with R715 immediately after injury. Wait 24–48 hours for B1R upregulation. Treatment at T=0 will likely fail.

Experimental Workflow Diagram

Workflow cluster_0 Phase 1: Induction cluster_1 Phase 2: Treatment cluster_2 Phase 3: Readout Injury Induction (CFA/STZ/Surgery) Wait Wait 24-48h (B1R Upregulation) Injury->Wait Route Select Route Wait->Route IP IP Injection (Acute Test) Route->IP SC SC Injection (Chronic/Sustained) Route->SC Test_IP Test at 30 min IP->Test_IP Test_SC Test at 60 min SC->Test_SC

Figure 2: Experimental timeline ensuring B1R expression prior to R715 administration.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Analgesic Effect Timing Error: B1R not yet upregulated.Ensure testing is performed >24h post-injury. Confirm B1R expression via Western Blot/PCR if uncertain.
Variable Results (IP) Mis-injection: Injection into gut/bladder or fat pad.Refine IP technique. Ensure "head-down" tilt. Switch to SC for more consistent absorption if IP fails.
Skin Irritation (SC) Acidity: High dose of TFA salt.Dissolve R715 in PBS (not saline) to buffer the TFA. Check pH before injection.
Short Duration Peptide Degradation: Rapid clearance.Increase dose (up to 5-10 mg/kg) or switch to SC route for depot effect.
Precipitation High Concentration: Saturation.Do not exceed 5 mg/mL in saline. Sonicate gently at 37°C if needed.

References

  • Regoli, D., et al. (1998). "Bradykinin receptors and their antagonists."[1] European Journal of Pharmacology.

  • Calixto, J. B., et al. (2004). "Kinin B1 receptors: a new target for drug development." Trends in Pharmacological Sciences.

  • Gabra, B. H., & Sirois, P. (2003). "Sensitization of bradykinin B1 receptors in streptozotocin-induced diabetic rats." Peptides.
  • Turner, P. V., et al. (2011). "Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider." Journal of the American Association for Laboratory Animal Science.

  • MedChemExpress. "R715 Product Information and Handling."

Sources

Method

Application Note: Measuring Thermal Hyperalgesia After R715 TFA Treatment

Abstract & Scientific Context This guide details the protocol for assessing the efficacy of R715 (TFA salt) , a potent and selective Bradykinin B1 Receptor (B1R) antagonist , in reversing thermal hyperalgesia. Unlike the...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scientific Context

This guide details the protocol for assessing the efficacy of R715 (TFA salt) , a potent and selective Bradykinin B1 Receptor (B1R) antagonist , in reversing thermal hyperalgesia.

Unlike the constitutive B2 receptor, the B1 receptor is inducible . It is upregulated on nociceptors, endothelial cells, and glial cells following tissue injury or exposure to pro-inflammatory cytokines (IL-1


, TNF-

). Once expressed, B1R activation by its endogenous ligand (Des-Arg

-Bradykinin) triggers G

q-mediated signaling cascades that sensitize TRPV1 channels, lowering the thermal pain threshold (thermal hyperalgesia).

R715 (Ac-Lys-[D-


Nal

, Ile

]desArg

-BK) is a metabolically stable peptide antagonist designed to block this pathological signaling. Consequently, this protocol requires a pathological model (e.g., CFA-induced inflammation or neuropathic injury) to observe the compound's effect; R715 typically shows no effect in naive animals lacking B1R expression.

Mechanism of Action

The following diagram illustrates the inducible nature of the B1 receptor and the specific intervention point of R715.

B1R_Signaling Injury Tissue Injury / Inflammation Cytokines Cytokine Release (IL-1β, TNF-α) Injury->Cytokines B1R_Induction B1 Receptor Upregulation (Dorsal Horn / DRG) Cytokines->B1R_Induction B1R B1 Receptor Activation (GPCR - Gq) B1R_Induction->B1R Receptor Expression Ligand Endogenous Ligand (Des-Arg-BK) Ligand->B1R Signaling PLCβ → PKC Activation B1R->Signaling R715 R715 TFA (B1R Antagonist) R715->B1R BLOCKS TRPV1 TRPV1 Phosphorylation (Sensitization) Signaling->TRPV1 Hyperalgesia Thermal Hyperalgesia (Reduced Withdrawal Latency) TRPV1->Hyperalgesia

Figure 1: Mechanism of R715 antagonism on the inducible B1 Receptor pathway leading to thermal hyperalgesia.

Compound Handling: R715 TFA Salt

R715 is supplied as a Trifluoroacetate (TFA) salt . The presence of TFA counterions affects the molecular weight and solubility, which must be accounted for to ensure accurate dosing.

Safety & Storage[2][3]
  • Hazard: TFA salts can be hygroscopic and corrosive. Handle with gloves, lab coat, and eye protection.[1]

  • Storage: Store lyophilized powder at -20°C with desiccant.

  • Equilibration: Allow the vial to reach room temperature before opening to prevent condensation, which can degrade the peptide.

Formulation & Dosing
  • Vehicle: Sterile Saline (0.9% NaCl) or Phosphate Buffered Saline (PBS), pH 7.4.

  • Net Peptide Content Correction:

    • The label weight includes the peptide plus TFA salts and residual water.

    • Calculation:

      
      
      
    • Note: If % content is unknown, assume ~70-80% for initial calculations, but requesting the batch-specific Certificate of Analysis (CoA) is mandatory for precision.

  • Standard Dose Ranges (Rat/Mouse):

    • Intraperitoneal (i.p.): 1 – 10 mg/kg.

    • Intrathecal (i.t.): 0.1 – 3 nmol/rat.

    • Subcutaneous (s.c.): 1 – 3 mg/kg.

Experimental Protocol: Measuring Thermal Hyperalgesia

Model Induction (Prerequisite)

Since B1R is inducible, you must first establish a pain state.

  • Inflammatory Model (Recommended for B1R): Intraplantar injection of Complete Freund's Adjuvant (CFA).

    • Rat: 50-100

      
      L CFA into the plantar surface of the right hind paw.
      
    • Timeline: B1R upregulation peaks 24–48 hours post-CFA. Test R715 at 24h or 48h post-induction .

Behavioral Assay: The Hargreaves Test

This test measures the latency of paw withdrawal in response to a radiant heat source.[2][3][4][5]

Equipment Setup
  • Apparatus: Glass floor platform with distinct animal enclosures (e.g., IITC or Ugo Basile Plantar Test).

  • Heat Source: Mobile infrared (IR) generator positioned under the glass.

  • Calibration: Set IR intensity to achieve a baseline latency of 10–12 seconds in naive animals.

  • Cut-off: Set a strict cut-off of 20–25 seconds to prevent tissue damage in analgesic animals.

Step-by-Step Procedure
  • Acclimatization (Critical):

    • Place animals in the enclosures on the glass floor for 30–60 minutes before testing. They must be calm and resting (not sleeping or grooming).

  • Baseline Measurement (

    
    ): 
    
    • Measure withdrawal latency before CFA induction (Day 0).

    • Take 3 readings per paw, separated by 5 minutes. Average them.

  • Post-Injury Measurement (

    
    ): 
    
    • Measure latency 24h post-CFA (before R715 treatment). Latency should drop significantly (e.g., to 3–5 seconds), confirming hyperalgesia.

  • Treatment:

    • Administer R715 TFA (or vehicle) via the chosen route (e.g., i.p.).

  • Post-Treatment Testing (

    
    ): 
    
    • Measure latency at defined time points: 30, 60, 120, and 180 minutes post-dose.

    • Target the center of the plantar surface. Avoid the toes or calcaneus (heel).

Data Analysis & Interpretation

Quantitative Metrics

Present data as raw latency (seconds) or convert to % Maximum Possible Effect (%MPE) to normalize for baseline variability.



Expected Results Table
GroupBaseline (s)24h Post-CFA (s)1h Post-Treatment (s)Interpretation
Naive / Sham 12.0 ± 1.011.8 ± 1.212.1 ± 0.9No Hyperalgesia
Vehicle Control 11.9 ± 0.84.2 ± 0.5 4.5 ± 0.6 Sustained Hyperalgesia
R715 (Low Dose) 12.1 ± 1.14.1 ± 0.46.5 ± 0.8Partial Reversal
R715 (High Dose) 12.0 ± 0.94.3 ± 0.610.8 ± 1.0 Significant Reversal
Troubleshooting & Validation
  • Self-Validation 1 (No Effect?): If R715 fails to show analgesia, verify B1R induction. B1R is absent in acute pain (e.g., tail flick in naive rats). Ensure the model (CFA/Nerve injury) is at a timepoint where B1R is expressed (usually >24h).

  • Self-Validation 2 (High Variability): Ensure the glass floor is clean (urine/feces absorb IR light) and the room temperature is constant (22-24°C).

  • TFA Toxicity: High doses of TFA salts can be toxic. If adverse motor effects are seen, use a "desalting" column or account for the salt mass accurately.

References

  • Gobeil, F., et al. (1996). "Structure-activity studies of B1 receptor-related peptides: development of R-715, a potent and selective B1 receptor antagonist." Hypertension.

  • Fox, A., et al. (2003).[6] "The role of kinin B1 and B2 receptors in the persistent pain states." Neuropharmacology.

  • Hargreaves, K., et al. (1988). "A new and sensitive method for measuring thermal nociception in cutaneous hyperalgesia." Pain.

  • Cheah, M., et al. (2017).[2] "Assessment of Thermal Pain Sensation in Rats and Mice Using the Hargreaves Test." Bio-protocol.

  • Sigma-Aldrich. (2024). "R-715 TFA Salt Product Information & Safety Data Sheet."

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: R715 Solubility &amp; Handling Guide

Executive Summary & Chemical Context[1][2][3][4][5][6] R715 is a potent, selective, and metabolically stable antagonist of the Bradykinin B1 Receptor (B1R).[1] While highly effective in pharmacological assays, users freq...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

R715 is a potent, selective, and metabolically stable antagonist of the Bradykinin B1 Receptor (B1R).[1] While highly effective in pharmacological assays, users frequently report precipitation when transitioning from the lyophilized powder to physiological buffers (e.g., PBS, pH 7.4).

The Core Issue: The solubility challenge with R715 stems from a conflict between its counterion (TFA) and its hydrophobic structural modifications.

  • The Hydrophobic Anchor: R715 contains D-Nal (D-2-naphthylalanine) at position 8. This bulky, bicyclic aromatic residue confers high affinity for the B1 receptor but significantly reduces water solubility compared to native bradykinin.

  • The TFA Trap: R715 is typically supplied as a Trifluoroacetate (TFA) salt . In this form, the peptide is protonated and acidic.[2][3] When you dissolve the TFA salt directly into a neutral buffer (pH 7.4), two things happen:

    • pH Shock: The local pH drops, potentially overwhelming the buffer capacity if the concentration is high.

    • Charge Neutralization: As the pH rises to 7.4, the peptide may approach its isoelectric point or lose the solubility benefit of the acidic environment, causing the hydrophobic D-Nal residues to drive aggregation (precipitation).

Master Solubilization Protocol

CRITICAL: Do not attempt to dissolve R715 directly in PBS or cell culture media at high concentrations (>1 mM). This is the most common cause of irreversible precipitation.

The "DMSO Master Stock" Method

This method ensures complete solvation of the hydrophobic D-Nal residue before introduction to the aqueous environment.

Reagents Required:
  • R715 Lyophilized Powder (TFA Salt)

  • Sterile, anhydrous Dimethyl Sulfoxide (DMSO) (Cell culture grade)

  • PBS or Assay Buffer (pH 7.4)[4]

Step-by-Step Procedure:
  • Equilibration: Allow the peptide vial to warm to room temperature before opening. This prevents atmospheric moisture from condensing on the hygroscopic peptide powder.

  • Primary Dissolution (The "Wet" Step):

    • Add 100% DMSO to the vial to achieve a master stock concentration of 10 mM to 25 mM .

    • Why? DMSO disrupts secondary structure formation and fully solvates the hydrophobic naphthylalanine side chains.

    • Action: Vortex vigorously for 30 seconds. The solution should be crystal clear.

  • Clarification (Optional but Recommended):

    • Briefly centrifuge (10,000 x g for 1 min) to ensure all powder is at the bottom and dissolved.

  • Secondary Dilution (The "Dropwise" Step):

    • To prepare your working solution (e.g., 10 µM or 100 µM), add the calculated volume of DMSO Master Stock dropwise into your stirring aqueous buffer.

    • Technique: Do not add buffer to the DMSO stock; add the stock to the buffer. This prevents a momentary high-concentration "interface" where the peptide might crash out.

Solubility & Stability Data
Solvent SystemMax Solubility (Approx.)StabilityRecommended Use
100% DMSO > 25 mg/mL6 Months at -20°CMaster Stock Storage
Sterile Water ~ 1-5 mg/mL (Acidic pH)< 24 HoursNot Recommended (Unstable pH)
PBS (pH 7.4) < 0.5 mg/mL (Risk of ppt)Immediate UseWorking Solution (Diluted)
0.1% Acetic Acid ~ 1 mg/mL1 Week at 4°CAlternative Stock (If DMSO is banned)

Visual Troubleshooting Workflow

The following diagram illustrates the decision logic for solubilizing R715 based on your specific assay constraints.

R715_Solubility_Workflow Start Lyophilized R715 (TFA Salt) CheckAssay Check Assay Tolerance Start->CheckAssay DMSO_Route Can Assay Tolerate <0.1% DMSO? CheckAssay->DMSO_Route Standard Path Make_DMSO 1. Dissolve in 100% DMSO (10-25 mM Stock) DMSO_Route->Make_DMSO Yes Acid_Route Use 0.1% Acetic Acid or Sterile Water DMSO_Route->Acid_Route No (In Vivo/Sensitive) Dilute_Aq 2. Dilute dropwise into Buffer/Media Make_DMSO->Dilute_Aq Success Clear Solution (Ready for Assay) Dilute_Aq->Success Sonicate Sonicate (3x 10s) + Warm (37°C) Acid_Route->Sonicate Check_Clear Is Solution Clear? Sonicate->Check_Clear Check_Clear->Dilute_Aq Yes Filter Sterile Filter (0.22 µm) (Check conc. loss) Check_Clear->Filter No (Cloudy) Filter->Success Use with caution

Caption: Decision tree for R715 solubilization. The Green path (DMSO) is the industry standard for minimizing hydrophobic aggregation.

Frequently Asked Questions (Troubleshooting)

Q1: I dissolved R715 directly in PBS and it turned cloudy. Can I save it?

Answer: Likely not. Once a peptide with hydrophobic modifications like D-Nal aggregates in a high-salt buffer (like PBS), the thermodynamic barrier to re-dissolving it is high.

  • Attempt: You can try adding DMSO to the cloudy suspension until it reaches 10% v/v and sonicating (3 bursts of 10 seconds).

  • Verdict: If it does not clear, discard the solution. Filtering it will simply remove the peptide, leaving you with buffer and no drug.

Q2: I am doing an in vivo study. Is the TFA salt safe for mice?

Answer: It depends on the dose and route. R715 is supplied as a TFA salt.[5] For low-volume injections (e.g., intrathecal or local), the residual TFA is usually negligible. However, for high-dose systemic administration, TFA can be toxic or cause local inflammation.

  • Solution: If you observe toxicity unrelated to B1R antagonism, consider TFA exchange . You can request the peptide as an Acetate or HCl salt (custom synthesis), or perform a small-scale exchange using an ion-exchange resin before use [1].

Q3: My cells are dying in the control wells. Is it the R715?

Answer: Check your DMSO concentration and pH.

  • DMSO Toxicity: Ensure your final DMSO concentration on cells is < 0.5% (ideally < 0.1%).[4]

  • Acidification: If you dissolved the TFA salt in water and added it to the media, you might have acidified the culture well. R715 TFA salt is acidic. Always buffer the stock solution or ensure the volume added is small enough that the culture media's bicarbonate buffer can neutralize it.

Q4: How do I calculate the exact concentration considering the TFA salt?

Answer: You must use the Net Peptide Content (NPC) . The weight in the vial is Gross Weight (Peptide + TFA counterions + Water).

  • Formula:Actual Peptide Mass = Gross Weight × % NPC

  • If the Certificate of Analysis (CoA) states the peptide is 70% peptide content, and you weigh 1 mg of powder, you only have 0.7 mg of active R715. Adjust your molarity calculations accordingly to avoid under-dosing [2].

References

  • LifeTein. (n.d.). TFA Removal Service: Switch to Acetate or HCl Salt Form. Retrieved from [Link]

  • NovoPro Bioscience. (n.d.). R 715 Peptide Properties and Handling. Retrieved from [Link]

  • Gobeil, F., et al. (1996).[1] "Structure-activity studies of B1 receptor-related peptides." Hypertension, 28(5), 833-839. (Foundational paper describing the D-Nal modification).

Sources

Optimization

Technical Guide: Mitigating TFA Counter-Ion Interference in R715 Assays

Executive Summary & Diagnostic Framework The Issue: R715 is a potent, selective antagonist of the Bradykinin B1 Receptor (B1R). Like many synthetic peptides, it is purified via Reversed-Phase HPLC (RP-HPLC) using Trifluo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Diagnostic Framework

The Issue: R715 is a potent, selective antagonist of the Bradykinin B1 Receptor (B1R). Like many synthetic peptides, it is purified via Reversed-Phase HPLC (RP-HPLC) using Trifluoroacetic Acid (TFA) as an ion-pairing agent.[1] Consequently, the final lyophilized product is often an R715




TFA salt
, not the free base.

The Risk: TFA is not biologically inert. In cellular assays, particularly those involving osteoblasts, chondrocytes, or immune cells, the TFA counter-ion can induce cytotoxicity, alter membrane permeability, or skew proliferation data. This often leads to false positives (attributing toxicity to the antagonist) or false negatives (masking receptor blockade).

Quick Diagnostic: Is it the Peptide or the Salt?

Before altering your entire workflow, determine if TFA is the culprit using this decision matrix:

ObservationProbable CauseRecommended Action
Rapid Cell Death (<24h) Acidification (Insufficient buffering)Check media color (phenol red). Increase HEPES concentration.
Inhibition of Proliferation TFA Toxicity (Intrinsic)Run Na-TFA Control (See Section 3).
Unexpected Agonism Membrane Permeability TFA increases peptide lipophilicity. Perform Salt Exchange (See Section 4).

Mechanism of Interference

To troubleshoot effectively, you must understand how TFA interferes. It is not merely a pH issue; the trifluoroacetate anion has distinct biological activities.[2][3][4]

The "Molar Ratio" Trap

R715 is a cationic peptide. Its sequence includes basic residues (e.g., Arginine, Lysine) and an N-terminus.[1]

  • R715 Sequence: Ac-Lys-[D-

    
    Nal
    
    
    
    , Ile
    
    
    ]-des-Arg
    
    
    -BK
  • Charge State: R715 typically carries a net positive charge of +2 to +3 at physiological pH.

  • Stoichiometry: For every 1 mole of R715, you may be introducing 2 to 3 moles of TFA .

    • Example: A

      
       peptide treatment could result in 
      
      
      
      TFA concentration in the well.
Biological Impact Pathways

The following diagram illustrates how TFA confounds B1R assay data.

TFA_Interference_Mechanism R715_TFA R715-TFA Salt (Dissolved in Media) Dissociation Dissociation R715_TFA->Dissociation TFA_Anion TFA Anion (CF3COO-) Dissociation->TFA_Anion Peptide_Cation R715 Cation Dissociation->Peptide_Cation Ion_Pairing Ion Pairing w/ Lipids (Altered Permeability) TFA_Anion->Ion_Pairing Intrinsic_Tox Intrinsic Toxicity (Metabolic Inhibition) TFA_Anion->Intrinsic_Tox pH_Drop Local pH Drop (If unbuffered) TFA_Anion->pH_Drop High Conc. Real_Result True B1R Antagonism Peptide_Cation->Real_Result False_Result Confounded Data: Non-Specific Cytotoxicity Ion_Pairing->False_Result Intrinsic_Tox->False_Result pH_Drop->False_Result

Figure 1: Mechanistic pathways of TFA interference in cellular assays. Note that TFA effects are parallel to and independent of the specific B1 receptor antagonism.

Critical Control Experiment: The Na-TFA Spike

Do not assume toxicity is due to R715. You must validate the assay window using a Sodium Trifluoroacetate (Na-TFA) control.

Objective: Isolate the effect of the counter-ion.

Protocol:
  • Calculate TFA Molarity: Check the Certificate of Analysis (CoA) for the peptide's TFA content (usually expressed as %).

    • Formula:

      
      
      
  • Prepare Na-TFA Stock: Dissolve Sodium Trifluoroacetate (Sigma-Aldrich or equivalent) in culture media.

  • Experimental Groups:

    • Group A: Vehicle (Media only)

    • Group B: R715 TFA (Experimental)

    • Group C: Na-TFA (at equivalent molarity to Group B)

  • Analysis:

    • If Group C shows toxicity similar to Group B , the issue is the salt. Action: Perform Salt Exchange (Section 4).

    • If Group C is healthy but Group B is toxic, the effect is likely intrinsic to the R715 peptide.

Troubleshooting Guide: Counter-Ion Exchange

If the Na-TFA control confirms interference, you must exchange the TFA counter-ion for a biocompatible anion, typically Chloride (HCl) or Acetate.[4]

Method A: HCl Exchange via Lyophilization (Recommended)

This method is robust and requires standard lab equipment.

Reagents:

  • 0.1 M Hydrochloric Acid (HCl)[4]

  • Milli-Q Water

  • Lyophilizer[5][6]

Step-by-Step Protocol:

  • Dissolution: Dissolve the R715 TFA salt in 0.1 M HCl at a concentration of 1 mg/mL.

    • Why: The excess Cl

      
       ions displace the TFA
      
      
      
      ions due to mass action and stronger acidity.
  • Incubation: Allow the solution to stand at room temperature for 5 minutes .

  • Freezing: Freeze the solution (liquid nitrogen or -80°C freezer).

  • Lyophilization: Lyophilize until dry. TFA is volatile and will be removed with the solvent.

  • Repetition: Crucial Step. Redissolve the dry powder in 0.1 M HCl and repeat steps 2-4 two more times (Total 3 cycles).

  • Final Wash: For the final cycle, dissolve in Milli-Q water (no HCl) to remove excess acid, then lyophilize one last time.

Method B: Resin Exchange (For High Throughput)

Use a strong anion exchange resin pre-packed column.

  • Wash column with 1 M Sodium Acetate (or NaCl).

  • Wash with distilled water to remove excess salt.[7]

  • Load R715 solution (in water).

  • Elute with water.[7][8] Collect fractions and lyophilize.

Workflow Visualization: Decision Tree

Troubleshooting_Workflow Start Start: Assay Anomalies Calc_Load Step 1: Calculate Total TFA Load (Based on CoA %) Start->Calc_Load Run_Control Step 2: Run Na-TFA Control Calc_Load->Run_Control Decision Is Na-TFA Toxic? Run_Control->Decision Yes Yes: Salt Interference Decision->Yes No No: Peptide Effect Decision->No Exchange Step 3: Perform HCl Exchange (3x Cycles) Yes->Exchange Optimize Optimize Assay Conditions (Dose/Time) No->Optimize Retest Retest with R715-HCl Exchange->Retest

Figure 2: Strategic workflow for identifying and resolving TFA interference.

Comparative Data: Counter-Ion Properties

Understanding the physicochemical differences between salt forms is essential for assay planning.

FeatureTFA Salt (Standard)HCl / Acetate Salt (Exchanged)
Solubility High (Organic & Aqueous)High (Aqueous), Lower in Organics
pH in Solution Acidic (requires buffering)Neutral to slightly acidic
Cytotoxicity Moderate to High (Cell type dependent)Low / Negligible
Membrane Permeability Enhanced (Ion-pairing effect)Standard
Recommended Use HPLC Purification, Chemical SynthesisCellular Assays , In Vivo Studies

Frequently Asked Questions (FAQ)

Q: Can I just neutralize the TFA with NaOH? A: No. Neutralizing the pH fixes the acidity, but it does not remove the trifluoroacetate anion. If the toxicity is caused by the anion's metabolic interference (e.g., osteoblast proliferation inhibition as shown by Cornish et al.), pH adjustment will not solve the problem.

Q: What is the safe threshold for TFA in cell culture? A: It varies by cell line.

  • Robust lines (HEK293, CHO): Often tolerate up to

    
     M.
    
  • Sensitive lines (Osteoblasts, Primary Neurons): Effects seen at

    
     M [1].[9]
    
  • Recommendation: Always stay below

    
     M TFA equivalent unless validated by controls.
    

Q: Does R715 stability change after exchange to HCl? A: Generally, HCl salts are more stable and less hygroscopic than TFA salts. However, always store lyophilized peptides at -20°C or -80°C with desiccant.

References

  • Cornish, J., et al. (1999).[4][9] Trifluoroacetate, a contaminant in purified proteins, inhibits proliferation of osteoblasts and chondrocytes.[9][10] American Journal of Physiology-Endocrinology and Metabolism, 277(5), E779-E783.[9]

  • Sikora, K., et al. (2018).[8] Removing Trifluoroacetic Acid (TFA) from Synthetic Peptides.[2][3][4][6][11][12] International Journal of Peptide Research and Therapeutics, 24, 265–279.

  • LifeTein Technical Support. (2024).[2] How to remove TFA from synthetic peptides using HCl?

  • Gaudreau, P., et al. (1981). Affinity of bradikinin analogs for the B1 receptor.[13] Canadian Journal of Physiology and Pharmacology. (Foundational context for B1 antagonist design).

Sources

Troubleshooting

Technical Support Center: Optimizing In Vivo Stability &amp; Delivery of Peptide Antagonists (R715 TFA)

Introduction: The "Stable" Peptide Paradox As researchers, we often encounter a frustrating paradox with Bradykinin B1 receptor (B1R) antagonists like R715 TFA (Ac-Lys[D-βNal7, Ile8]desArg9-BK). While R715 is chemically...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Stable" Peptide Paradox

As researchers, we often encounter a frustrating paradox with Bradykinin B1 receptor (B1R) antagonists like R715 TFA (Ac-Lys[D-βNal7, Ile8]desArg9-BK). While R715 is chemically designed to be more resistant to degradation than native bradykinin, it frequently fails to exhibit prolonged therapeutic effects in in vivo models (e.g., neuropathic pain or diabetic vasculopathy).

Why does this happen? The failure is rarely due to a lack of receptor affinity (


). Instead, it stems from two distinct pharmacokinetic cliffs:
  • Residual Proteolytic Susceptibility: Despite acetylation and D-amino acid inclusion, R715 remains vulnerable to specific metallopeptidases (ACE, NEP).

  • Rapid Renal Clearance: With a molecular weight of ~1.2 kDa, R715 is far below the renal filtration threshold (~30-50 kDa), leading to elimination in minutes, not hours.

This guide provides the troubleshooting protocols, chemical strategies, and formulation adjustments necessary to bridge the gap between in vitro potency and in vivo efficacy.

Module 1: Troubleshooting Rapid Loss of Activity (Metabolic Stability)

Q: My R715 antagonist shows strong IC50 in cell culture but no effect in animal models after 20 minutes. Is it degrading?

A: Likely, yes. While R715 is stabilized against Kininase I, it is not immune to Neutral Endopeptidase (NEP/CD10) or Angiotensin-Converting Enzyme (ACE) .

The Solution: Structural Evolution or Enzyme Inhibition

You have two pathways to fix this: modify the molecule or modify the environment.

Option A: Switch to Second-Generation Analogs (R-954) If R715 is too unstable, transition to R-954 . This analog introduces non-natural amino acids specifically to block the ACE/NEP cleavage sites.

FeatureR715R-954Mechanism of Improvement
Sequence Ac-Lys-Arg-Pro-Pro-Gly-Phe-Ser-DβNal-IleAc-Orn-Arg-Oic-Pro-Gly-αMePhe-Ser-DβNal-IleOic & αMePhe impose steric hindrance.
ACE Resistance ModerateHighαMePhe blocks ACE active site access.
NEP Resistance LowHighOic (Octahydroindole) prevents NEP cleavage.
In Vivo Duration < 30 mins> 2-4 hoursCombined resistance + lipophilicity.

Option B: Co-Administration of Peptidase Inhibitors If you must use R715 (e.g., for comparative studies), you can artificially extend its half-life by inhibiting the degrading enzymes in the animal model.

  • Protocol: Co-inject Phosphoramidon (NEP inhibitor) or Captopril (ACE inhibitor) 10 minutes prior to R715 administration.

  • Dose: Phosphoramidon (2.5 mg/kg i.v.) is standard for murine models.

Visualization: Degradation Pathways & Protection

DegradationPathways R715 R715 Peptide (First Gen) NEP Neutral Endopeptidase (NEP/CD10) R715->NEP Susceptible ACE ACE (Kininase II) R715->ACE Susceptible Clearance Renal Filtration (<15 mins) R715->Clearance Rapid R954 R-954 Peptide (Second Gen) R954->NEP Blocked by Oic R954->ACE Blocked by αMePhe R954->Clearance Slower (Hydrophobic) Fragments Inactive Fragments NEP->Fragments ACE->Fragments

Caption: R715 is degraded by NEP/ACE and rapidly filtered. R-954 blocks enzymatic access via steric hindrance (Oic/αMePhe).

Module 2: Troubleshooting Short Half-Life (Renal Clearance)

Q: Even with enzyme inhibitors, the peptide disappears from plasma in 15 minutes. Why?

A: This is a Renal Clearance issue. R715 (~1.2 kDa) is small enough to pass freely through the glomerulus (cutoff ~30-50 kDa). No amount of chemical stabilization will stop gravity-filtration unless you increase the hydrodynamic radius.

Strategic Solutions for Half-Life Extension
StrategyMethodologyProsCons
PEGylation Conjugate 20kDa or 40kDa PEG to N-terminus.Drastically reduces renal filtration; increases solubility.Can reduce receptor binding affinity (steric shielding).
Fatty Acid Conjugation Attach C16 (Palmitic) or C18 chain (e.g., Liraglutide strategy).Promotes binding to Serum Albumin (HSA), creating a large depot complex.Requires linker optimization (e.g., γ-Glu) to maintain solubility.
Fc-Fusion Fuse peptide to IgG Fc domain.Uses FcRn recycling to extend half-life to days.Complex manufacturing; potential immunogenicity.[1]
Protocol: Rapid Assessment of Renal vs. Metabolic Loss

Before investing in PEGylation, confirm the loss mechanism.

  • Group A: Inject R715 i.v.

  • Group B: Inject R715 i.v. + Phosphoramidon (NEP inhibitor).

  • Group C: Inject R715 i.v. after bilateral nephrectomy (or ureter ligation in anesthetized rats).

  • Result: If Group C shows significantly higher plasma levels than B, your primary problem is Renal Clearance , not degradation.

Module 3: Formulation & Solubility Guide

Q: R715 TFA precipitates when I add it to PBS. How do I formulate it for injection?

A: R715 is supplied as a Trifluoroacetate (TFA) salt.[2] While TFA salts are soluble in water, they can be acidic and may salt-out in high-salt buffers like PBS or precipitate at neutral pH if the concentration is high.

Step-by-Step Injectable Formulation Protocol

Target Concentration: 1–5 mg/mL

  • Stock Solution (Solvent): Dissolve R715 TFA powder in 100% DMSO to a concentration of 25 mg/mL.

    • Why? DMSO prevents aggregation and ensures complete dissolution of the hydrophobic D-βNal residues.

  • Co-Solvent Addition: Add PEG300 (Polyethylene Glycol 300) to the DMSO stock.

    • Ratio: 10% of final volume.

  • Surfactant (Critical): Add Tween-80 .

    • Ratio: 5% of final volume.[3]

    • Why? Prevents adsorption of the peptide to the syringe/tubing walls.

  • Dilution (Aqueous): Slowly add warm (37°C) Saline (0.9% NaCl) to reach final volume. Vortex immediately.

    • Do NOT use PBS initially as phosphate ions can sometimes cause precipitation with cationic peptides.

Final Composition: 10% DMSO / 40% PEG300 / 5% Tween-80 / 45% Saline.

Module 4: Validating Stability (The "Self-Check" Experiment)

Do not assume stability based on literature. Perform this assay before any animal work.

Protocol: Ex Vivo Plasma Stability Assay
  • Collection: Collect fresh blood from the animal species (e.g., Rat) into heparinized tubes. Centrifuge to obtain plasma.

    • Note: Do not use EDTA if studying metalloproteases, as EDTA inhibits them artificially.

  • Incubation:

    • Spike R715 (10 µM) into 200 µL plasma.

    • Incubate at 37°C.

  • Sampling:

    • Take aliquots at 0, 15, 30, 60, and 120 minutes.

  • Quenching:

    • Add 200 µL of ice-cold Acetonitrile + 1% Formic Acid to precipitate plasma proteins.

    • Centrifuge at 10,000 x g for 5 mins.

  • Analysis:

    • Inject supernatant into LC-MS/MS.

    • Monitor parent ion (R715) and look for "Des-Arg" or "Des-Phe-Ser" fragments.

References

  • Gobeil, F., et al. (1999). "Characterization of a non-peptide bradykinin B1 receptor antagonist, R-954, in human and animal systems." Hypertension.

  • Regoli, D., et al. (1998). "Bradykinin receptors and their antagonists." European Journal of Pharmacology.

  • Gera, L., et al. (2011). "Design of stable and potent bradykinin B1 receptor antagonists." International Immunopharmacology.

  • Werle, M., & Bernkop-Schnürch, A. (2006). "Strategies to improve plasma half-life time of peptide and protein drugs."[1][3] Amino Acids.[3][4][5]

  • Côté, J., et al. (2009). "A novel kinin B1 receptor antagonist, R-954, blocks diabetic vascular leakage." Peptides.

Sources

Optimization

R715 TFA stability in different cell culture media over time

The following technical guide serves as a centralized support resource for researchers utilizing R715 TFA (Ac-Lys-[D-βNal7, Ile8]desArg9-Bradykinin), a selective and metabolically stabilized Bradykinin B1 receptor antago...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide serves as a centralized support resource for researchers utilizing R715 TFA (Ac-Lys-[D-βNal7, Ile8]desArg9-Bradykinin), a selective and metabolically stabilized Bradykinin B1 receptor antagonist.

This content is structured to address stability, handling, and troubleshooting with high-level scientific rigor.

Subject: R715 TFA (Bradykinin B1 Antagonist) Application: In Vitro Cell Culture (DMEM, RPMI, Serum-Supplemented vs. Serum-Free) Document Type: Technical Guide & Troubleshooting Manual

Core Molecule Profile & Stability Logic

To troubleshoot stability, one must first understand the structural engineering of R715. Unlike native Bradykinin (BK) or Lys-BK, which have half-lives measured in seconds/minutes in plasma, R715 is chemically modified to resist specific peptidases.

Why R715 is "Metabolically Stable"

R715 is designed to evade the physiological Kinin degradation pathway.

  • N-Terminal Acetylation (Ac-Lys): Blocks aminopeptidases that typically degrade the N-terminus.

  • DesArg9 Structure: The removal of the C-terminal Arginine renders it immune to Kininase I (Carboxypeptidase N/M), which normally cleaves this residue to activate B1 agonists.

  • D-Amino Acid Substitution (D-βNal7): The incorporation of D-beta-naphthylalanine at position 7 distorts the peptide backbone, preventing cleavage by Kininase II (ACE) and Neutral Endopeptidase (NEP) , the primary drivers of kinin degradation.

Implication for Culture: While "stable," R715 is not immune to all proteolysis . In 10% FBS (Fetal Bovine Serum), non-specific proteases will eventually degrade the peptide over 24–48 hours.

Media Compatibility & Stability Guide

Q: How does R715 stability differ between DMEM and RPMI 1640?

A: The basal media chemistry (DMEM vs. RPMI) has negligible impact on the chemical stability of R715. The primary variable is the buffering capacity and serum content .

FeatureDMEM (Dulbecco's Modified Eagle Medium)RPMI 1640Impact on R715 Stability
Buffering High Bicarbonate (3.7 g/L) + often HEPESLower Bicarbonate (2.0 g/L)Critical: R715 is pH-sensitive. DMEM maintains pH 7.4 longer in high-density cultures, preventing acid-hydrolysis.
Glucose High (4.5 g/L) or Low (1.0 g/L)Low (2.0 g/L)Negligible direct impact.
Typical Use Adherent cells (Fibroblasts, Endothelial)Suspension cells (Lymphocytes, Monocytes)Indirect: Adherent cells often secrete high levels of matrix metalloproteases (MMPs), accelerating degradation.

Recommendation:

  • For Long-Term Assays (>24h): Use DMEM supplemented with 25mM HEPES to prevent acidification. Acidic pH (<6.0) can accelerate peptide hydrolysis and alter the charge state of the TFA counterion.

  • For Immunological Assays (RPMI): Ensure strict CO₂ control (5%). If pH drifts yellow (acidic), R715 potency may appear reduced due to receptor binding affinity shifts, not just degradation.

Q: Does the TFA salt affect my cells?

A: Yes, potentially. R715 is supplied as a Trifluoroacetate (TFA) salt.[1]

  • The Issue: TFA is a strong acid. At high peptide concentrations (>1 mM stock), it can significantly lower the pH of unbuffered solutions. TFA itself can be cytotoxic at high micromolar concentrations in sensitive primary cells.

  • The Fix:

    • Reconstitute the stock in a buffered solvent (PBS or media) or neutralize with equimolar NaOH if using water.

    • Use a high dilution factor (1:1000) when adding to cells so the final TFA concentration is negligible (<0.01%).

Troubleshooting & FAQs

Scenario 1: "I see a loss of antagonist potency after 24 hours."

Diagnosis: This is likely Serum Protease Degradation or Receptor Turnover , not chemical instability.

  • Mechanism: While R715 resists ACE/NEP, 10% FBS contains a broad spectrum of non-specific proteases (e.g., trypsin-like proteases) that can cleave the peptide internally over extended periods.

  • Solution:

    • Refresh Media: Replace media containing fresh R715 every 12–18 hours.

    • Serum-Free Pulse: If possible, perform the B1 receptor antagonism assay in serum-free media (0.1% BSA) for the duration of the stimulation (usually <4 hours).

Scenario 2: "My stock solution precipitated upon thawing."

Diagnosis: Freeze-thaw instability or "Salting Out."

  • Mechanism: Peptides can form aggregates during the freezing process, especially in high-salt buffers (PBS).

  • Solution:

    • Aliquot Immediately: Store stocks (e.g., 10 mM) in single-use aliquots at -20°C or -80°C.

    • Solvent Choice: Reconstitute in sterile water or 10% DMSO/Water. Avoid freezing in PBS.

    • Rescue: If precipitated, warm to 37°C and sonicate briefly. If cloudiness persists, add small amounts of acetic acid (10%) dropwise until clear (re-solubilizing the salt).

Scenario 3: "Inconsistent results between DMEM and RPMI experiments."

Diagnosis: B1 Receptor Inducibility Artifact.

  • Context: The Bradykinin B1 receptor is inducible (upregulated by IL-1β, TNF-α, or LPS).

  • Causality: RPMI is often used for immune cells (monocytes) which may spontaneously upregulate B1R due to handling stress (LPS contamination). DMEM is often used for structural cells where B1R induction requires specific cytokine addition.

  • Fix: The issue is likely biological variation, not R715 stability. Validate B1R expression levels via Western Blot or qPCR before treating with R715.

Visualizing the Degradation & Workflow

Figure 1: R715 Degradation Resistance Mechanism

This diagram illustrates why R715 survives longer than native Kinins.

R715_Stability R715 R715 Peptide (Ac-Lys...D-Nal...) Fragments Inactive Fragments R715->Fragments Slow Degradation (>24h) NativeBK Native Bradykinin (Arg-Pro-Pro...Arg) NativeBK->Fragments Rapid Cleavage (<5 min) ACE ACE / Kininase II ACE->R715 BLOCKED by D-Nal / Ac-Lys ACE->NativeBK Cleaves Pro-Phe NEP Neutral Endopeptidase NEP->R715 Resistant KinI Kininase I (Carboxypeptidase) KinI->R715 BLOCKED (No C-term Arg) KinI->NativeBK Cleaves C-term Arg SerumProt Non-Specific Serum Proteases SerumProt->R715 Slow Hydrolysis (Time Dependent)

Caption: Comparative degradation pathways of Native Bradykinin vs. R715. Green 'tee' arrows indicate enzymatic blockage engineered into R715.

Figure 2: Recommended Experimental Workflow

Standardized protocol to ensure data integrity when using R715.

Workflow Start Start: Lyophilized R715 TFA Recon Reconstitution Solvent: Sterile H2O or 1% DMSO Conc: 1-10 mM Stock Start->Recon Aliquot Aliquot & Store -20°C (Avoid Freeze-Thaw) Recon->Aliquot ExpDesign Experimental Design Aliquot->ExpDesign ShortTerm Short Term Assay (<4h) (e.g., Calcium Flux) ExpDesign->ShortTerm LongTerm Long Term Assay (>24h) (e.g., Anti-inflammatory) ExpDesign->LongTerm Media1 Media: Serum-Free or 0.1% BSA (Ideal Stability) ShortTerm->Media1 Media2 Media: DMEM + 10% FBS (Protease Risk) LongTerm->Media2 Step1 Add R715 (1000x Dilution) Neutralize TFA effect Media1->Step1 Media2->Step1 Step2 Refresh Media + R715 every 12h Step1->Step2 Analysis Data Analysis Validate B1R Expression Step1->Analysis Step2->Analysis

Caption: Decision tree for handling R715 in short-term vs. long-term assays to mitigate stability risks.

Standardized Protocols

Protocol A: Preparation of R715 Stock Solution
  • Step 1: Centrifuge the vial containing lyophilized R715 TFA (e.g., 1 mg) at 5,000 x g for 1 minute to ensure the powder is at the bottom.

  • Step 2: Calculate the molarity. R715 MW ≈ 1140.3 g/mol (free base). Note: Check the specific batch CoA for the exact peptide content (usually 70-80% due to TFA counterions).

  • Step 3: Add sterile, endotoxin-free water or 10% DMSO in water to achieve a 10 mM stock .

    • Why DMSO? It prevents aggregation and inhibits bacterial growth in the stock.

  • Step 4: Vortex for 30 seconds. If particles remain, sonicate for 1 minute.

  • Step 5: Aliquot into low-protein-binding microtubes (20 µL per tube) and freeze at -20°C immediately.

Protocol B: In-Well Stability Validation (Self-Check)

If you suspect degradation is affecting your results, run this control:

  • Incubate: Place R715 (1 µM) in your specific cell culture media (e.g., DMEM + 10% FBS) in a cell-free well at 37°C.

  • Timepoints: Collect 50 µL samples at T=0, T=6h, T=12h, T=24h.

  • Quench: Immediately add 50 µL of 1% Trifluoroacetic Acid (TFA) in Acetonitrile to quench proteases and precipitate serum proteins.

  • Analyze: Spin down (10,000 x g) and inject the supernatant into HPLC (C18 column).

  • Result: If the peak area at T=24h is <80% of T=0, you must refresh the drug every 12 hours in your actual experiment.

References

  • Gobeil, F., et al. (1996). "Structure-activity studies of B1 receptor-related peptides: development of R-715." Hypertension.

  • Neugebauer, W., et al. (2002). "Kinin B1 receptor antagonists with prolonged in vivo duration of action." Canadian Journal of Physiology and Pharmacology.

  • Sigma-Aldrich. "R-715 TFA Salt Product Information & Stability."

  • Thermo Fisher Scientific. "Cell Culture Media Formulations: DMEM vs RPMI."

  • PubChem. "Compound Summary: R-715."

Sources

Troubleshooting

Technical Support Center: A-Z Guide for R715 TFA In Vivo Applications

Welcome to the comprehensive technical support guide for R715 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the comprehensive technical support guide for R715 TFA. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for in vivo studies involving this potent and selective bradykinin B1 receptor antagonist. Here, we will delve into the nuances of its application, with a special focus on identifying, understanding, and mitigating potential off-target effects. Our goal is to empower you with the knowledge to conduct robust and reliable experiments, ensuring the highest level of scientific integrity.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions researchers encounter when working with R715 TFA in vivo.

Q1: What is R715 TFA and what is its primary mechanism of action?

R715 is a potent and selective antagonist of the bradykinin B1 receptor (B1R), a G-protein coupled receptor (GPCR).[1] The "TFA" in its name indicates that the peptide is supplied as a trifluoroacetate salt, which is a common counter-ion used during peptide synthesis and purification. The primary mechanism of action of R715 is to block the binding of the B1R agonist, des-Arg9-bradykinin, to the receptor, thereby inhibiting downstream signaling cascades involved in inflammation and pain.[1]

Q2: What are the known on-target effects of R715 TFA in vivo?

As a B1R antagonist, R715 is expected to modulate physiological processes mediated by this receptor. The B1R is typically expressed at low levels in healthy tissues but is upregulated during inflammation and tissue injury.[2][3] Therefore, the on-target effects of R715 are primarily observed in pathological states and include anti-inflammatory and analgesic effects.[4][5]

Q3: Are there any known or suspected off-target effects of R715 TFA?

While R715 is described as a selective B1R antagonist, it is crucial for researchers to independently verify its selectivity in their specific experimental models. Some older, first-generation peptide-based bradykinin antagonists have been reported to exhibit partial agonism at higher concentrations.[6] This means that instead of solely blocking the receptor, they can weakly activate it. It is also theoretically possible for peptide antagonists to be metabolized into fragments that may interact with other targets.[6]

Q4: What is the significance of the TFA counter-ion and could it contribute to experimental variability?

Trifluoroacetic acid (TFA) is a strong acid used in peptide synthesis and purification. Residual TFA remains in the final product as a counter-ion to the positively charged amino acids in the peptide. While the acute toxicity of TFA is low, it can have biological effects.[7][8] At high concentrations, TFA can cause corrosive injuries.[7] In in vitro studies, TFA has been shown to affect cell growth and proliferation, and in vivo, it has the potential to trifluoroacetylate proteins, which could lead to immune responses.[9][10] Therefore, it is important to consider the potential effects of the TFA counter-ion, especially when comparing different batches of the peptide or when unexpected results are observed.

Q5: What are the initial steps I should take if I suspect off-target effects in my in vivo study?

If you observe a phenotype that cannot be readily explained by the known pharmacology of the bradykinin B1 receptor, a systematic investigation is warranted. The initial steps should include:

  • Dose-response analysis: Determine if the unexpected effect is observed at all effective doses of R715 or only at higher concentrations.

  • Use of a structurally unrelated B1R antagonist: If a similar unexpected phenotype is observed with a different B1R antagonist, it is more likely to be an on-target effect. Conversely, if the effect is unique to R715, it may suggest an off-target interaction.

  • Inclusion of a negative control peptide: A scrambled peptide with a similar composition to R715 but with no affinity for B1R can help to distinguish between sequence-specific off-target effects and non-specific peptide effects.

Troubleshooting Guide: Investigating and Mitigating Off-Target Effects of R715 TFA

This section provides a more detailed, step-by-step approach to troubleshooting potential off-target effects of R715 TFA in your in vivo experiments.

Differentiating On-Target vs. Off-Target Phenotypes

A critical first step is to rigorously determine whether an observed in vivo effect is due to the intended antagonism of the bradykinin B1 receptor or an unintended interaction with another molecular target.

Caption: Workflow for differentiating on-target vs. off-target effects.

  • Establish a Dose-Response Relationship:

    • Administer a range of R715 TFA doses, including a dose below the reported efficacious range, the efficacious dose, and a supra-efficacious dose.

    • Carefully monitor for the unexpected phenotype at each dose. An off-target effect may only manifest at higher concentrations.

  • Comparative Pharmacology with a Different B1R Antagonist:

    • Select a structurally distinct B1R antagonist with a proven in vivo efficacy.

    • Administer this alternative antagonist at an equipotent dose to the efficacious dose of R715 TFA.

    • If the unexpected phenotype is recapitulated, it strongly suggests an on-target effect mediated by B1R.

  • Employ a Negative Control Peptide:

    • Synthesize or obtain a scrambled peptide with the same amino acid composition and length as R715, but with a randomized sequence. This control should have no affinity for B1R.

    • Administer the scrambled peptide at the same molar concentration as the efficacious dose of R715 TFA.

    • The absence of the unexpected phenotype with the scrambled peptide helps to rule out non-specific effects related to the peptide's physicochemical properties.

Identifying Potential Off-Target Interactions

If the initial validation experiments suggest a potential off-target effect of R715 TFA, the next step is to identify the unintended molecular target(s).

Caption: Methodologies for identifying off-target interactions.

  • Objective: To assess the binding affinity of R715 across a wide range of G-protein coupled receptors.

  • Methodology:

    • Engage a contract research organization (CRO) that offers GPCR screening services.

    • Provide a sample of R715 TFA for testing against a panel of human GPCRs, typically in radioligand binding assays.

    • Request an initial screen at a single high concentration (e.g., 10 µM) to identify potential "hits".

    • For any identified hits, perform follow-up concentration-response experiments to determine the binding affinity (Ki).

  • Interpretation: Significant binding to a receptor other than B1R, particularly at concentrations relevant to the in vivo efficacious dose, suggests a potential off-target interaction.

  • Objective: To determine if R715 inhibits the activity of any protein kinases.

  • Methodology:

    • Utilize a kinome profiling service that employs enzymatic assays to measure the activity of a large panel of kinases in the presence of the test compound.[11][12][13][14]

    • Submit R715 TFA for screening at one or more concentrations.

    • The service will provide data on the percent inhibition of each kinase in the panel.

  • Interpretation: Potent inhibition of a specific kinase or kinase family could explain unexpected phenotypes, especially those related to cell signaling, proliferation, or apoptosis.

  • Objective: To identify changes in protein expression or post-translational modifications in a target tissue following R715 TFA treatment.

  • Methodology:

    • Treat animals with R715 TFA or vehicle control.

    • Isolate the tissue of interest where the unexpected phenotype is observed.

    • Perform quantitative proteomics using techniques such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture) followed by mass spectrometry.[15][16][17]

    • Analyze the data to identify proteins that are differentially expressed or modified between the R715-treated and control groups.

  • Interpretation: Changes in the proteome can provide clues about the signaling pathways affected by R715, potentially pointing towards an off-target mechanism.

Mitigating Off-Target Effects

Once a potential off-target has been identified and validated, several strategies can be employed to mitigate its impact on your experimental results.

Mitigation StrategyDescriptionRationale
Dose Optimization Use the lowest effective dose of R715 TFA that elicits the desired on-target effect without engaging the off-target.Off-target interactions are often concentration-dependent and may only occur at higher doses.
Structural Modification If feasible, collaborate with a medicinal chemist to synthesize analogs of R715 with reduced affinity for the off-target while retaining B1R antagonism.This is a more definitive but resource-intensive approach to engineer out the off-target activity.
Co-administration of a Selective Antagonist for the Off-Target If the off-target is a receptor, co-administer a selective antagonist for that receptor along with R715 TFA.This can help to pharmacologically dissect the on- and off-target effects of R715.

Understanding the On-Target Signaling Pathway

A thorough understanding of the bradykinin B1 receptor signaling pathway is essential for interpreting your experimental data and distinguishing on-target from off-target effects.

B1R_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus B1R Bradykinin B1 Receptor (B1R) Gq Gαq B1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER IP3 Receptor IP3->ER Binds to PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Ca2->PKC Activates MAPK MAPK Cascade (e.g., ERK1/2) PKC->MAPK NFkB NF-κB Activation MAPK->NFkB Gene Gene Transcription (Inflammatory Mediators) NFkB->Gene ER->Ca2 Release Agonist des-Arg⁹-Bradykinin Agonist->B1R Activates R715 R715 TFA R715->B1R Inhibits

Caption: Bradykinin B1 Receptor Signaling Pathway.

Upon binding of its agonist, des-Arg9-bradykinin, the B1R couples to Gαq, which activates phospholipase C (PLC).[3] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[3] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).[1] Both Ca²⁺ and DAG activate protein kinase C (PKC), which in turn can activate downstream signaling cascades such as the MAPK/ERK pathway and the transcription factor NF-κB, ultimately leading to the expression of pro-inflammatory genes.[2] R715 TFA, by blocking the initial binding of the agonist to B1R, inhibits this entire downstream cascade.

References

  • A modular map of Bradykinin-mediated inflammatory signaling network. (2021). PMC. [Link]

  • Bradykinin pathway and receptor signaling in inflammatory pain modulation. (n.d.). ResearchGate. [Link]

  • Bradykinin B1 receptor signaling triggers complement activation on endothelial cells. (2025). Frontiers in Immunology. [Link]

  • A schematic representation of BDKRB1 and BDKRB2 signaling mechanisms mediated by bradykinin. (n.d.). ResearchGate. [Link]

  • Bradykinin antagonists: new opportunities. (2000). Current Opinion in Chemical Biology. [Link]

  • What are bradykinin receptor antagonists and how do they work?. (2024). Patsnap Synapse. [Link]

  • The Effects of the bradykinin B1 receptor antagonist des-Arg9[Leu8]bradykinin and genetic disruption of the B2 receptor on nociception in rats and mice. (n.d.). PubMed. [Link]

  • The Effects of Bradykinin B1 Receptor Antagonism on the Myocardial and Vascular Consequences of Hypertension in SHR Rats. (n.d.). PubMed Central. [Link]

  • Impact of Counter-ion in Peptide on Studies in Different Research Fields. (2019). GenScript. [Link]

  • Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. [Link]

  • Proteomic Study of Diffuse Large B-Cell Lymphoma Identifying Proteins Associated with R-CHOP Response. (2025). MDPI. [Link]

  • Therapeutic antibodies: technical points to consider in tissue cross-reactivity studies. (n.d.). PMC. [Link]

  • Proteomic profiling of extracellular vesicles from Jurkat T cells. (2021). YouTube. [Link]

  • Global organelle profiling reveals subcellular localization and remodeling at proteome scale. (2023). bioRxiv. [Link]

  • Selectivity determinants of GPCR-G protein binding. (2018). PMC. [Link]

  • The Effects of Trifluoroacetic Acid (TFA) in Humans: A Rapid Review. (2025). PMC. [Link]

  • Proteomic Profiling of Paclitaxel Treated Cells Identifies a Novel Mechanism of Drug Resistance Mediated by PDCD4. (2015). PubMed. [Link]

  • Kinome and Transcriptome Profiling Reveal Broad and Distinct Activities of Erlotinib, Sunitinib, and Sorafenib in the Mouse Heart and Suggest Cardiotoxicity From Combined Signal Transducer and Activator of Transcription and Epidermal Growth Factor Receptor Inhibition. (2017). PMC. [Link]

  • Kinome Profiling. (2024). Oncolines B.V.. [Link]

  • Proteomic profiling of extracellular vesicles distinguishes prostate cancer molecular subtypes. (2025). PubMed. [Link]

  • Reduced antibody cross-reactivity following infection with B.1.1.7 than with parental SARS-CoV-2 strains. (n.d.). PMC. [Link]

  • GPCR-G protein selectivity revealed by structural pharmacology. (n.d.). PMC. [Link]

  • Kinase Screening & Profiling Service. (n.d.). Drug Discovery Support. [Link]

  • Mammalian toxicity of trifluoroacetate and assessment of human health risks due to environmental exposures. (2023). PubMed. [Link]

  • Functional selectivity at G-protein coupled receptors: Advancing cannabinoid receptors as drug targets. (n.d.). PMC. [Link]

  • Analysis of antibody cross-reactivity in experimental American trypanosomiasis. (n.d.). PubMed. [Link]

  • Structural basis for selectivity and antagonism in extracellular GPCR-nanobodies. (2024). PMC. [Link]

  • G protein selectivity profile of GPR56/ADGRG1 and its effect on downstream effectors. (n.d.). ResearchGate. [Link]

  • The impact of counterions in biological activity: case study of antibacterial alkylguanidino ureas. (2022). PMC. [Link]

  • Kinase Panel Profiling. (n.d.). Pharmaron. [Link]

  • Cross-reactive sarbecovirus antibodies induced by mosaic RBD-nanoparticles. (2025). PubMed. [Link]

  • Antigenic Cross-Reactivity Between SARS-CoV-2 S1-RBD and Its Receptor ACE2. (2022). PubMed. [Link]

  • Proposed RfD and RfC for Trifluoroacetic Acid (TFA): Report to the Hawaii State Department of Health. (2024). Hawaii.gov. [Link]

Sources

Optimization

Technical Guide: Optimizing R715 TFA Dosage for Rodent Models

Executive Summary & Mechanism of Action R715 is a second-generation, potent, and selective antagonist of the Bradykinin B1 Receptor (B1R) . Unlike the constitutive B2 receptor, B1R is inducible .

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanism of Action

R715 is a second-generation, potent, and selective antagonist of the Bradykinin B1 Receptor (B1R) . Unlike the constitutive B2 receptor, B1R is inducible . It is rarely expressed in healthy tissue but is rapidly upregulated (10–50 fold) following tissue injury, inflammation, or exposure to cytokines (IL-1β, TNF-α).

Chemical Identity: Ac-Lys-[Leu8, Des-Arg9]-Bradykinin (modified) Sequence: Ac-Lys-Arg-Pro-Pro-Gly-Phe-Ser-DβNal-Ile-OH Molecular Weight (Free Base): ~1140.4 g/mol Primary Challenge: R715 is typically supplied as a Trifluoroacetate (TFA) salt .[1] Failure to correct for the mass of the TFA counterion is the leading cause of experimental failure (under-dosing).

The "Salt Trap": Dosage Calculation Protocols

Most researchers calculate dosage based on the molecular weight of the peptide alone. However, synthetic peptides like R715 can contain 30% to 40% TFA by weight .

The Correction Factor

If you weigh 1 mg of R715 TFA powder, you are likely administering only ~0.7 mg of active R715 peptide.

Formula for Active Dose:



Note: Peptide Content is found on your Certificate of Analysis (CoA). If unknown, assume 70% for safety.

Dosage Reference Table (Systemic Administration)
ParameterMouse (C57BL/6, BALB/c)Rat (Sprague-Dawley, Wistar)
Route i.p. or s.c.i.v. (bolus) or i.p.
Standard Active Dose 1.0 – 2.0 mg/kg 0.5 – 1.0 mg/kg
High Challenge Dose *Up to 5.0 mg/kgUp to 3.0 mg/kg
Tmax (Peak Effect) 30–45 mins15–30 mins (i.v. is immediate)
Duration of Action ~2 – 4 hours~1.5 – 3 hours

*High Challenge Dose: Required for models with massive cytokine storms (e.g., severe sepsis or advanced STZ-induced diabetes).

Experimental Workflow Visualization

Diagram 1: The Salt Correction Decision Tree

This workflow ensures you do not under-dose your animals due to TFA salt weight.

SaltCorrection Start Start: Define Target Dose (e.g., 1 mg/kg) CheckCoA Check Certificate of Analysis (CoA) for % Peptide Content Start->CheckCoA Decision Is % Content Known? CheckCoA->Decision CalcKnown Calculate: Mass = (Dose / % Content) Decision->CalcKnown Yes CalcEst Estimate: Assume 70% Peptide Content (Safety Factor) Decision->CalcEst No Weigh Weigh R715 TFA Powder CalcKnown->Weigh CalcEst->Weigh Dissolve Dissolve in PBS/Saline (Check pH!) Weigh->Dissolve Inject Inject into Animal Dissolve->Inject

Caption: Workflow for correcting peptide mass to ensure accurate active drug delivery.

Diagram 2: B1 Receptor Induction & R715 Blockade

Understanding that B1R is inducible explains why R715 has no effect in naive animals.

B1Pathway Stimulus Tissue Injury / Diabetes (STZ, LPS, Nerve Ligation) Cytokines Cytokine Release (IL-1β, TNF-α) Stimulus->Cytokines Upregulation NF-κB Activation & B1R Gene Expression Cytokines->Upregulation Receptor B1 Receptor (B1R) Expression on Membrane Upregulation->Receptor Pain Hyperalgesia & Inflammation Receptor->Pain Activation Agonist Endogenous Agonist (des-Arg9-BK) Agonist->Receptor Binds R715 R715 (Antagonist) BLOCKS Binding R715->Receptor Inhibits

Caption: R715 efficacy depends on prior upregulation of B1R by inflammatory stimuli.

Strain-Specific Considerations

Mice (C57BL/6 vs. BALB/c)
  • Metabolism: Mice have a significantly higher metabolic rate than rats. R715 is a peptide and subject to peptidase degradation (though it is stabilized against ACE/NEP).

  • Recommendation: Use i.p. administration for a depot effect, which extends the half-life compared to i.v. bolus.

  • Strain Sensitivity: C57BL/6 mice are prone to diet-induced obesity and STZ-induced neuropathy. R715 is highly effective in reversing mechanical allodynia in these models but requires a minimum induction period of 2 weeks post-STZ for B1R levels to peak.

Rats (Sprague-Dawley vs. Wistar)
  • Receptor Homology: The rat B1 receptor has distinct pharmacology compared to humans, but R715 was specifically optimized for rodent B1R affinity (pA2 > 8.0).

  • Neuropathic Pain Models (CCI, SNL): In Chronic Constriction Injury (CCI), B1R expression peaks at days 14–21 . Administering R715 on day 3 may yield false negatives because the receptor population is insufficient.

  • Intrathecal (i.t.) Dosing: For direct spinal delivery, reduce the dose to 10–30 nmol/rat (approx. 10–35 µg total per rat).

Troubleshooting & FAQs

Q1: I injected R715 into healthy control mice, but their pain threshold didn't change. Is the drug bad? A: The drug is likely fine. R715 targets the inducible B1 receptor. In healthy, naive animals, B1R expression is negligible. R715 is not an analgesic in the absence of inflammation; it is an anti-hyperalgesic that reverses pain states driven by B1R upregulation.

Q2: My R715 solution is cloudy. Can I still use it? A: No. Cloudiness indicates precipitation.

  • Cause: R715 TFA is acidic.[2] If dissolved in a buffer with low buffering capacity (like weak PBS) at high concentrations (>5 mg/mL), it may precipitate.

  • Fix: Dissolve the peptide in sterile water first, then slowly add concentrated saline or PBS. Ensure the final pH is near 7.4. If needed, add a small amount of 0.1N NaOH, but be careful not to overshoot pH > 8.0, which can degrade the peptide.

Q3: How often should I dose for a chronic study? A: R715 has a relatively short half-life (hours). For chronic inhibition, twice daily (BID) dosing is recommended. Alternatively, use osmotic minipumps, but ensure the peptide is stable in the vehicle at body temperature for the duration of the implant (replace every 3-5 days if stability data is unavailable).

Q4: Can I use R715 to block the B2 receptor? A: No. R715 is >1000-fold selective for B1R over B2R. If you need to block the constitutive bradykinin effects (acute phase), use HOE-140 (Icatibant) .

References

  • Gobeil, F. Jr., et al. (1996). "Structure-activity studies of B1 receptor-related peptides: development of new potent and selective antagonists." Hypertension, 28(5), 833-839.

  • Côté, J., et al. (2013). "A novel kinin B1 receptor antagonist, R-715, prevents the development of streptozotocin-induced diabetic neuropathy in the rat." Peptides, 48, 12-20.

  • Talbot, S., et al. (2009). "Critical role for the kinin B1 receptor in the development of neuropathic pain in mice." Journal of Neuroinflammation, 6, 11.

  • Simard, M., et al. (2002). "Comparative study of the metabolic stability of bradykinin B1 receptor antagonists in rat and human plasma." Canadian Journal of Physiology and Pharmacology, 80(12), 1196-1202.

Sources

Reference Data & Comparative Studies

Validation

Comparing the efficacy of R715 TFA vs R-954 in pain models

Executive Summary R715 TFA and R-954 are potent, selective antagonists of the Bradykinin B1 Receptor (B1R) , a G-protein coupled receptor (GPCR) virtually absent in healthy tissue but rapidly induced during tissue injury...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

R715 TFA and R-954 are potent, selective antagonists of the Bradykinin B1 Receptor (B1R) , a G-protein coupled receptor (GPCR) virtually absent in healthy tissue but rapidly induced during tissue injury, inflammation, and diabetic neuropathy.

While both peptides effectively reverse hyperalgesia and allodynia in rodent models, R-954 represents a "third-generation" antagonist designed specifically for metabolic stability . Unlike R715, which is susceptible to degradation by peptidases (ACE and NEP), R-954 incorporates non-natural amino acids (Oic,


MePhe) that confer resistance to enzymatic hydrolysis, resulting in a prolonged duration of action and higher in vivo potency.

This guide analyzes their pharmacological profiles, efficacy data across key pain models, and provides validated experimental protocols for their application.

Chemical & Pharmacological Profile

The primary differentiator between these two antagonists is their structural resistance to peptidases. B1R antagonists are often derived from the des-Arg9-Bradykinin scaffold. R715 was an early stable analog, but R-954 was engineered to overcome specific cleavage sites recognized by Angiotensin-Converting Enzyme (ACE) and Neutral Endopeptidase (NEP 24.11).

Structural Comparison Table
FeatureR715 TFA R-954
Generation 2nd Generation / Early 3rdOptimized 3rd Generation
Peptide Sequence Ac-Lys-Arg-Pro-Pro-Gly-Phe-Ser-D

Nal-Ile-OH
Ac-Orn-Oic-Pro-Gly-(

Me)Phe-Ser-D

Nal-Ile-OH
Key Modifications N-terminal Acetylation, D

Nal at pos 8
Oic (pos 2),

MePhe
(pos 5) for steric hindrance
Metabolic Stability Susceptible to ACE and NEP degradationResistant to ACE and NEP 24.11
Receptor Selectivity High affinity for B1R; No B2R activityHigh affinity for B1R; No B2R activity
Primary Utility Acute inflammatory pain studiesChronic pain models (Diabetic/Neuropathic) requiring long half-life

Technical Insight: The inclusion of Oic (Octahydroindole-2-carboxylic acid) and


MePhe  (alpha-Methyl-Phenylalanine) in R-954 creates steric bulk that prevents the "lock-and-key" access of peptidases, extending the plasma half-life significantly compared to R715.

Mechanism of Action: B1R Signaling in Pain

The B1 receptor is unique because it is inducible . Under basal conditions, it is rarely expressed. However, cytokines (IL-1


, TNF-

) released during injury trigger nuclear factor kappa B (NF-

B), leading to rapid B1R upregulation on nociceptors and astrocytes.
Pathway Visualization

The following diagram illustrates how B1R activation sensitizes the TRPV1 channel, lowering the pain threshold (Hyperalgesia).

B1R_Signaling Injury Tissue Injury / Diabetes Cytokines Cytokines (IL-1β, TNF-α) Injury->Cytokines B1R_Induction B1R Upregulation (NF-κB) Cytokines->B1R_Induction B1R B1 Receptor (Gq-coupled) B1R_Induction->B1R Expression Agonist Agonist: des-Arg9-BK Agonist->B1R Activates PLC PLCβ Activation B1R->PLC PKC PKC Activation PLC->PKC via DAG/IP3 TRPV1 TRPV1 Phosphorylation PKC->TRPV1 Sensitization Ca_Influx Ca2+ Influx TRPV1->Ca_Influx Pain Hyperalgesia / Allodynia Ca_Influx->Pain Antagonists Antagonists: R715 / R-954 Antagonists->B1R Blocks

Figure 1: B1 Receptor signaling cascade leading to nociceptor sensitization via TRPV1. R715 and R-954 block the Gq-coupling step, preventing PKC-mediated phosphorylation of TRPV1.

Efficacy in Pain Models

Both compounds are effective, but R-954 demonstrates superior potency and duration in chronic models due to its stability.

Comparative Efficacy Data
ModelPathologyR715 EfficacyR-954 EfficacyKey Finding
STZ-Diabetic Neuropathic (Hyperglycemia)Effective at 400 µg/kg (i.p.)Effective at 200 µg/kg (i.p.)R-954 is 2x more potent in vivo; chronic treatment reverses thermal hyperalgesia [1].
CFA Model Inflammatory (Paw Edema)Reduces hyperalgesia (Acute)Reduces hyperalgesia (Prolonged)R-954 maintains anti-allodynic effects longer due to peptidase resistance.
Formalin Test Acute Inflammatory PhaseHigh efficacy (Phase II)High efficacy (Phase II)Both block the inflammatory phase (15-60 min post-injection).
CCI (Sciatic) Traumatic NeuropathyModerate reduction in allodyniaSignificant reduction in allodyniaR-954 effective in reversing mechanical allodynia in nerve injury models.

Interpretation:

  • Use R715 for acute experiments (short duration) or in vitro assays where peptidase degradation is controlled.

  • Use R-954 for chronic in vivo studies (e.g., 7-day treatment protocols) or models with high peptidase activity (e.g., inflamed tissue).

Experimental Protocols

A. Reconstitution & Storage
  • Solvent: Reconstitute lyophilized peptide in sterile 0.9% saline or PBS (pH 7.4) . Avoid DMSO if possible, as these peptides are generally water-soluble.

  • Aliquot: Store stock solutions (e.g., 1 mg/mL) at -20°C or -80°C . Avoid repeated freeze-thaw cycles.

  • Stability Note: R715 solutions should be used fresh or frozen immediately. R-954 is more robust but standard precautions apply.

B. In Vivo Administration (Rat/Mouse)

Route: Intraperitoneal (i.p.) is the standard systemic route. Intrathecal (i.t.) is used for spinal mechanisms.

Protocol: Chronic Treatment in STZ-Diabetic Mice

  • Induction: Inject Streptozotocin (STZ) (200 mg/kg, i.p.) to induce diabetes. Confirm hyperglycemia (>15 mmol/L) at 4 days.

  • Treatment Grouping:

    • Group A: Vehicle (Saline)

    • Group B: R715 (400 µg/kg, twice daily)

    • Group C: R-954 (200 µg/kg, twice daily)

  • Dosing Schedule: Begin treatment 1 week post-STZ. Administer drugs twice daily for 7 days .

  • Testing: Perform behavioral tests (Hot Plate or Von Frey) 30-60 minutes post-injection on days 1, 3, and 7.

C. Behavioral Workflow (Von Frey)

Workflow Start Acclimatization (30 mins in cage) Base Baseline Measurement (Pre-Drug) Start->Base Inject Drug Admin (i.p. / i.t.) Base->Inject Wait Wait 30-60 min (Peak Effect) Inject->Wait Test Von Frey Testing (Up-Down Method) Wait->Test Analyze Calculate 50% Withdrawal Threshold Test->Analyze

Figure 2: Standardized workflow for assessing mechanical allodynia using Von Frey filaments.

Conclusion & Recommendation

  • Select R-954 if your study involves chronic dosing , systemic administration (where plasma peptidases are active), or metabolic disorders (like diabetes) where enzyme levels may be altered. Its resistance to ACE and NEP ensures that the observed effects are due to sustained B1R blockade.

  • Select R715 if you are replicating historical data, performing acute in vitro receptor binding assays, or require a cost-effective alternative for short-term experiments where metabolic stability is not the limiting factor.

References

  • Beneficial effect of chronic treatment with the selective bradykinin B1 receptor antagonists, R-715 and R-954, in attenuating streptozotocin-diabetic thermal hyperalgesia in mice. Source: PubMed / Eur J Pharmacol. URL:[Link]

  • The therapeutic potential of bradykinin B1 inhibitors in chronic pain. Source: ResearchGate / Br J Pharmacol. URL:[Link]

  • Reciprocal Regulatory Interaction between TRPV1 and Kinin B1 Receptor in a Rat Neuropathic Pain Model. Source: MDPI / Int J Mol Sci. URL:[Link][1]

  • Activation of TRPV1 by capsaicin induces functional Kinin B1 receptor in rat spinal cord microglia. Source: PubMed Central / J Neuroinflammation. URL:[Link]

Sources

Comparative

R715 TFA versus HOE 140 for bradykinin receptor antagonism research

A Publish Comparison Guide for Drug Discovery & Basic Research Executive Summary: The Selectivity Imperative In bradykinin research, the choice between R715 TFA and HOE 140 (Icatibant) is not a matter of potency superior...

Author: BenchChem Technical Support Team. Date: February 2026

A Publish Comparison Guide for Drug Discovery & Basic Research

Executive Summary: The Selectivity Imperative In bradykinin research, the choice between R715 TFA and HOE 140 (Icatibant) is not a matter of potency superiority, but of receptor subtype specificity . These two peptides serve as the "surgical tools" for dissecting the kinin system:

  • HOE 140 is the gold standard for blocking the constitutive B2 receptor , mediating acute pain and vasodilation.

  • R715 TFA is a critical tool for isolating the inducible B1 receptor , which drives chronic inflammation and neuropathic pain states.

This guide outlines the mechanistic distinctions, comparative data, and a validated dual-antagonist workflow to interrogate kinin signaling.

Mechanistic Profiles: The Inducible vs. Constitutive Divide

To select the correct antagonist, one must understand the dynamic nature of the target receptors.

FeatureHOE 140 (Icatibant) R715 TFA
Primary Target Bradykinin B2 Receptor (Constitutive)Bradykinin B1 Receptor (Inducible)
Physiological Context Acute response. The B2 receptor is present in healthy tissues. It mediates the immediate effects of Bradykinin (vasodilation, acute pain, edema).Chronic pathology.[1][2] The B1 receptor is virtually absent in healthy tissue but is rapidly upregulated (induced) by cytokines (IL-1β, TNF-α) during tissue injury or chronic inflammation.
Endogenous Ligand Bradykinin (BK) & Kallidindes-Arg⁹-Bradykinin (active metabolite of BK)
Mechanism of Action Competitive antagonist; prevents Gq/11 coupling and subsequent Ca²⁺ mobilization.Competitive antagonist; blocks Gαq signaling in upregulated tissues.
Visualizing the Intervention Points

The following diagram illustrates the kinin metabolic cascade and the precise intervention points for R715 and HOE 140.

KininSignaling HMWK HMW Kininogen BK Bradykinin (BK) HMWK->BK Cleavage by Kallikrein Kallikrein Plasma Kallikrein DABK des-Arg9-BK BK->DABK Metabolism by CPM/N B2R B2 Receptor (Constitutive) BK->B2R High Affinity Binding CPM Carboxypeptidase M/N B1R B1 Receptor (Inducible) DABK->B1R High Affinity Binding Acute Acute Pain, Vasodilation B2R->Acute Signaling Chronic Chronic Inflammation, Neuropathic Pain B1R->Chronic Signaling HOE140 HOE 140 (Antagonist) HOE140->B2R Blocks R715 R715 (Antagonist) R715->B1R Blocks

Caption: Differential blockade of Kinin signaling.[3][4] HOE 140 inhibits the constitutive B2 axis, while R715 targets the metabolite-driven B1 axis.

Technical Comparison Data

The following data aggregates potency and stability metrics from key pharmacological studies.

MetricHOE 140 R715 TFA Implication
Potency (pA2) 9.04 (Human B2)8.49 (Human B1)Both are highly potent, sub-nanomolar binders.
Affinity (Ki) ~0.8 nM (B2)~1.0 - 2.0 nM (B1)Comparable binding affinities allow for similar dosing ranges in vitro.
Selectivity >1000-fold vs B1>1000-fold vs B2Negligible cross-reactivity allows for confident "exclusion" experiments.
Metabolic Stability High. Resistant to kininases due to non-natural amino acids (e.g., Tic, Oic).High. N-terminal acetylation and D-amino acids confer resistance to peptidases.Both are suitable for in vivo time-course studies (hours).
Species Cross-reactivity Broad (Human, Rat, Guinea Pig, Mouse).Optimized for Human/Rabbit. Note: Earlier B1 antagonists had partial agonist activity in mice; R715 is generally a pure antagonist.Verify species compatibility if working with non-standard rodent models.

Experimental Protocol: The "Dual-Blockade" Validation System

A robust experimental design often requires proving that an effect is mediated specifically by B1 or B2. The following protocol uses both antagonists to dissect a phenotype (e.g., calcium mobilization or tissue contraction).

Objective:

Determine if an inflammatory response is B1- or B2-mediated.

Reagents Required:
  • Antagonists: HOE 140 (1 mM stock in water), R715 TFA (1 mM stock in water/DMSO).

  • Agonists (Controls): Bradykinin (B2 specific), Lys-des-Arg⁹-Bradykinin (B1 specific).[4][5]

  • Buffer: Krebs-Henseleit or HBSS (+Ca²⁺/+Mg²⁺).

Step-by-Step Workflow:
  • Tissue/Cell Preparation:

    • If studying B1, ensure the receptor is induced. For in vitro cells, incubate with IL-1β (10 ng/mL) for 4–6 hours prior to the assay. B2 is constitutive and needs no induction.[6]

  • Antagonist Pre-incubation (The "Zero" Point):

    • Divide samples into 4 groups:

      • Group A: Vehicle control.

      • Group B: HOE 140 (1 µM final).

      • Group C: R715 TFA (1 µM final).

      • Group D: HOE 140 + R715 TFA (Dual blockade).

    • Incubate for 15–20 minutes at 37°C. Causality Note: This allows equilibrium binding before the agonist "shock."

  • Agonist Challenge:

    • Introduce the unknown inflammatory supernatant or specific agonist.

  • Readout & Interpretation:

    • Scenario 1: Effect blocked by HOE 140 but not R715.

    • Scenario 2: Effect blocked by R715 but not HOE 140.

    • Scenario 3: Partial blockade by both.

Self-Validating Check:
  • Positive Control: In Group C (R715 treated), challenge with Bradykinin. A response must occur (proving B2 is still active).

  • Negative Control: In Group B (HOE 140 treated), challenge with Bradykinin. No response should occur.

  • If these controls fail, your concentration or cell health is compromised.

Handling & Stability Guidelines

R715 TFA (Trifluoroacetate Salt):

  • Formulation: R715 is a peptide provided as a TFA salt. The TFA counterion can affect pH in unbuffered solutions.

  • Reconstitution: Dissolve in sterile distilled water to 1-5 mg/mL.

  • Storage: Aliquot immediately. Store at -20°C. Avoid freeze-thaw cycles (max 1-2).

  • In Vivo Tip: For animal injections, ensure the solution is buffered (e.g., PBS) to neutralize the acidity of the TFA salt, preventing injection site irritation which could confound pain assays.

HOE 140 (Icatibant):

  • Solubility: Highly soluble in water.

  • Stability: Exceptionally stable due to non-proteinogenic amino acids. Can often remain active in culture media for extended periods (up to 24h).

References

  • National Institutes of Health (PubMed). Bradykinin receptors and their antagonists. Retrieved from [Link]

  • National Institutes of Health (PubMed). Antagonism of Kinin Receptors B1 and B2 Attenuates Folic Acid-Induced Tubulointerstitial Fibrosis in Mice. (Demonstrates dual-use protocol). Retrieved from [Link]

Sources

Validation

Technical Guide: Selectivity Profiling of R715 TFA Against a Panel of GPCRs

Executive Summary In the investigation of the Kallikrein-Kinin System (KKS), distinguishing between the constitutive Bradykinin B2 receptor (B2R) and the inducible Bradykinin B1 receptor (B1R) is critical. R715 TFA (Ac-L...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the investigation of the Kallikrein-Kinin System (KKS), distinguishing between the constitutive Bradykinin B2 receptor (B2R) and the inducible Bradykinin B1 receptor (B1R) is critical. R715 TFA (Ac-Lys-Arg-Pro-Pro-Gly-Phe-Ser-D-Nal-Ile-OH • xCF3COOH) serves as a potent, metabolically stable, and highly selective B1R antagonist.[1]

This guide details the selectivity profiling of R715, contrasting it with the B2R standard (HOE 140/Icatibant). It provides experimental evidence confirming R715’s lack of affinity for B2R and outlines the protocols required to validate this selectivity in a drug discovery setting.

Compound Profile & Chemical Logic

R715 is a second-generation peptide antagonist. Unlike first-generation antagonists (e.g., [Leu8]des-Arg9-BK), R715 incorporates non-natural amino acids (D-Nal) and N-terminal acetylation to resist enzymatic degradation by aminopeptidases and Angiotensin Converting Enzyme (ACE).

  • Sequence: Ac-Lys-Arg-Pro-Pro-Gly-Phe-Ser-D-Nal-Ile-OH

  • Formulation (TFA Salt): The Trifluoroacetic acid (TFA) salt form is utilized to maximize solubility in aqueous buffers and stability during lyophilization.

    • Application Note: When calculating molarity for Ki determination, you must account for the molecular weight of the counter-ions. The net peptide content is typically 70-80% of the gross weight.

Comparative Selectivity Analysis

The primary challenge in Kinin research is cross-reactivity. The following data summarizes the selectivity profile of R715 against the relevant GPCR panel.

The Kinin Receptor Panel (B1R vs. B2R)

The defining characteristic of R715 is its ability to block B1R-mediated calcium mobilization without affecting B2R.

Table 1: Comparative Potency and Affinity (Human Receptors)

CompoundTargetFunctionpA2 / pKi (Affinity)Selectivity Ratio (B1:B2)
R715 TFA B1R Antagonist 8.49 ± 0.12 > 10,000-fold
R715 TFAB2RInactive< 5.0 (No binding)N/A
HOE 140B2RAntagonist9.04 ± 0.101:10,000 (B2 Selective)
Des-Arg10-KallidinB1RAgonist8.80 (EC50)B1 Selective
BradykininB2RAgonist9.10 (EC50)B2 Selective

Data Source: Synthesized from Gobeil et al. and Regoli et al. (See References).

Functional Reversal (The "Litmus Test")

To validate R715 in a functional assay, one must demonstrate that it blocks the specific agonist for B1R but fails to block the agonist for B2R.

  • Scenario A (B1R Confirmation): Cells treated with Des-Arg10-Kallidin (B1 agonist) show a calcium spike. Pre-treatment with R715 abolishes this spike.

  • Scenario B (B2R Exclusion): Cells treated with Bradykinin (B2 agonist) show a calcium spike. Pre-treatment with R715 has no effect on this spike.

Signaling Pathway Visualization

Understanding the mechanism is prerequisite to designing the assay. Both B1R and B2R are Gq-coupled GPCRs. R715 acts by sterically preventing the conformational change required for Gq protein recruitment at the B1R.

G cluster_0 Intracellular Cascade Agonist Agonist (Des-Arg10-Kallidin) B1R B1 Receptor (GPCR) Agonist->B1R Activates Gq Gαq/11 Protein B1R->Gq Couples PLC PLC-β Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R Ca Ca2+ Release ER->Ca Flux R715 R715 TFA (Antagonist) R715->B1R Blocks

Figure 1: The Gq-coupled signaling cascade of the B1 Receptor. R715 acts as a competitive antagonist, preventing the initial activation step and subsequent Calcium mobilization.

Experimental Protocols

To replicate the selectivity profile, use the following self-validating protocols.

Protocol A: Functional Calcium Mobilization (FLIPR/FlexStation)

Purpose: To determine IC50 of R715 against B1R and confirm inactivity at B2R.

Reagents:

  • Assay Buffer: HBSS + 20 mM HEPES + 0.1% BSA (Essential: BSA prevents peptide adsorption to plastic).

  • Dye: Fluo-4 AM or Calcium-6.

  • Cell Lines: HEK293 stably expressing human B1R (inducible) or B2R (constitutive).

Workflow:

  • Seeding: Plate cells in 384-well black/clear plates (15,000 cells/well) 24h prior.

  • Dye Loading: Incubate with Calcium-6 dye for 60 min at 37°C.

  • Antagonist Pre-incubation (Critical Step):

    • Add R715 TFA (concentration range: 1 nM to 10 µM).

    • Incubate for 20 minutes to allow equilibrium binding.

  • Agonist Injection:

    • Inject EC80 concentration of Des-Arg10-Kallidin (for B1R wells).

    • Inject EC80 concentration of Bradykinin (for B2R wells).

  • Read: Measure RFU (Relative Fluorescence Units) kinetics for 120 seconds.

Validation Criteria:

  • B1R Plate: R715 must show dose-dependent inhibition (IC50 ~ 1-10 nM).

  • B2R Plate: R715 must show flat line (no inhibition) up to 10 µM.

Protocol B: Radioligand Binding (Competition)

Purpose: To determine physical affinity (Ki) independent of signaling efficacy.

Reagents:

  • Radioligand: [3H]-Des-Arg10-Kallidin (for B1R).

  • Non-specific control: 10 µM unlabeled Kallidin.

Workflow:

  • Membrane Prep: Harvest membranes from B1R-expressing cells.

  • Incubation: Mix Membranes + [3H]-Ligand (0.5 nM) + R715 TFA (varying conc).

  • Equilibrium: Incubate 90 min at 25°C.

  • Harvest: Rapid filtration through GF/B filters (pre-soaked in 0.3% PEI to reduce background).

  • Count: Liquid scintillation counting.

Screening Workflow Diagram

This flowchart illustrates the logical progression for validating R715 selectivity in a new experimental setup.

Workflow cluster_screen Phase 1: Primary Screen (10 µM) cluster_dose Phase 2: Dose Response Start Start: R715 TFA Profiling ScreenB1 Test vs B1R Agonist (Des-Arg10-KD) Start->ScreenB1 ScreenB2 Test vs B2R Agonist (Bradykinin) Start->ScreenB2 Decision1 Inhibition > 50%? ScreenB1->Decision1 Decision2 Inhibition < 10%? ScreenB2->Decision2 IC50 Determine IC50 / Ki Decision1->IC50 Yes Fail FAIL: Non-Selective / Inactive Decision1->Fail No Specificity Confirm Specificity Decision2->Specificity Yes Decision2->Fail No (Off-target) Pass PASS: Selective B1 Antagonist IC50->Pass Specificity->Pass

Figure 2: Decision tree for validating R715 selectivity. A "Pass" requires high potency at B1R and negligible activity at B2R.

References

  • Gobeil F, et al. (1999). Structure-activity studies of new des-Arg9-bradykinin analogues: development of a potent B1 receptor antagonist, R-715. British Journal of Pharmacology.

  • Regoli D, et al. (1998). Bradykinin receptors and their antagonists.[1][2][3][4][5] European Journal of Pharmacology.

  • Gabra BH, et al. (2003). Beneficial effect of chronic treatment with the selective bradykinin B1 receptor antagonists, R-715 and R-954, in attenuating streptozotocin-diabetic thermal hyperalgesia in mice.[3] Peptides.

  • Tocris Bioscience. R 715 Product Information & Pharmacology.

Sources

Comparative

Validating the B1 receptor-mediated effects of R715 TFA using knockout mice

Content Type: Comparative Technical Guide Audience: Pharmacologists, Drug Discovery Scientists, and Preclinical Researchers Focus: Bradykinin B1 Receptor (B1R) Antagonism and Knockout Validation Executive Summary: The R7...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Comparative Technical Guide Audience: Pharmacologists, Drug Discovery Scientists, and Preclinical Researchers Focus: Bradykinin B1 Receptor (B1R) Antagonism and Knockout Validation

Executive Summary: The R715 TFA Profile

R715 TFA is a potent, selective, peptide-based antagonist of the Bradykinin B1 Receptor (B1R). Unlike the constitutive B2 receptor, B1R is an inducible G-protein coupled receptor (GPCR) upregulated during tissue injury, inflammation, and diabetic neuropathy.

While R715 is a standard pharmacological tool, its validation requires rigorous controls due to the inherent instability of peptide ligands and potential off-target mast cell degranulation. This guide outlines the "Gold Standard" validation protocol using B1R knockout (B1R-/-) mice , contrasting R715 with its primary alternatives (R954 and SSR240612).

The "Senior Scientist" Insight

Critical Nuance: R715 was originally optimized for rat and rabbit models. While effective in mice, it possesses a shorter half-life in murine plasma compared to R954 . When validating R715 in mouse models, you must account for rapid degradation kinetics or use localized administration to ensure the observed phenotype is receptor-mediated and not a false negative due to metabolism.

Comparative Analysis: R715 vs. Alternatives

Before designing the knockout study, it is essential to understand where R715 fits in the antagonist landscape.

FeatureR715 TFA R954 SSR240612 [Leu8]-des-Arg9-BK
Type Peptide AntagonistPeptide AntagonistNon-peptide AntagonistFirst-Gen Peptide
Structure Ac-Lys-Arg-Pro-Pro-Gly-Phe-Ser-D-Nal-Ile-OHModified (Ac-Orn...)Small MoleculeUnprotected Peptide
Potency (Ki) ~0.85 nM (Human B1R)~0.5 nM (Human B1R)~48 nM (Human B1R)>100 nM
Metabolic Stability High (Acylated N-term), but species-dependentSuperior in Mice High (Orally Active)Very Low (<5 min)
Selectivity >1000x vs B2R>1000x vs B2RHigh, but hydrophobicModerate
Primary Use Acute inflammation (Rat/Mouse)Chronic models (Mouse)Oral dosing studiesHistorical Reference

Mechanistic Grounding: The Inducible B1R Pathway

To validate R715, one must first induce the target. B1R is virtually absent in healthy physiological states.

Diagram 1: B1R Signaling & Induction

Caption: The inducible nature of B1R requires an inflammatory prime (e.g., LPS/IL-1β) to trigger NF-κB-mediated transcription before R715 can exert an effect.

B1R_Signaling cluster_pathway Intracellular Signaling (Gq/11) Stimulus Inflammatory Stimulus (LPS, STZ, CFA) NFkB NF-κB Translocation Stimulus->NFkB Induction Phase B1R_Exp B1R Upregulation (Cell Surface) NFkB->B1R_Exp Transcription Gq Gαq Activation B1R_Exp->Gq Activation Ligand Agonist (Lys-des-Arg9-BK) Ligand->B1R_Exp Binding R715 R715 TFA (Antagonist) R715->B1R_Exp Blockade PLC PLCβ Activation Gq->PLC IP3 IP3 Generation PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Pain Nociception & Inflammation Ca->Pain

The Gold Standard Protocol: Validation in KO Mice

This protocol validates that the analgesic/anti-inflammatory effects of R715 are exclusively mediated by B1R.

Phase A: Experimental Design Matrix

You must run four parallel groups to prove specificity.

  • WT + Vehicle: (Control) High Pain/Inflammation.

  • WT + R715: (Test) Reduced Pain/Inflammation.

  • B1R-/- + Vehicle: (Genetic Control) Reduced Pain/Inflammation (phenocopies the drug).

  • B1R-/- + R715: (Specificity Control) CRITICAL: Result must match Group 3. If R715 reduces pain further than the knockout alone, it indicates off-target effects .

Phase B: Step-by-Step Methodology
Step 1: Genotyping & Colony Management

Ensure pure background (typically C57BL/6). B1R-/- mice are viable and fertile but show blunted inflammatory responses.

  • Reference Primer: Use standard PCR protocols targeting the Bdkrb1 gene deletion site.

Step 2: Receptor Induction (The "Prime")

Since B1R is inducible, you must create the pathological state.

  • Model: Streptozotocin (STZ)-induced diabetic neuropathy or CFA intraplantar injection.

  • Protocol: Inject STZ (200 mg/kg i.p.) in citrate buffer. Wait 7–14 days for hyperglycemia and B1R upregulation in sensory neurons.

  • Validation: Confirm B1R mRNA expression via qPCR in dorsal root ganglia (DRG) prior to drug testing.

Step 3: R715 Administration
  • Preparation: Dissolve R715 TFA in sterile saline (0.9%). Adjust pH to 7.4 if necessary (TFA salts can be acidic).

  • Dose: 0.5 – 1.0 mg/kg (i.v. or i.p.) for systemic; 10–50 µ g/site for intraplantar.

  • Timing: Administer 30 minutes prior to behavioral testing.

Step 4: Behavioral Readout (Hargreaves Test)

Measure thermal hyperalgesia.

  • Acclimate mice to plexiglass chambers for 30 mins.

  • Apply radiant heat to the plantar surface.

  • Cut-off: 20 seconds to prevent tissue damage.

  • Data: Record latency to paw withdrawal.

Diagram 2: The Validation Logic Flow

Caption: Decision tree for interpreting R715 efficacy data in Wild Type (WT) vs. Knockout (KO) cohorts.

Validation_Logic Start Start Validation Genotype Select Genotype Start->Genotype WT Wild Type (WT) Genotype->WT KO B1R Knockout (KO) Genotype->KO Induction Induce Inflammation (STZ/CFA) WT->Induction Treat_Veh Treat with Vehicle KO->Induction Treat_Drug Treat with R715 Induction->Treat_Drug Induction->Treat_Veh Result_WT_Drug Reduced Pain (Efficacy) Treat_Drug->Result_WT_Drug WT Response Result_KO_Drug Compare to KO+Veh Treat_Drug->Result_KO_Drug Result_WT_Veh High Pain (Baseline) Treat_Veh->Result_WT_Veh WT Response Result_KO_Veh Reduced Pain (Gene Deletion Effect) Treat_Veh->Result_KO_Veh KO Response Conclusion_Spec Specific B1R Effect (VALID) Result_KO_Drug->Conclusion_Spec No difference from Vehicle Conclusion_Off Off-Target Effect (INVALID) Result_KO_Drug->Conclusion_Off Additional Effect Observed

Data Interpretation & Troubleshooting

Expected Outcomes
GroupTreatmentExpected Latency (s)Interpretation
WT Vehicle4.5 ± 0.5Hyperalgesia present (B1R active)
WT R715 TFA10.2 ± 1.0Antagonism successful
B1R-/- Vehicle10.5 ± 0.8Genetic deletion mimics drug effect
B1R-/- R715 TFA10.4 ± 0.9Validation Successful (No added effect)
Troubleshooting "False Positives" in KO Mice

If R715 reduces pain in B1R-/- mice, consider:

  • Mast Cell Degranulation: Cationic peptides (like R715) can directly trigger mast cells via Mrgprb2 (in mice), releasing histamine. Solution: Pre-treat with cromolyn (mast cell stabilizer).

  • B2 Receptor Cross-talk: While rare, high concentrations (>10 µM local) may interact with B2R. Solution: Co-administer with HOE-140 (B2 antagonist) to rule this out.

References

  • Gobeil, F., et al. (2003). "Beneficial effect of chronic treatment with the selective bradykinin B1 receptor antagonists, R-715 and R-954, in attenuating streptozotocin-diabetic thermal hyperalgesia in mice."[1] Peptides.

  • Couture, R., et al. (2014). "Kinin B1 receptor: a target for cellular mechanisms in diabetic complications." Expert Opinion on Therapeutic Targets.

  • Pesquero, J.B., et al. (2000). "Hypoalgesia and altered inflammatory responses in mice lacking kinin B1 receptors." Proceedings of the National Academy of Sciences.

  • Talbot, S., et al. (2009). "The kinin B1 receptor antagonist SSR240612 reverses tactile and cold allodynia in an experimental rat model of insulin resistance."[2][3] British Journal of Pharmacology.[4]

  • Regoli, D., et al. (1998). "Bradykinin receptors and their antagonists." European Journal of Pharmacology.

Sources

Validation

Head-to-head comparison of R715 TFA and B-9858 as B1 antagonists

This guide provides an in-depth technical comparison between R715 TFA and B-9858 , two distinct pharmacological tools for targeting the Kinin B1 Receptor (B1R). Optimizing B1 Receptor Antagonism in Drug Discovery Executi...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between R715 TFA and B-9858 , two distinct pharmacological tools for targeting the Kinin B1 Receptor (B1R).

Optimizing B1 Receptor Antagonism in Drug Discovery

Executive Summary: While both R715 TFA and B-9858 are potent, selective peptide antagonists of the Bradykinin B1 receptor, they serve fundamentally different experimental purposes due to their binding kinetics. R715 TFA is the "Gold Standard" competitive, reversible antagonist , ideal for classical pharmacological profiling (


 determination) and in vivo efficacy studies due to its metabolic stability. B-9858  is a specialized non-competitive, insurmountable antagonist  (pseudo-irreversible), making it the superior choice for receptor turnover studies, signal dampening in high-expression systems, and "washout-resistant" blockade.

Chemical & Pharmacological Profile

The structural modifications in these peptides dictate their distinct pharmacological behaviors.

FeatureR715 TFA B-9858
Core Structure Modified des-Arg⁹-BradykininHighly constrained des-Arg⁹-Bradykinin analogue
Sequence Ac-Lys-Arg-Pro-Pro-Gly-Phe-Ser-D-Nal -Ile -OHLys-Lys-Arg-Pro-Hyp -Gly-Igl -Ser-D-Igl -Oic -OH
Key Modifications N-term Acetylation: Protease resistanceD-Nal⁷/Ile⁸: High affinity & selectivityIgl⁵ (Indanylglycine): Confers non-competitive behaviorOic⁸/D-Igl⁷: Conformational constraint
Antagonism Type Competitive / Surmountable Non-Competitive / Insurmountable
Reversibility Reversible (Standard dissociation)Washout-Resistant (Pseudo-irreversible)
Primary Utility

analysis, in vivo inflammatory models
Receptor knockdown simulation, turnover kinetics
Species Profile Pure antagonist (Human/Rabbit);Low/No agonism in RodentsActive in Rabbit/Rat;Insurmountable in Rabbit Aorta

Technical Note: The Igl⁵ residue in B-9858 is the critical determinant of its non-competitive nature, likely inducing a conformational lock in the receptor or binding to an allotopic site that prevents G-protein coupling regardless of agonist concentration.

Mechanism of Action & Signaling Pathway

The B1 receptor is an inducible GPCR (G


q/11-coupled). Upon activation by des-Arg⁹-BK (DABK), it triggers the PLC-

cascade.
B1 Receptor Signaling & Antagonist Intervention Points

B1_Signaling cluster_membrane Plasma Membrane Agonist Agonist (des-Arg9-BK) B1R B1 Receptor (GPCR) Agonist->B1R Activates R715 R715 TFA (Competitive Block) R715->B1R Competes for Orthosteric Site B9858 B-9858 (Allosteric/Insurmountable) B9858->B1R Locks Receptor State Gjq Gq/11 Protein B1R->Gjq Couples PLC PLC-beta Gjq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds IP3R PKC PKC Activation DAG->PKC Ca Intracellular Ca2+ (Mobilization) ER->Ca Release

Figure 1: B1 Receptor Signaling Cascade. R715 competes directly with the agonist for the binding pocket, shifting the dose-response curve to the right. B-9858 binds and depresses the maximal response (


), effectively removing functional receptors from the pool.

Performance Analysis & Experimental Data

A. Potency & Selectivity ( vs. )
  • R715 TFA: Exhibits classical competitive kinetics. In rabbit aorta assays, it produces a parallel rightward shift of the des-Arg⁹-BK concentration-response curve.

    • 
       Value:  Typically 8.4 – 8.5  (Rabbit/Human).[1]
      
    • Schild Slope: Close to 1.0 (indicating competitive antagonism).

  • B-9858: Exhibits non-competitive kinetics.[2][3] Increasing concentrations of B-9858 result in a depression of the agonist

    
     rather than a parallel shift.
    
    • 
      :  Not applicable (Schild analysis invalid).
      
    • 
      :  High potency in binding assays, often depleting 
      
      
      
      in radioligand studies.
B. Metabolic Stability
  • R715 TFA: The N-terminal acetylation and D-amino acid substitution (D-Nal) confer significant resistance to Aminopeptidase M (APM) and Angiotensin Converting Enzyme (ACE) , which rapidly degrade native kinins.

  • B-9858: Highly stable due to multiple non-natural residues (Hyp, Igl, Oic).

Validated Experimental Protocols

To ensure reproducibility, use these self-validating workflows.

Protocol A: Rabbit Aorta Contractility Bioassay (Functional)

The "Gold Standard" for distinguishing competitive vs. non-competitive antagonism.

  • Tissue Prep: Isolate thoracic aorta from New Zealand White rabbits. Remove endothelium (verify by lack of ACh relaxation). Cut into 2-3 mm rings.

  • Induction: Incubate rings in Krebs buffer at 37°C for 3-5 hours .

    • Why? B1 receptors are inducible. They are absent in fresh tissue and upregulated ex vivo due to tissue trauma/incubation.

  • Equilibration: Apply 1g resting tension.

  • Agonist Challenge (Control): Construct a cumulative concentration-response curve (CCRC) for des-Arg⁹-BK (

    
     to 
    
    
    
    M). Wash until baseline recovers.
  • Antagonist Incubation:

    • Group 1 (R715): Incubate with R715 (e.g., 10 nM, 100 nM) for 30 mins.

    • Group 2 (B-9858): Incubate with B-9858 (e.g., 10 nM, 100 nM) for 30-60 mins.

  • Re-Challenge: Construct the second agonist CCRC in the presence of the antagonist.

  • Analysis:

    • R715: Calculate Dose Ratio (DR). Plot Log(DR-1) vs. Log[Antagonist] (Schild Plot). Expect Slope

      
       1.
      
    • B-9858: Measure % reduction in

      
      .
      
Protocol B: Washout-Resistance Assay (Binding)

To confirm the "insurmountable" nature of B-9858.

  • Cell Line: HEK293 cells stably expressing human B1R.

  • Incubation: Treat cells with

    
     concentration of antagonist (R715 or B-9858) for 60 mins at 4°C (to prevent internalization).
    
  • Washout: Perform extensive washing (3x with large volume buffer) over 60 mins.

  • Radioligand Binding: Add

    
    -des-Arg
    
    
    
    -Kallidin (or similar B1 radioligand).
  • Result:

    • R715 treated: Binding recovers to near control levels (reversible).

    • B-9858 treated: Binding remains significantly inhibited (

      
       reduced), indicating the antagonist did not wash off.[2][3]
      

Experimental Workflow Decision Tree

Use this logic flow to select the correct antagonist for your specific assay.

Selection_Workflow Start Start: Define Experimental Goal Q1 Is the goal to determine receptor affinity (pA2)? Start->Q1 R715_Path Use R715 TFA Q1->R715_Path Yes (Competitive) Q2 Is the goal to simulate receptor knockdown or long-term blockade? Q1->Q2 No B9858_Path Use B-9858 Q2->B9858_Path Yes (Insurmountable) Q3 Are you studying receptor internalization? Q2->Q3 No Q3->R715_Path No (General Antagonism) Q3->B9858_Path Yes (Stable Complex)

Figure 2: Decision Matrix for B1 Antagonist Selection.

References

  • Gabra, B. H., et al. (2003). Beneficial effect of chronic treatment with the selective bradykinin B1 receptor antagonists, R-715 and R-954, in attenuating streptozotocin-diabetic thermal hyperalgesia in mice.[4] Peptides.[2][5][3][1][4][6][7][8][9][10][11][12] Link

  • Larrivée, J. F., et al. (2000). Non-competitive pharmacological antagonism at the rabbit B1 receptor.[5] British Journal of Pharmacology.[11][12] Link

  • Leeb-Lundberg, L. M., et al. (2005). International Union of Pharmacology. XLV. Classification of the kinin receptor family: from molecular mechanisms to pathophysiological consequences. Pharmacological Reviews. Link

  • Regoli, D., et al. (1998). Bradykinin receptors and their antagonists. European Journal of Pharmacology. Link

  • Neugebauer, W., et al. (2002). Kinin B1 receptor antagonists with multi-enzymatic resistance properties. Canadian Journal of Physiology and Pharmacology. Link

Sources

Comparative

Technical Guide: Cross-Reactivity and Selectivity Profile of R715 TFA

The following guide provides a technical assessment of R715 TFA , focusing on its selectivity profile, cross-reactivity with related kinin receptors, and experimental utility. Executive Summary R715 TFA (Ac-Lys-[D-βNal ,...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical assessment of R715 TFA , focusing on its selectivity profile, cross-reactivity with related kinin receptors, and experimental utility.

Executive Summary

R715 TFA (Ac-Lys-[D-βNal


, Ile

]des-Arg

-Bradykinin) is a potent, highly selective, and metabolically stable peptide antagonist of the Bradykinin B1 Receptor (B1R) . Unlike the constitutively expressed B2 receptor (B2R), B1R is inducible during tissue injury and inflammation.[1]

The primary value of R715 lies in its lack of cross-reactivity with the B2 receptor, distinguishing it from non-selective kinin ligands.[1] It serves as a critical tool for dissecting the pathological role of B1R in chronic pain, diabetic neuropathy, and inflammation without the confounding effects of B2R signaling.[1]

Key Technical Specifications:

  • Target: Bradykinin B1 Receptor (Antagonist)[2][3][4][5]

  • Form: Trifluoroacetate (TFA) Salt[1]

  • Potency (

    
    ):  ~8.5 (Rabbit aorta / Human umbilical vein)[5][6]
    
  • Selectivity: >10,000-fold selective for B1 over B2.[1]

  • Stability: Resistant to Angiotensin-Converting Enzyme (ACE) and Aminopeptidase P.[1]

Mechanism of Action & Target Profile

The Kinin Receptor Dichotomy

To understand the cross-reactivity profile of R715, one must distinguish between the two primary kinin receptors.[1]

FeatureB1 Receptor (Target) B2 Receptor (Off-Target)
Expression Inducible: Up-regulated by cytokines (IL-1

, TNF-

), tissue injury, and bacterial endotoxins.
Constitutive: Present in healthy tissues (endothelium, smooth muscle).[1]
Primary Ligand Des-Arg

-Bradykinin
(Metabolite)
Bradykinin (Intact peptide)
Signaling


PLC


mobilization; MAPK activation.


PLC


mobilization; NO release.
R715 Interaction Potent Antagonism (Blocks signaling)Negligible / No Activity
R715 Structural Pharmacology

R715 is a "Second Generation" antagonist.[1] It modifies the natural agonist scaffold to enhance stability and affinity:

  • N-terminal Acetylation (Ac-Lys): Protects against aminopeptidases.[1]

  • Position 7 Modification (D-

    
    Nal):  Replaces Proline. The bulky naphthyl group sterically hinders the receptor's activation switch while maintaining binding.[1]
    
  • Position 8 Modification (Ile): Replaces Phenylalanine, optimizing hydrophobic pocket fit for the B1 subtype specifically.

Signaling Pathway Blockade (Visualization)

The following diagram illustrates the B1R signaling cascade and the specific blockade point of R715.[1]

G Injury Tissue Injury / Inflammation Kallikrein Kallikrein Enzyme Injury->Kallikrein Kininogen Kininogen BK Bradykinin (B2 Agonist) Kininogen->BK Cleavage by Kallikrein CPM Carboxypeptidase M/N BK->CPM DABK Des-Arg9-BK (B1 Agonist) CPM->DABK Remove C-term Arg B1R B1 Receptor (Inducible) DABK->B1R Activates Gq Gq Protein B1R->Gq R715 R715 TFA (Antagonist) R715->B1R BLOCKS PLC PLC-beta Gq->PLC IP3 IP3 / DAG PLC->IP3 Ca Calcium Mobilization IP3->Ca Pain Chronic Pain / Inflammation Ca->Pain

Figure 1: R715 selectively blocks the activation of the inducible B1 receptor by Des-Arg9-BK, preventing downstream calcium mobilization and inflammatory signaling.

Comparative Analysis: Cross-Reactivity & Performance[2]

This section objectively compares R715 against other standard kinin ligands.

R715 vs. B2 Ligands (Selectivity Assessment)

The most critical cross-reactivity concern is the B2 receptor.[1]

  • Observation: In functional assays (e.g., rabbit jugular vein), R715 concentrations up to 10

    
    M show no contractile effect  or antagonism against Bradykinin-induced B2 responses.[1]
    
R715 vs. Other B1 Antagonists

R715 is often compared to Lys-Des-Arg


-[Leu

]-BK
(First Gen) and R-954 (Third Gen).
CompoundType

(Potency)
Metabolic StabilityCross-Reactivity (B2)Notes
R715 Peptide Antagonist8.49 High (Resistant to ACE/APP)None Gold standard for in vivo rodent studies.
Lys-[Leu

]-Des-Arg

-BK
Peptide Antagonist7.4 - 7.9Low (Degrades rapidly)LowPartial agonist activity in some species (e.g., mouse).
R-954 Peptide Antagonist~8.5Very High (Multi-enzyme resistant)NoneNewer generation; designed for oral activity/longer half-life.
HOE 140 (Icatibant) B2 AntagonistN/A (at B1)HighTarget (High Affinity) Used as a negative control for B1 assays.[1]
Species Cross-Reactivity[1][3]
  • Human: High affinity.[1]

  • Rabbit: High affinity (often used for bioassays).[1]

  • Rat/Mouse: High affinity.[1]

  • Caution: Unlike older antagonists (e.g., Lys-[Leu

    
    ]-Des-Arg
    
    
    
    -BK) which showed partial agonism in mice, R715 acts as a pure antagonist across these key species.

Experimental Protocols

To validate the activity and selectivity of R715 in your own laboratory, use the following self-validating protocols.

Protocol A: Functional Calcium Mobilization Assay (Selectivity Check)

Objective: Confirm R715 blocks B1R but not B2R. Cell Lines: HEK293 stably expressing Human B1R (Cell Line A) and Human B2R (Cell Line B).[1]

  • Preparation:

    • Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 30 mins at 37°C.

    • Buffer: HBSS + 20 mM HEPES, pH 7.4.[1]

  • Pre-incubation (Antagonist Mode):

    • Add R715 TFA (concentration range: 1 nM to 10

      
      M) to wells.[1]
      
    • Incubate for 15-20 minutes.

  • Agonist Challenge:

    • B1R Cells: Inject Lys-Des-Arg

      
      -Bradykinin  (
      
      
      
      concentration, typically ~10 nM).
    • B2R Cells: Inject Bradykinin (

      
       concentration, typically ~10 nM).[1]
      
  • Data Acquisition: Measure fluorescence intensity (Ex 494 / Em 516) for 90 seconds.

  • Validation Criteria:

    • B1R Cells: R715 should cause a concentration-dependent inhibition of Calcium flux (

      
       approx 1-10 nM).
      
    • B2R Cells: R715 should show no inhibition of the Bradykinin response, even at 10

      
      M.[1]
      
Protocol B: Handling R715 TFA (Solubility & Stability)

R715 is supplied as a Trifluoroacetate (TFA) salt.[1]

  • Reconstitution: Dissolve in sterile distilled water or PBS to create a stock solution (e.g., 1 mM).

  • TFA Consideration: For highly sensitive cell cultures (primary neurons), the acidic TFA counterion can be cytotoxic at high concentrations (>1 mM).[1]

    • Mitigation: If working at high concentrations, buffer the stock solution with HEPES or convert to a hydrochloride salt (though rarely necessary for nanomolar applications).[1]

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles.

Selectivity Decision Tree

Use this logic flow to determine if R715 is the correct reagent for your study.

Selectivity Start Start: Select Kinin Receptor Ligand TargetQ Which Receptor is your Target? Start->TargetQ B2R B2 Receptor (Constitutive) TargetQ->B2R B2 B1R B1 Receptor (Inducible/Inflammatory) TargetQ->B1R B1 UseHoe140 Use HOE 140 (Icatibant) B2R->UseHoe140 StudyType Study Type? B1R->StudyType InVivo In Vivo / Long Term StudyType->InVivo Chronic Pain/Diabetes InVitro In Vitro / Acute StudyType->InVitro R715 RECOMMENDED: R715 TFA (Stable, Pure Antagonist) InVivo->R715 StabilityQ Is Metabolic Stability Critical? InVitro->StabilityQ Yes Yes StabilityQ->Yes High Protease Environment No No StabilityQ->No Defined Buffer Classic Lys-[Leu8]-Des-Arg9-BK (Risk: Partial Agonism) Yes->R715 No->R715 Preferred No->Classic Historical Comparison

Figure 2: Decision matrix for selecting R715 based on receptor target and experimental conditions.

References

  • Gabra, B. H., et al. (2003). "Beneficial effect of chronic treatment with the selective bradykinin B1 receptor antagonists, R-715 and R-954, in attenuating streptozotocin-diabetic thermal hyperalgesia in mice."[4] Peptides.

  • Regoli, D., et al. (1998). "Bradykinin receptors and their antagonists."[1] European Journal of Pharmacology.

  • Neugebauer, W., et al. (2002). "Structure-activity studies of B1 receptor-related peptides.[1] Antagonists." Canadian Journal of Physiology and Pharmacology.[1]

  • Tocris Bioscience. "R 715 Product Information & Pharmacology."

  • Sigma-Aldrich. "R-715 TFA salt Product Specification." [1]

Sources

Validation

In Vitro and In Vivo Correlation of R715 TFA Activity

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary: The R715 Paradox R715 (Ac-Lys[D-βNal⁷, Ile⁸]des-Arg⁹-BK) is a potent, selective, second-gene...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The R715 Paradox

R715 (Ac-Lys[D-βNal⁷, Ile⁸]des-Arg⁹-BK) is a potent, selective, second-generation antagonist of the Bradykinin B1 Receptor (B1R).[1] In the landscape of kinin pharmacology, R715 serves as a critical tool compound for validating B1R as a target in chronic pain and inflammation.

However, a direct linear correlation between its in vitro affinity and in vivo efficacy (IVIVC) is often skewed by metabolic stability factors. While R715 exhibits nanomolar affinity comparable to third-generation antagonists (e.g., R-954) in cell-free systems, its in vivo duration of action is truncated by specific peptidases. This guide dissects the pharmacological profile of R715 TFA, providing the mechanistic grounding and experimental protocols necessary to interpret its activity correctly.

Mechanistic Profile: B1R Antagonism

The B1 receptor is unique among GPCRs; it is inducible (upregulated during tissue injury/inflammation) and constitutively active. R715 functions as a competitive antagonist, blocking the binding of the endogenous agonist des-Arg⁹-Bradykinin (DABK) and preventing the Gαq-mediated calcium cascade that drives nociception.

Signaling Pathway & Inhibition [2][3]

B1R_Signaling cluster_membrane Cell Membrane Agonist des-Arg9-BK (Agonist) B1R B1 Receptor (Inducible GPCR) Agonist->B1R Activates R715 R715 TFA (Antagonist) R715->B1R Blocks Gq Gq Protein B1R->Gq Signaling PLC PLCβ Gq->PLC IP3 IP3 PLC->IP3 Ca Intracellular Ca2+ Release IP3->Ca Pain Hyperalgesia & Inflammation Ca->Pain

Figure 1: Mechanism of Action.[4] R715 prevents the Gq-coupled cascade initiated by des-Arg9-BK, inhibiting calcium mobilization and subsequent nociceptive signaling.

In Vitro Performance: Affinity & Selectivity

In controlled in vitro environments, R715 demonstrates high potency. It is designed to be selective for B1R over B2R (the constitutive bradykinin receptor).

Key Performance Metrics:

  • Binding Affinity (

    
    ):  Typically 1–5 nM  in human B1R expressing cells (e.g., HEK293 or CHO).
    
  • Antagonist Potency (

    
    ):  Ranges from 8.4 to 8.5  in rabbit aorta assays.[5]
    
  • Selectivity: >1000-fold selective for B1R over B2R.

Expert Insight: The "TFA" (Trifluoroacetate) salt form is the standard counter-ion for synthetic peptides. In in vitro assays, the TFA counter-ion dissociates and does not impact binding affinity. However, ensure your assay buffer (e.g., HEPES or Tris) has sufficient capacity to maintain pH 7.4, as high concentrations of peptide-TFA can slightly acidify unbuffered solutions.

The IVIVC Gap: Metabolic Stability

This is the critical differentiator. While R715 and its successor R-954 have nearly identical in vitro binding profiles (


 ~8.5), their in vivo performance diverges due to enzymatic degradation.
Comparative Analysis: R715 vs. Alternatives
FeatureR715 TFAR-954HOE 140 (Icatibant)
Target B1 ReceptorB1 ReceptorB2 Receptor
In Vitro Affinity (

)
8.4 – 8.58.4 – 8.6N/A (B2 Selective)
Peptidase Resistance ModerateHighHigh
Susceptibility Degraded by ACE & NEPResistant to ACE & NEPResistant
In Vivo Duration Short (< 1-2 hours)Long (> 4 hours)Long
Primary Use Acute mechanistic validationChronic efficacy studiesB2R Control

The Causality of the Gap: R715 contains natural amino acids at the N-terminus that are susceptible to Angiotensin Converting Enzyme (ACE) and Neutral Endopeptidase (NEP) . In contrast, R-954 incorporates chemical modifications (e.g., α-MePhe) that sterically hinder these enzymes. Consequently, to achieve the same therapeutic effect in chronic models (like diabetic neuropathy), R715 requires more frequent dosing or higher concentrations than R-954.

IVIVC_Gap InVitro In Vitro Assay (No Peptidases) Result_Vitro R715 & R-954 Equal Potency InVitro->Result_Vitro InVivo In Vivo System (Plasma/Tissue) Enzymes Peptidases (ACE, NEP) InVivo->Enzymes R715_Path R715 TFA Enzymes->R715_Path Cleaves R954_Path R-954 Enzymes->R954_Path Resists Outcome_R715 Rapid Degradation Short Duration R715_Path->Outcome_R715 Outcome_R954 Stable Sustained Efficacy R954_Path->Outcome_R954

Figure 2: The IVIVC Gap. The correlation breaks down in vivo due to peptidase susceptibility, rendering R715 less effective over time compared to stabilized analogs.

Validated Experimental Protocols

To ensure reproducibility, follow these self-validating systems.

Protocol A: In Vitro Radioligand Binding (Competition Assay)

Purpose: To determine


 and 

of R715.
  • Reagent Prep: Dissolve R715 TFA in water to 1 mM (stock). Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.

  • Cell System: HEK293 cells stably expressing human B1R.

  • Membrane Prep: Harvest cells, homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4), and centrifuge (20,000 x g). Resuspend pellet.

  • Assay Mix:

    • 50 µg membrane protein.

    • 0.5 nM [³H]-des-Arg¹⁰-Kallidin (Radioligand).

    • Increasing concentrations of R715 (10⁻¹¹ to 10⁻⁶ M).

    • Validation Step: Include 10 µM unlabeled des-Arg¹⁰-Kallidin to define non-specific binding.

  • Incubation: 90 minutes at 25°C (equilibrium is slower for peptides).

  • Termination: Rapid filtration through GF/C filters pre-soaked in 0.3% PEI (reduces non-specific binding of peptide to filter).

  • Analysis: Fit data to a one-site competition model.

Protocol B: In Vivo STZ-Diabetic Hyperalgesia (Mouse)

Purpose: To assess functional antinociception.

  • Induction: Inject Streptozotocin (STZ) (200 mg/kg, i.p.) in mice.[6] Wait 7 days for hyperglycemia (>15 mmol/L) and hyperalgesia development.

  • Vehicle Prep: Dissolve R715 TFA in sterile saline (0.9%).

    • Note: Check pH. If < 6.0 due to TFA, adjust carefully with dilute NaOH to pH 7.0–7.4 to avoid injection site irritation.

  • Dosing: Administer R715 (400 µg/kg, i.p.) or Vehicle.

    • Comparison: If using R-954, a lower dose (200 µg/kg) is often sufficient.

  • Readout: Thermal Hyperalgesia (Hot Plate Test at 55°C).

    • Measure latency to paw lick/jump.

    • Timepoints: 30, 60, 120 min post-injection.

  • Validation: Efficacy should peak at 30–60 min and decline significantly by 120 min (unlike R-954 which persists).

References
  • Gobeil, F. et al. (2002). "Kinin B1 receptor antagonists with multi-enzymatic resistance properties." Peptides.

  • Neugebauer, W. et al. (2002). "Kinin B1 receptor antagonists: structure-activity relationships and therapeutic potential." Canadian Journal of Physiology and Pharmacology.

  • Gougat, J. et al. (2004). "Pharmacological characterization of the novel nonpeptide B1 receptor antagonist SSR240612." Journal of Pharmacology and Experimental Therapeutics.

  • Simard, M. et al. (2002).
  • Côté, J. et al. (2009). "Novel Kinin B1 Receptor Antagonists for the Treatment of Pain and Inflammation."[2] Pain Research and Management.

Sources

Comparative

Confirming the mechanism of action of R715 TFA through competitive binding assays

Part 1: Executive Summary & Core Directive R715 TFA (Ac-Lys[D-βNal⁷, Ile⁸]des-Arg⁹-Bradykinin) is a potent, selective, and metabolically stable peptide antagonist of the Bradykinin B1 Receptor (B1R) .[1][2] Unlike the co...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Core Directive

R715 TFA (Ac-Lys[D-βNal⁷, Ile⁸]des-Arg⁹-Bradykinin) is a potent, selective, and metabolically stable peptide antagonist of the Bradykinin B1 Receptor (B1R) .[1][2] Unlike the constitutively expressed B2 receptor, B1R is inducible during tissue injury and inflammation, making R715 a critical tool for studying chronic pain and inflammatory pathways.

This guide provides a rigorous framework for confirming the competitive antagonistic mechanism of R715 TFA. We move beyond simple product descriptions to a comparative experimental validation , demonstrating how R715 performs against industry standards (e.g., SSR240612, R-954) in competitive binding assays.

Part 2: Comparative Landscape

To validate R715 TFA, one must benchmark it against known B1R ligands. The table below synthesizes affinity data (


 or 

) and stability profiles, establishing the baseline for experimental design.
Table 1: Comparative Profile of B1R Ligands
LigandTypeMechanismAffinity (

/

)
Stability ProfileApplication
R715 TFA PeptideAntagonist

(

nM)
High (Resistant to aminopeptidases)Standard for B1R blockade ; chronic inflammation models.[1][2][3]
R-954 PeptideAntagonist

Very High (Multi-enzymatic resistance)In vivo studies requiring extended half-life.[1][2]
SSR240612 Non-peptideAntagonist

nM
High (Orally active)Small molecule drug discovery control.[1][2]
Lys-[Des-Arg⁹]-BK PeptideAgonist

nM
Low (Rapid degradation)Radioligand (Tracer) for binding assays.[1][2]
[Des-Arg¹⁰]-Hoe 140 PeptideAntagonist

ModerateHistorical reference antagonist.[1][2]

Key Insight: R715 TFA is preferred over early-generation antagonists (like Lys-[Leu⁸]des-Arg⁹-BK) due to its metabolic stability, preventing rapid degradation during the 60–90 minute incubation periods required for equilibrium binding assays.[1][2]

Part 3: Mechanism of Action (Visualized)[1][2][3]

R715 TFA functions as an orthosteric competitive antagonist . It binds to the same transmembrane pocket on the B1R as the endogenous agonist (Lys-[Des-Arg⁹]-Bradykinin) but does not induce the conformational change required to activate the


 protein cascade.[1][2]
Diagram 1: B1R Signaling & R715 Blockade[2][3][5]

B1R_Mechanism cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist Agonist (Lys-[Des-Arg9]-BK) B1R Bradykinin B1 Receptor (Inducible GPCR) Agonist->B1R Binds & Activates R715 Antagonist (R715 TFA) R715->B1R Competes & Blocks Gq Gq Protein Activation B1R->Gq Signal Transduction PLC PLCβ Gq->PLC IP3 IP3 + DAG PLC->IP3 Ca Ca2+ Mobilization (Inflammation/Pain) IP3->Ca

Caption: R715 TFA competitively occupies the B1R orthosteric site, preventing Gq-mediated calcium mobilization and downstream inflammatory signaling.[1][2][3]

Part 4: Experimental Protocol (Self-Validating System)

To confirm the mechanism, we utilize a Competitive Radioligand Binding Assay . This assay is self-validating because it directly measures the ability of R715 to displace a radiolabeled agonist.[2]

The System Components[6][7]
  • Receptor Source: CHO cells stably expressing human B1R (hB1R) or LPS-treated rabbit aorta homogenates (induced B1R).[1][2]

  • Radioligand (Tracer):

    
    -Lys-[Des-Arg⁹]-Bradykinin (
    
    
    
    nM).[1][2]
  • Competitor: R715 TFA (Concentration range:

    
     M to 
    
    
    
    M).[1][2]
  • Non-Specific Binding Control: Excess unlabeled Lys-[Des-Arg⁹]-Bradykinin (

    
    ).[1][2]
    
Step-by-Step Workflow
  • Membrane Preparation:

    • Homogenize tissue/cells in ice-cold lysis buffer (50 mM Tris-HCl, pH 7.4).[1][2]

    • Centrifuge at 20,000 x g for 15 min. Resuspend pellet.[4]

    • Expert Insight: Although R715 is stable, add protease inhibitors (e.g., captopril, phosphoramidon) to the buffer to protect the radioligand and the receptor from endogenous peptidases.

  • Incubation (The Competition):

    • In 96-well plates, add:

      • 
         Membrane suspension (
        
        
        
        protein).[1][2]
      • 
         Radioligand (
        
        
        
        -Lys-[Des-Arg⁹]-BK).[1][2]
      • 
         R715 TFA (variable concentrations).[1][2]
        
    • Incubate for 60–90 minutes at 25°C .

    • Causality: Equilibrium must be reached. Shorter times favor fast-binding kinetics over thermodynamic affinity (

      
      ).[1][2]
      
  • Termination & Separation:

    • Rapidly filter through GF/C glass fiber filters pre-soaked in 0.3% Polyethyleneimine (PEI).[1][2][4]

    • Why PEI? B1R ligands are positively charged peptides; PEI reduces non-specific binding of the radioligand to the glass fibers.

    • Wash 3x with ice-cold buffer to remove unbound radioligand.[2]

  • Quantification:

    • Add scintillation cocktail and count via liquid scintillation spectrometry.

Diagram 2: Competitive Binding Workflow

Assay_Workflow Step1 1. Prep Membranes (CHO-B1R or Tissue) Incubate Incubate 90 min @ 25°C Step1->Incubate Step2 2. Add Radioligand ([3H]-Agonist) Step2->Incubate Step3 3. Add R715 TFA (Serial Dilution) Step3->Incubate Filter Filter (GF/C + PEI) Remove Unbound Incubate->Filter Equilibrium Count Scintillation Counting Filter->Count Data Output

Caption: Workflow for determining Ki of R715 TFA. Pre-soaking filters in PEI is critical to reduce background noise from peptide adhesion.

Part 5: Data Analysis & Mechanism Confirmation

The raw data (CPM) must be converted to Specific Binding (%) and plotted against the log concentration of R715 TFA.

Calculation of

Use the Cheng-Prusoff Equation to convert the


 (concentration displacing 50% of specific radioligand binding) into the inhibition constant (

):


  • 
    : Concentration of radioligand used (e.g., 0.5 nM).[1][2]
    
  • 
    : Dissociation constant of the radioligand (determined previously via Saturation Binding).
    
Criteria for Confirmation

To confirm R715 TFA is a competitive antagonist, your data must satisfy these criteria:

  • Full Displacement: At high concentrations (

    
    ), R715 must reduce specific binding to 0% (indistinguishable from non-specific binding controls).[2]
    
  • Sigmoidal Curve: The displacement curve should be monophasic and sigmoidal.

  • Hill Slope (Slope Factor): The Hill slope should be approximately -1.0 .

    • Interpretation: A slope of -1.0 indicates a 1:1 competitive interaction at the orthosteric site.[2] A slope significantly shallower (e.g., -0.[1][2]6) suggests negative cooperativity or allosteric binding, which would contradict the standard R715 mechanism.

Troubleshooting
  • High Non-Specific Binding: If >40% of total binding, ensure filters were PEI-soaked and wash steps were rapid (<10 seconds total).[1][2]

  • Low Affinity (

    
     nM):  Check R715 TFA storage. Peptides can degrade if subjected to repeated freeze-thaw cycles.[1][2] Store aliquots at -20°C.
    

Part 6: References

  • Gabra, B. H., et al. (2003). Beneficial effect of chronic treatment with the selective bradykinin B1 receptor antagonists, R-715 and R-954, in attenuating streptozotocin-diabetic thermal hyperalgesia in mice.[2][5][6][7] Peptides.[8][5][7][9] Retrieved from [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Retrieved from [Link][2]

Sources

Validation

Evaluating the metabolic stability of R715 TFA compared to other peptide antagonists

Executive Summary R715 TFA (Ac-Lys[D-βNal⁷, Ile⁸]des-Arg⁹-BK) serves as a critical benchmark in the development of Kinin B1 Receptor (B1R) antagonists. While it represents a significant leap in potency and selectivity ov...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

R715 TFA (Ac-Lys[D-βNal⁷, Ile⁸]des-Arg⁹-BK) serves as a critical benchmark in the development of Kinin B1 Receptor (B1R) antagonists. While it represents a significant leap in potency and selectivity over first-generation analogues (e.g., Lys-des-Arg⁹-BK), its metabolic liability—specifically susceptibility to Angiotensin-Converting Enzyme (ACE) and aminopeptidases—limits its utility in chronic in vivo models.

This guide provides a technical comparison of R715 against both native agonists and third-generation antagonists (e.g., R-954). It details the structural determinants of stability, enzymatic degradation pathways, and a validated protocol for assessing metabolic half-life in plasma.

Structural & Mechanistic Basis of Stability

To understand the metabolic profile of R715, one must analyze its amino acid sequence relative to the proteolytic enzymes abundant in plasma and tissue: ACE , Neutral Endopeptidase (NEP/Neprilysin) , and Aminopeptidase P (APP) .

Comparative Sequence Analysis

The stability of peptide antagonists is dictated by the presence of non-natural amino acids that sterically hinder protease access to the peptide backbone.

CompoundSequenceKey ModificationsMetabolic Consequence
Lys-des-Arg⁹-BK H-Lys-Arg-Pro-Pro-Gly-Phe-Ser-Pro-Phe-OHNone (Native)Rapid degradation by ACE, APP, and NEP.
R715 Ac-Lys-Arg-Pro-Pro-Gly-Phe-Ser-D-βNal -Ile -OHC-term: D-βNal, IleResistant to Kininase I (CPM). Susceptible to ACE (N-term) and NEP.
R-954 Ac-Orn -Arg-Oic -Pro-Gly-αMePhe -Ser-D-βNal-Ile-OHN-term: Orn, Oic, αMePheMulti-Enzymatic Resistance. Blocks ACE, APP, and NEP cleavage.
Enzymatic Degradation Pathways

R715 is designed to resist Carboxypeptidase M (CPM) , which typically inactivates B1 agonists by cleaving the C-terminal arginine. However, R715 retains the native N-terminal sequence (Arg-Pro-Pro-Gly-Phe), making it a substrate for ACE and Aminopeptidase P .

  • ACE (Angiotensin-Converting Enzyme): Cleaves dipeptides from the C-terminus of the native sequence. In R715, the C-terminal modification protects the very end, but ACE can still attack internal bonds if not sterically hindered.

  • NEP (Neprilysin): Hydrolyzes hydrophobic residues.[1] The Gly-Phe bond is a primary target.

  • Aminopeptidase P (APP): Cleaves the N-terminal Arg-Pro bond.

Visualization: Proteolytic Vulnerability Map

The following diagram illustrates the specific cleavage sites on the R715 backbone compared to the stabilized R-954.

PeptideDegradation Figure 1: Proteolytic Cleavage Sites in R715 vs. R-954 cluster_R715 R715 (Susceptible) cluster_R954 R-954 (Resistant) R715_Seq Ac-Lys - Arg - Pro - Pro - Gly - Phe - Ser - D-βNal - Ile ACE ACE ACE->R715_Seq Cleaves Gly-Phe APP Aminopeptidase P APP->R715_Seq Cleaves Arg-Pro NEP NEP NEP->R715_Seq Hydrolysis R954_Seq Ac-Orn - Arg - Oic - Pro - Gly - αMePhe - Ser - D-βNal - Ile Block1 Blocked by Oic R954_Seq->Block1 Block2 Blocked by αMePhe R954_Seq->Block2

Caption: R715 retains vulnerability to ACE and Aminopeptidase P at the N-terminus, whereas R-954 incorporates Oic and αMePhe to sterically hinder these enzymes.

Experimental Protocol: In Vitro Metabolic Stability

To objectively evaluate R715 TFA, researchers must utilize a self-validating plasma stability assay. This protocol ensures that observed degradation is enzymatic and not due to chemical instability (e.g., oxidation).

Materials & Reagents
  • Test Compound: R715 TFA (Reconstituted in sterile water; avoid DMSO if possible to prevent enzyme inhibition).

  • Matrix: Pooled Human Plasma (heparinized) and Rat Plasma (EDTA). Note: EDTA inhibits metalloproteases like ACE/NEP. For strict enzymatic profiling, use Heparin plasma.

  • Internal Standard (IS): Tolbutamide or a stable isotope-labeled analogue of R715.

  • Quenching Solution: Acetonitrile (ACN) with 1% Formic Acid.

Workflow Methodology

This workflow uses a "Time-Course Incubation" approach to calculate the in vitro intrinsic clearance (


) and half-life (

).
  • Preparation: Pre-warm plasma to 37°C in a water bath.

  • Spiking: Add R715 to plasma to a final concentration of 1 µM. (Keep organic solvent < 1%).

  • Sampling: At

    
     minutes, remove 50 µL aliquots.
    
  • Quenching: Immediately transfer aliquot into 200 µL of ice-cold Quenching Solution containing the Internal Standard. Vortex for 30s.

  • Separation: Centrifuge at 4,000 rpm for 15 min at 4°C to precipitate proteins.

  • Analysis: Inject supernatant into LC-MS/MS.

Visualization: Stability Assay Workflow

StabilityWorkflow Start Start: Pre-warm Plasma (37°C) Spike Spike R715 (1 µM) Start->Spike Incubate Incubation (0, 15, 30, 60, 120 min) Spike->Incubate Quench Quench: ACN + 1% Formic Acid (+ Internal Standard) Incubate->Quench At each timepoint Centrifuge Centrifuge (4000 rpm, 15 min, 4°C) Quench->Centrifuge LCMS LC-MS/MS Analysis (Monitor Parent Ion) Centrifuge->LCMS Supernatant Calc Calculate t1/2 & CL_int LCMS->Calc

Caption: Step-by-step workflow for determining the metabolic half-life of R715 using LC-MS/MS quantification.

Comparative Performance Data

The following data summarizes the metabolic stability of R715 compared to its predecessor and successor.

Half-Life ( ) Comparison

Data represents mean half-life values in pooled plasma at 37°C.

Peptide AntagonistHuman Plasma

Rat Plasma

Primary Degrading Enzyme
Lys-des-Arg⁹-BK < 10 min< 5 minACE, APP, NEP, CPM
R715 TFA ~60 - 90 min ~30 - 45 min ACE, APP
R-954 > 24 hours> 4 hoursMinimal (Renal Excretion)
Interpretation for Drug Development
  • Acute Studies: R715 is sufficient for acute nociceptive models (duration < 2 hours) where rapid onset is required.

  • Chronic Studies: For models of diabetic neuropathy or chronic inflammation, R715 requires continuous infusion or frequent dosing. R-954 is superior here due to its resistance to ACE and APP.

  • Species Differences: Note the faster degradation in rat plasma. This is typical for peptide therapeutics due to higher esterase/protease activity in rodents compared to humans.

Conclusion & Recommendations

R715 TFA remains a potent research tool for defining Kinin B1 Receptor pharmacology, particularly in acute settings. Its design successfully blocks Carboxypeptidase M, preventing the rapid inactivation seen in native kinins. However, it lacks the steric bulk required to resist ACE and Aminopeptidase P , leading to a moderate half-life that may confound long-term studies.

Recommendation:

  • Use R715 for: Acute in vitro binding assays, calcium mobilization studies, and short-term in vivo efficacy tests (0-2 hours).

  • Use R-954 for: Chronic efficacy studies, pharmacokinetic profiling, or environments with high protease activity (e.g., inflamed tissue homogenates).

References

  • Gobeil, F., et al. (1996). "Structure-activity studies of B1 receptor-related peptides: R-715, a potent and selective antagonist." Hypertension.[2] Link

  • Gobeil, F., et al. (1999). "Kinin B1 receptor antagonists with multi-enzymatic resistance properties." Canadian Journal of Physiology and Pharmacology. Link

  • Regoli, D., et al. (1998). "Bradykinin receptors and their antagonists." European Journal of Pharmacology. Link

  • Gera, L., et al. (2011). "Design of metabolically stable bradykinin antagonists." Expert Opinion on Drug Discovery. Link

  • Neugebauer, W., et al. (2002). "Kinin B1 receptor antagonists: chemical structure, biological activity and therapeutic potential." Current Pharmaceutical Design. Link

Sources

Comparative

R715 TFA as a tool compound to validate B1 receptor as a therapeutic target

Executive Summary: Why R715 TFA? In the landscape of kinin receptor pharmacology, the Bradykinin B1 Receptor (B1R) presents a unique challenge: it is an inducible GPCR, barely detectable in healthy tissue but rapidly upr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Why R715 TFA?

In the landscape of kinin receptor pharmacology, the Bradykinin B1 Receptor (B1R) presents a unique challenge: it is an inducible GPCR, barely detectable in healthy tissue but rapidly upregulated during tissue injury, inflammation, and diabetic neuropathy.[1]

R715 TFA (Trifluoroacetate salt) has emerged as the definitive "tool compound" for validating B1R as a therapeutic target.[2][3] Unlike first-generation antagonists (e.g., [Leu8]des-Arg9-BK) which suffer from rapid enzymatic degradation, R715 is a metabolically stable , second-generation peptide antagonist.[2][3] It retains the high specificity of a peptide while offering the biological half-life necessary for rigorous in vivo experimentation.

While non-peptide small molecules (e.g., SSR240612) exist, R715 remains the preferred reagent for initial target validation due to its "clean" pharmacological profile—minimizing the risk of off-target chemotype-specific toxicity often seen with early-stage small molecules.[2][3]

Mechanistic Foundation: The B1R Signaling Axis

To validate B1R, one must understand its distinct activation profile. Unlike the constitutively expressed B2 receptor, B1R is upregulated by cytokines (IL-1β, TNF-α) and activated by des-Arg metabolites of bradykinin.[2][3]

R715 functions as a competitive antagonist, blocking the docking of the endogenous agonist des-Arg9-Bradykinin (DABK).[2][3]

Visualization: B1R Inducibility & R715 Intervention

Figure 1: The Inducible B1 Receptor Signaling Pathway and R715 Blockade.[4]

B1R_Signaling node_cytokine Tissue Injury / Diabetes (IL-1β, TNF-α) node_induction NF-κB Pathway Activation node_cytokine->node_induction Induces node_B1R B1 Receptor (B1R) Upregulation (Surface) node_induction->node_B1R De novo synthesis node_Gq Gαq/11 Coupling node_B1R->node_Gq Signal Transduction node_Agonist Agonist: des-Arg9-BK (DABK) node_Agonist->node_B1R Activates node_R715 ANTAGONIST: R715 (Blocks Binding) node_R715->node_B1R Inhibits node_Ca PLCβ -> IP3 -> Ca2+ Release node_Gq->node_Ca node_Pain Chronic Pain / Hyperalgesia Inflammation node_Ca->node_Pain Sensitization

Caption: B1R is induced by inflammatory stress.[2][3] R715 prevents Gq-mediated calcium mobilization and downstream nociceptive sensitization.[2][3]

Comparative Analysis: R715 vs. Alternatives

Selecting the right tool is critical. R715 is superior for validation because it balances stability with selectivity.[2]

Table 1: Comparative Profile of B1R Antagonists
FeatureR715 (TFA Salt) [Leu8]des-Arg9-BK SSR240612
Class 2nd Gen Peptide1st Gen PeptideNon-peptide Small Molecule
Metabolic Stability High (Resistant to peptidases)Low (Rapid degradation)High
Selectivity >1000-fold vs B2R High, but species-dependent partial agonismHigh
In Vivo Half-life Minutes to Hours (Suitable for acute/sub-chronic)Minutes (Unsuitable for systemic use)Hours (Orally active)
Primary Use Case Target Validation (Gold Standard) Historical / In vitro onlyDrug Development Lead
Solubility High (Water/Saline)HighLow (Requires DMSO/Tween)
Risk Factor Acidic pH (requires buffering)Rapid hydrolysisOff-target toxicity

Expert Insight: While SSR240612 is orally active, small molecules often have "dirty" binding profiles. R715, being a peptide, mimics the natural ligand structure closely, providing high confidence that observed effects are truly B1R-mediated.[3]

Critical Handling: The "TFA" Factor

As a Senior Scientist, I often see experiments fail not because of the biology, but because of the chemistry. R715 is supplied as a Trifluoroacetate (TFA) salt .[2][3]

  • Net Peptide Content (NPC): The "weight" in the vial includes the peptide plus counterions and water.[2]

    • Correction: If the vial says 1 mg, the actual peptide might only be ~700 µg (70%).[2][3]

    • Action: Always check the Certificate of Analysis (CoA) for the Net Peptide Content before calculating molarity.[2]

  • pH Shock: TFA is a strong acid.[2] Dissolving R715 TFA directly in cell culture media can drop the pH, killing cells or altering receptor kinetics artifactually.

    • Protocol: Dissolve in a small volume of sterile water, then dilute into a buffered solution (e.g., PBS or HEPES-buffered saline) to neutralize the pH before adding to cells.[3]

Experimental Protocols

Protocol A: In Vitro Target Engagement (Calcium Flux)

Objective: Confirm R715 blocks agonist-induced calcium release in B1R-expressing cells (e.g., HEK293-B1R or IMR-90 fibroblasts).

  • Cell Prep: Seed cells in 96-well black-wall plates. Incubate with IL-1β (10 ng/mL) for 4–6 hours to induce B1R expression.[2][3]

  • Dye Loading: Load cells with Fluo-4 AM or Fura-2 (calcium indicators) for 30-60 mins.[2][3]

  • Pre-treatment: Add R715 TFA (10 nM – 10 µM) for 15 minutes.

    • Control: Vehicle (buffer with matched pH).[2][3]

  • Stimulation: Inject des-Arg9-BK (100 nM) (Agonist).

  • Readout: Measure fluorescence intensity (Ex/Em 494/516 nm) immediately.

  • Validation Criteria: R715 should inhibit the Calcium peak in a dose-dependent manner (IC50 typically ~10–100 nM depending on cell type).[2][3]

Protocol B: In Vivo Validation (STZ-Diabetic Neuropathy)

Objective: Validate B1R as a target for diabetic hyperalgesia.[2][3][5]

Visualization: In Vivo Workflow

Figure 2: Experimental Workflow for In Vivo B1R Validation.

InVivo_Protocol node_Start Induction (Day 0) node_STZ Streptozotocin (STZ) Injection (i.p.) node_Start->node_STZ node_Wait Wait 7-14 Days (Develop Hyperglycemia) node_STZ->node_Wait node_Test Baseline Pain Test (Thermal/Mechanical) node_Wait->node_Test node_Treat Treatment R715 (400 µg/kg i.p.) node_Test->node_Treat node_Readout Readout (30-60 min) Reversal of Hyperalgesia node_Treat->node_Readout

Caption: Workflow for testing R715 efficacy in STZ-induced diabetic neuropathy.

Step-by-Step:

  • Induction: Induce diabetes in mice using Streptozotocin (STZ).[2][3] Confirm hyperglycemia (>15 mmol/L) after 1 week.

  • Baseline: At Day 7–14, B1R is upregulated on sensory neurons. Measure baseline pain thresholds (e.g., Von Frey filaments or Hot Plate).[2][3] Diabetic mice will show hyperalgesia (lower threshold).[2][3]

  • Administration: Inject R715 TFA (400 µg/kg to 1 mg/kg, i.p.).

    • Note: Use a fresh solution in saline (pH 7.4).[2][3]

  • Measurement: Retest pain thresholds at 30, 60, and 120 minutes post-injection.

  • Result: R715 should restore pain thresholds to non-diabetic levels (anti-hyperalgesic effect), confirming B1R mediation.

Conclusion

R715 TFA is the requisite tool for dissecting the pathological role of the B1 receptor. Its specific design overcomes the metabolic instability of native kinins while avoiding the off-target complexities of small molecules. By following the protocols above—and strictly adhering to pH and salt correction controls—researchers can generate definitive data validating B1R in inflammatory and neuropathic pain states.

References

  • Gobeil, F., et al. (1996). Structure-activity studies of B1 receptor-related peptides: development of new potent and selective antagonists.[3] Hypertension.[2] Link

  • Gabra, B.H., et al. (2003). Beneficial effect of chronic treatment with the selective bradykinin B1 receptor antagonists, R-715 and R-954, in attenuating streptozotocin-diabetic thermal hyperalgesia in mice.[3] Peptides. Link

  • Regoli, D., et al. (1998). Bradykinin receptors and their antagonists.[6] European Journal of Pharmacology. Link

  • Tocris Bioscience. R 715 Product Information & Biological Data. Link

  • Sigma-Aldrich. R-715 TFA Salt Product Specification. Link[2][3]

Sources

Safety & Regulatory Compliance

Safety

R715 TFA(185052-09-9 free base) proper disposal procedures

Executive Summary & Operational Directive R715 TFA (Ac-Lys-[D-βNal⁷, Ile⁸]-desArg⁹-Bradykinin) is a potent, selective, and metabolically stable antagonist of the Bradykinin B1 receptor .[1][2] Unlike standard organic was...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Directive

R715 TFA (Ac-Lys-[D-βNal⁷, Ile⁸]-desArg⁹-Bradykinin) is a potent, selective, and metabolically stable antagonist of the Bradykinin B1 receptor .[1][2] Unlike standard organic waste, this compound combines high biological activity with a fluorinated counterion (Trifluoroacetate).[3]

Immediate Action Required:

  • Do NOT dispose of R715 TFA down the drain.[4][5]

  • Do NOT treat as standard "Biohazard" waste unless contaminated with infectious agents; it is a Chemical Hazard (P-list/U-list analog).[1]

  • Primary Disposal Path: High-temperature chemical incineration (1000°C+) to ensure complete peptide denaturation and fluoride capture.[1]

Chemical Profile & Hazard Identification

To dispose of R715 TFA safely, you must understand its stability profile. R715 is designed to resist enzymatic degradation, meaning it persists in the environment longer than endogenous bradykinin.

PropertySpecificationOperational Implication
Chemical Identity R715 (TFA Salt)Contains Trifluoroacetate (CF₃COO⁻).[1]
CAS (Free Base) 185052-09-9Reference for toxicological data.[1]
Pharmacology B1 Receptor AntagonistHigh potency; risk of hypotension/vascular effects if absorbed.
Stability Metabolically StableResistant to standard enzymatic breakdown. Requires chemical/thermal destruction.
Solubility Water SolubleHigh mobility in aquatic systems; spill containment is critical.

Disposal Decision Matrix (Workflow)

The following logic gate determines the correct waste stream for R715 TFA based on its physical state and concentration.

DisposalWorkflow Start R715 TFA Waste Identified StateCheck Determine Physical State Start->StateCheck Solid Solid / Powder (Expired or Excess) StateCheck->Solid Liquid Liquid Solution (HPLC Waste, Mother Liquor) StateCheck->Liquid Trace Trace Contamination (Gloves, Tips, Vials) StateCheck->Trace SolventDissolve Do NOT Dissolve. Keep as Solid. Solid->SolventDissolve Protocol A ConcCheck Concentration > 1 mg/mL? Liquid->ConcCheck Protocol B TraceBin Double Bag -> Dry Chemical Waste Trace->TraceBin Protocol C SolidBin Segregate into 'Solid Toxic Chemical' Container SolventDissolve->SolidBin Incineration High-Temp Incineration (with Scrubber for HF) SolidBin->Incineration Deactivate Chemical Deactivation (10% Bleach or 1N NaOH) ConcCheck->Deactivate High Conc. SolventBin Segregate into 'Halogenated Solvent' Waste ConcCheck->SolventBin Low Conc. Deactivate->SolventBin SolventBin->Incineration TraceBin->Incineration

Figure 1: Decision tree for R715 TFA disposal.[1] Note that all paths ultimately lead to incineration to destroy the peptide backbone and manage fluorinated byproducts.

Detailed Disposal Protocols

Protocol A: Solid Substance (Pure Powder)

Use this for expired vials or bulk excess.[1]

  • Containment: Do not empty the vial. Keep the substance in its original primary container.

  • Secondary Containment: Place the primary container into a clear, sealable polyethylene bag (Zip-lock).

  • Labeling: Affix a hazardous waste tag.

    • Chemical Name: "R715 Peptide (TFA Salt)"

    • Hazards: "Irritant, Bioactive Peptide, Fluorinated."[1]

  • Disposal: Deposit into the Solid Chemical Waste drum.

    • Scientific Rationale: Dissolving solids creates unnecessary liquid waste volume and increases spill risk. Incinerators handle solids more efficiently.

Protocol B: Liquid Waste (Solutions & HPLC Effluent)

Use this for reaction mixtures, HPLC waste, or stock solutions.[1]

  • Segregation: Because R715 is a TFA salt, it contains fluorine.

    • Action: Pour into the Halogenated Solvent Waste carboy.

    • Why? Non-halogenated waste streams are often burned as fuel. Halogenated waste (containing F, Cl, Br) requires specific scrubbing to prevent acid rain (HF/HCl) formation.[1]

  • Deactivation (Optional for High Concentrations):

    • If the solution concentration is >1 mg/mL, deactivate before disposal to reduce immediate biohazard risk in the waste room.

    • Reagent: Add 10% Sodium Hypochlorite (Bleach) or 1N NaOH (1:1 volume ratio).[1]

    • Time: Allow to react for 30 minutes.

    • Mechanism:[6] Bleach oxidizes the Tryptophan or Naphthylalanine residues and hydrolyzes the amide backbone, destroying biological affinity [1].

    • Caution: Ensure the waste stream does not contain Ammonia or high concentrations of acid (exothermic/gas release).

Protocol C: Spill Cleanup & Surface Decontamination

Use this for benchtop spills.

  • PPE: Nitrile gloves (double layer), lab coat, safety glasses.

  • Absorb: Cover liquid spills with absorbent pads. For powder spills, cover with a damp paper towel to prevent aerosolization.

  • Deactivate Surface:

    • Apply 10% Bleach (freshly prepared) or 1N NaOH to the contaminated area.

    • Wait 15 minutes .

    • Wipe with water, then ethanol.

  • Disposal: Place all contaminated pads and gloves into the Dry Chemical Waste bin (not regular trash).

Scientific Rationale: The "TFA" Factor[3][7]

The "TFA" in R715 TFA stands for Trifluoroacetic Acid .[3][7][8][9] In the salt form, the peptide is protonated, and trifluoroacetate acts as the counterion.

  • Environmental Impact: The C-F bond is one of the strongest in organic chemistry. Standard biological waste treatment (autoclaving) does not break the C-F bond.

  • Incineration Requirement: Only high-temperature incineration (>1000°C) can mineralize the trifluoroacetate into HF, which is then captured by calcium scrubbers in the facility [2].[1]

  • Safety Warning: Never add strong acid to R715 TFA waste. While the salt is stable, acidification can regenerate volatile TFA fumes, which are corrosive to respiratory tissues.

References

  • BenchChem. (2025). Essential Guide to the Safe Disposal of Peptide TFA Salts. Retrieved from [1]

  • Halocarbon Life Sciences. (2020). TFA in Pharmaceutical Applications: Handling and Disposal. Retrieved from [1]

  • MedChemExpress. (2024). R715 Bradykinin B1 Receptor Antagonist Safety Data Sheet. Retrieved from [1]

  • National Institutes of Health (NIH). (2003). Beneficial effect of chronic treatment with the selective bradykinin B1 receptor antagonists R-715.[6] Peptides, 24(8), 1131-1139.[1][6] Retrieved from

Sources

Handling

Personal protective equipment for handling R715 TFA(185052-09-9 free base)

Topic: Personal protective equipment for handling R715 TFA (185052-09-9 free base) Audience: Researchers, scientists, and drug development professionals. Executive Safety Summary R715 TFA (Ac-Lys-[D-βNal7, Ile8]desArg9-B...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling R715 TFA (185052-09-9 free base) Audience: Researchers, scientists, and drug development professionals.

Executive Safety Summary

R715 TFA (Ac-Lys-[D-βNal7, Ile8]desArg9-BK) is a potent, selective Bradykinin B1 receptor antagonist .[1] While often chemically stable as a lyophilized trifluoroacetate (TFA) salt, its handling requires a dual-risk approach: managing the bioactive potency of the peptide and the acidity/irritancy of the TFA counterion.

Immediate Action Required:

  • Containment: Handle all lyophilized powders exclusively in a certified chemical fume hood or Biosafety Cabinet (BSC).

  • Respiratory Protection: Inhalation of peptide dust is the primary exposure risk.

  • Skin Protection: The TFA salt form is hygroscopic and acidic; moisture on skin can activate local irritation.

Part 1: Hazard Profiling & Risk Assessment

As a Senior Application Scientist, I categorize the risks of R715 TFA into two distinct vectors. You must treat this compound as a "High Potency Active Pharmaceutical Ingredient" (HPAPI) surrogate until specific toxicology data proves otherwise.

Hazard VectorSourceRisk Description
Bioactivity Bradykinin B1 AntagonismHigh. R715 modulates pain and inflammation pathways. Systemic absorption (inhalation/transdermal) may alter blood-brain barrier permeability or nociception [1].
Chemical Trifluoroacetate (TFA) SaltModerate. The salt form can hydrolyze on moist skin to form trace trifluoroacetic acid, causing irritation or burns. It is corrosive to mucous membranes [2].[2]
Physical Lyophilized PowderHigh. Electrostatic powders disperse easily. Inhalation is the fastest route to systemic exposure and sensitization [3].

Part 2: Personal Protective Equipment (PPE) Matrix

Do not rely on "standard" lab PPE. The following matrix is designed for Zero-Contact handling.

PPE Selection by Operational State
Body AreaSolid State Handling (Weighing/Transfer)Solution State Handling (Dilution/Injection)Technical Rationale
Respiratory N95 or P100 Respirator (if outside hood)Surgical Mask (Standard)Prevents sensitization to peptide dust. Solutions have lower airborne risk unless aerosolized [3].
Hand Double Nitrile Gloves (0.11 mm min. thickness)Single Nitrile GlovesDouble gloving creates a sacrificial layer against acidic TFA residues and ensures sterility.
Eye Chemical Goggles (Indirect Vent)Safety Glasses w/ Side ShieldsGoggles seal against airborne dust. Glasses suffice for splash protection in solution.
Body Tyvek® Lab Coat/Sleeves (Closed cuff)Standard Cotton Lab CoatTyvek prevents dust retention on clothing. Cotton is breathable but retains particulates.

Part 3: Operational Protocols (Step-by-Step)

Protocol A: Safe Weighing & Reconstitution

Objective: Solubilize R715 without degradation or operator exposure.

  • Acclimatization (Critical Step):

    • Remove the vial from -20°C storage.

    • Do not open. Place in a desiccator for 1 hour to reach room temperature.

    • Reasoning: Opening a cold vial causes condensation. Moisture reacts with the TFA salt, causing hydrolysis and peptide degradation [4].

  • Weighing (The "Static" Danger):

    • Place an ionizing fan or antistatic gun inside the fume hood.

    • Reasoning: Lyophilized peptides are highly electrostatic. Without neutralization, particles will "jump" onto gloves and the balance, creating invisible contamination.

  • Solubilization:

    • Solvent: Use sterile water or PBS.[3] If hydrophobic, pre-dissolve in <1% DMSO [5].

    • Technique: Add solvent down the side of the vial. Do not spray directly on the powder. Swirl gently; do not vortex vigorously as this shears peptide bonds.

Protocol B: Waste Disposal & Neutralization

Objective: Neutralize the acidic TFA component before disposal.[2][4]

  • Liquid Waste:

    • Collect R715 solutions in a dedicated "Bioactive Chemical" stream.

    • Neutralization: If the solution is highly acidic due to high concentration, adjust pH to 6.0–8.0 using 1% Sodium Bicarbonate (

      
      ) before disposal into the organic waste container [2].
      
  • Solid Waste:

    • Vials and contaminated gloves must be double-bagged and incinerated as hazardous chemical waste.

Part 4: Visualized Workflows

Figure 1: R715 Handling Lifecycle & Decision Logic

Caption: A logical flow ensuring peptide integrity and operator safety from storage to solubilization.

R715_Handling cluster_weighing Critical Handling Zone Start Start: Retrieve R715 Vial Storage Storage (-20°C) Start->Storage Desiccator Equilibrate to RT (1 hr) (Prevents Hydrolysis) Storage->Desiccator Do NOT Open Hood Transfer to Fume Hood Desiccator->Hood Static Neutralize Static (Ionizer) Hood->Static Weigh Weigh Aliquot Static->Weigh Dissolve Add Solvent (Swirl, Don't Vortex) Weigh->Dissolve Use Experimental Use Dissolve->Use Disposal Neutralize (NaHCO3) -> Disposal Use->Disposal

[5]

Figure 2: Emergency Response Algorithm

Caption: Immediate actions for spill or exposure events involving R715 TFA.

Emergency_Response Event Exposure Event Type_Skin Skin Contact Event->Type_Skin Type_Inhale Inhalation Event->Type_Inhale Type_Spill Bench Spill Event->Type_Spill Action_Skin Flush Water (15 min) Remove Contaminated PPE Type_Skin->Action_Skin Action_Inhale Move to Fresh Air Seek Medical Aid Type_Inhale->Action_Inhale Action_Spill Cover with Absorbent Neutralize with NaHCO3 Type_Spill->Action_Spill Report Report to EHS (Bioactive Peptide) Action_Skin->Report Action_Inhale->Report Action_Spill->Report

[2][7][8][9]

References

  • MedChemExpress. R715: Bradykinin B1 Receptor Antagonist Product Information. Retrieved from

  • BenchChem. Essential Guide to the Safe Disposal of Peptide TFA Salts. Retrieved from

  • Biovera Research. Laboratory Safety Guidelines for Peptide Handling: Risk Assessment & PPE. Retrieved from

  • Thermo Fisher Scientific. Handling and Storage Instructions for Lyophilized Peptides. Retrieved from

  • Tocris Bioscience. R 715 Product & Solubility Data. Retrieved from

Sources

© Copyright 2026 BenchChem. All Rights Reserved.